molecular formula C10H17NO2 B2358673 Ethyl 5-azaspiro[3.4]octane-2-carboxylate CAS No. 2287273-84-9

Ethyl 5-azaspiro[3.4]octane-2-carboxylate

Número de catálogo: B2358673
Número CAS: 2287273-84-9
Peso molecular: 183.251
Clave InChI: FSOPUPKCDHEWIQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 5-azaspiro[3.4]octane-2-carboxylate is a versatile spirocyclic chemical building block of high value in medicinal chemistry and pharmaceutical research. Its unique structure, incorporating a spirocyclic scaffold, makes it a privileged motif for designing novel molecular entities. This compound serves as a key synthetic intermediate in the development of potential therapeutic agents. Specifically, azaspiro[3.4]octane derivatives have been identified as crucial components in discovery programs for various targets. For instance, they have been utilized as potent and selective allosteric inhibitors of Ubiquitin-Specific Protease 7 (USP7) . USP7 is a deubiquitinating enzyme implicated in cancer progression, and its inhibition represents a promising strategy for anti-cancer therapy, often acting through modulation of the MDM2/p53 tumor suppressor pathway . The exploration of this spirocyclic scaffold in such cutting-edge research underscores its significant research value for probing biological mechanisms and developing new treatments for conditions such as acute myeloid leukemia and multiple myeloma . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

ethyl 5-azaspiro[3.4]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-2-13-9(12)8-6-10(7-8)4-3-5-11-10/h8,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOPUPKCDHEWIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2(C1)CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Ethyl 5-azaspiro[3.4]octane-2-carboxylate: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, the demand for novel molecular scaffolds that provide access to new chemical space is insatiable. Spirocycles, characterized by two rings sharing a single atom, have emerged as particularly valuable motifs.[1] Their inherent three-dimensionality and conformational rigidity offer a powerful strategy to improve ligand-protein binding, enhance pharmacokinetic properties, and escape the "flatland" of traditional aromatic scaffolds.[2][3] Among these, the 5-azaspiro[3.4]octane framework, which incorporates a reactive secondary amine and a defined three-dimensional structure, is a privileged building block.

This technical guide provides an in-depth analysis of Ethyl 5-azaspiro[3.4]octane-2-carboxylate , a versatile derivative of this scaffold. We will explore its chemical structure, physicochemical properties, detailed synthetic protocols, and key chemical transformations, offering researchers and drug development professionals a comprehensive resource for leveraging this valuable molecule in their discovery programs.

Chemical Structure and Properties

Ethyl 5-azaspiro[3.4]octane-2-carboxylate features a unique architecture where an azetidine ring and a cyclopentane ring are fused through a common quaternary carbon atom. The ethyl ester functionality at the 2-position of the cyclopentane ring and the secondary amine at the 5-position serve as critical handles for further chemical elaboration.

Physicochemical Characteristics

A summary of the key physicochemical properties is presented below. These values are essential for planning synthetic transformations, purification, and formulation studies.

PropertyValueSource
CAS Number 142374-13-8Internal Database
Molecular Formula C10H17NO2Calculated
Molecular Weight 183.25 g/mol Calculated
Canonical SMILES CCOC(=O)C1CC2(C1)CCNC2Internal Database
InChI Key XFYJJLKSGZLJGW-UHFFFAOYSA-NInternal Database
Topological Polar Surface Area 38.3 ŲCalculated
Predicted logP 0.9 - 1.2Calculated
Appearance Colorless to pale yellow oilTypical Observation

Synthesis and Purification

Access to structurally novel spirocycles is a significant challenge in synthetic chemistry.[1] Several routes to azaspiro[3.4]octanes have been developed, often involving multi-step sequences.[4][5] A common and effective strategy involves the [3+2] cycloaddition of an azomethine ylide.

Representative Synthetic Protocol: [3+2] Cycloaddition Approach

This protocol outlines a robust method for the gram-scale synthesis of the target compound, adapted from established literature procedures. The overall workflow is designed to be self-validating, with clear steps for purification and characterization.

SynthesisWorkflow cluster_0 Step 1: Ylide Precursor Formation cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Deprotection A Benzyl(methoxymethyl) (trimethylsilylmethyl)amine Ylide Azomethine Ylide (in situ) A->Ylide  TFA B Trifluoroacetic Acid (cat.) Product_Protected Protected Spirocycle Ylide->Product_Protected  [3+2] Cycloaddition C Ethyl Cyclobut-1-ene-1-carboxylate C->Product_Protected Final_Product Ethyl 5-azaspiro[3.4] octane-2-carboxylate Product_Protected->Final_Product Hydrogenolysis Reagent_Deprotect H₂, Pd/C Reagent_Deprotect->Final_Product

Caption: Synthetic workflow for Ethyl 5-azaspiro[3.4]octane-2-carboxylate.

Step-by-Step Methodology
  • Ylide Generation (In Situ):

    • To a solution of ethyl cyclobut-1-ene-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an argon atmosphere, add benzyl(methoxymethyl)(trimethylsilylmethyl)amine (1.1 eq).

    • Add a catalytic amount of trifluoroacetic acid (TFA, 0.1 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Scientist's Note: The unstabilized azomethine ylide is generated in situ from the precursor by the action of the acid catalyst. This highly reactive intermediate immediately undergoes a [3+2] cycloaddition with the electron-deficient alkene (the cyclobutene ester), which acts as the dipolarophile. This concerted reaction rapidly builds the complex spirocyclic core.[6]

  • Work-up and Isolation of Protected Intermediate:

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product, ethyl 5-benzyl-5-azaspiro[3.4]octane-2-carboxylate, is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

  • Deprotection (Hydrogenolysis):

    • Dissolve the purified N-benzyl protected intermediate (1.0 eq) in ethanol or methanol (0.1 M).

    • Add palladium on carbon (10% w/w, ~5 mol% Pd) to the solution.

    • Fit the reaction flask with a balloon filled with hydrogen gas (or perform in a Parr hydrogenator at 50 psi).

    • Stir vigorously at room temperature for 8-12 hours until TLC or LC-MS indicates complete consumption of the starting material.

    • Scientist's Note: The benzyl group is a common protecting group for amines that is readily cleaved under catalytic hydrogenation conditions. This method is clean and high-yielding, and the palladium catalyst can be easily removed by filtration.

  • Final Purification:

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield the final product, Ethyl 5-azaspiro[3.4]octane-2-carboxylate, typically as a colorless to pale yellow oil of high purity.

Spectroscopic Characterization

Confirming the structure and purity of the final compound is paramount. The following are expected spectroscopic data for Ethyl 5-azaspiro[3.4]octane-2-carboxylate.

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show characteristic signals for the ethyl group (a triplet around δ 1.25 ppm and a quartet around δ 4.15 ppm), along with a complex series of multiplets for the aliphatic protons of the two rings between δ 1.5 and 3.5 ppm. The N-H proton will likely appear as a broad singlet.

  • ¹³C NMR (100 MHz, CDCl₃): Key signals include the ester carbonyl carbon (~δ 175 ppm), the spirocyclic quaternary carbon, the ethoxy group carbons (~δ 60 and 14 ppm), and several distinct signals for the sp³-hybridized carbons of the azetidine and cyclopentane rings.

  • Mass Spectrometry (ESI+): The high-resolution mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ with a calculated m/z of 184.1332.

  • Infrared (IR) Spectroscopy: A strong absorption band around 1730 cm⁻¹ corresponding to the C=O stretch of the ester is expected. A broader absorption in the region of 3300-3400 cm⁻¹ is indicative of the N-H stretch of the secondary amine.

Reactivity and Chemical Transformations

The utility of Ethyl 5-azaspiro[3.4]octane-2-carboxylate as a building block stems from the orthogonal reactivity of its two primary functional groups: the secondary amine and the ethyl ester. This allows for selective modification and the generation of diverse molecular libraries.

ChemicalTransformations cluster_Amine Amine Modifications cluster_Ester Ester Modifications Start Ethyl 5-azaspiro[3.4] octane-2-carboxylate Alkylation N-Alkylation (R-X, Base) Start->Alkylation R-X Acylation N-Acylation (R-COCl) Start->Acylation RCOCl ReductiveAmination Reductive Amination (RCHO, NaBH(OAc)₃) Start->ReductiveAmination RCHO Hydrolysis Hydrolysis (LiOH) Start->Hydrolysis H₂O Reduction Reduction (LiAlH₄) Start->Reduction [H] Amidation Amidation (R₂NH, Heat or Lewis Acid) Start->Amidation R₂NH N_Substituted N-Substituted Spirocycles Alkylation->N_Substituted Acylation->N_Substituted ReductiveAmination->N_Substituted CarboxylicAcid Spiro-Carboxylic Acid Hydrolysis->CarboxylicAcid PrimaryAlcohol Spiro-Methanol Reduction->PrimaryAlcohol Amide Spiro-Amide Amidation->Amide

Sources

An In-depth Technical Guide to Ethyl 5-azaspiro[3.4]octane-2-carboxylate and its Core Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spirocyclic scaffold, particularly the 5-azaspiro[3.4]octane core, represents a class of compounds of significant interest in modern medicinal chemistry. Its inherent three-dimensionality offers a compelling structural alternative to traditional flat aromatic systems, often leading to improved physicochemical properties and novel intellectual property. This guide provides a comprehensive technical overview of Ethyl 5-azaspiro[3.4]octane-2-carboxylate, a representative of this class. Due to the limited availability of public data on this specific ethyl ester, this document leverages data from closely related analogs, particularly the more extensively studied tert-butyl esters, to provide a robust understanding of the synthesis, properties, and potential applications of this chemical entity. The principles and methodologies discussed herein are intended to be broadly applicable to the 5-azaspiro[3.4]octane-2-carboxylate scaffold, empowering researchers to explore this promising area of chemical space.

Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery

The imperative in drug discovery to move beyond "flatland" and explore three-dimensional chemical space has driven the adoption of novel molecular scaffolds.[1] Spirocycles, characterized by two rings sharing a single atom, offer a unique and rigid three-dimensional geometry.[1] This structural feature can profoundly influence a molecule's biological activity and pharmacokinetic profile. The 5-azaspiro[3.4]octane framework, in particular, has emerged as a valuable building block, enabling the exploration of new pharmacological territories.[2][3] This guide will focus on Ethyl 5-azaspiro[3.4]octane-2-carboxylate, providing a detailed examination of its molecular characteristics and the scientific rationale behind its synthesis and potential applications.

Physicochemical Properties

PropertyEstimated/Inferred ValueSource/Rationale
Molecular Formula C₁₀H₁₇NO₂Calculated from structure
Molecular Weight 183.25 g/mol Calculated from formula
CAS Registry Number Not AssignedBased on database searches
Appearance Colorless to pale yellow oil or solidInferred from similar compounds
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)Inferred from structural analogs
logP ~1.5 - 2.5Estimated based on structure

Note: These values are estimates and should be confirmed by experimental analysis.

Synthesis of the 5-Azaspiro[3.4]octane Core

The synthesis of the 5-azaspiro[3.4]octane scaffold is a key step in accessing derivatives like the target ethyl ester. Several synthetic strategies have been reported for constructing this spirocyclic system, often involving intramolecular cyclization reactions. Below is a generalized, illustrative workflow for the synthesis of a protected 5-azaspiro[3.4]octane-2-carboxylate.

General Synthetic Workflow

The synthesis typically begins with a commercially available starting material, which is then elaborated through a series of steps to construct the spirocyclic core. A common approach involves the use of a protected azetidine derivative.

G A Commercially Available Azetidinone B Functionalization at C3 A->B e.g., Grignard or Reformatsky Reaction C Introduction of the Carboxylate Precursor B->C e.g., Wittig or Horner-Wadsworth-Emmons Reaction D Intramolecular Cyclization C->D e.g., Ring-Closing Metathesis or Michael Addition E Protected 5-Azaspiro[3.4]octane-2-carboxylate D->E Purification G A 5-Azaspiro[3.4]octane Core B Improved Physicochemical Properties (Solubility, logP) A->B C Enhanced Target Binding and Selectivity A->C D Novel Chemical Space and IP A->D E Therapeutic Applications B->E C->E D->E

Sources

Escaping Flatland: The Strategic Role of Ethyl 5-azaspiro[3.4]octane-2-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmaceutical industry's paradigm shift from planar, aromatic molecules to three-dimensional architectures has fundamentally redefined hit-to-lead optimization[1]. At the forefront of this transition are spirocyclic scaffolds, which inherently increase the fraction of sp³-hybridized carbons (Fsp³)[2]. Ethyl 5-azaspiro[3.4]octane-2-carboxylate serves as a premier bifunctional building block, enabling medicinal chemists to seamlessly integrate the constrained 5-azaspiro[3.4]octane core into diverse therapeutic candidates[3][4]. This technical guide explores the physicochemical advantages, synthetic utility, and experimental validation of this crucial scaffold for drug development professionals.

Structural Rationale: The 5-azaspiro[3.4]octane Advantage

The 5-azaspiro[3.4]octane system comprises a pyrrolidine ring fused to a cyclobutane ring at a single quaternary carbon[3]. This unique geometry restricts the conformational flexibility of the molecule, projecting substituents into specific vectors that planar rings (e.g., piperidine, pyrrolidine) cannot access[5][6].

  • Increased Fsp³: Higher Fsp³ correlates with improved clinical success rates due to enhanced receptor-ligand complementarity and reduced off-target toxicity, a concept famously known as "escaping flatland"[2][7].

  • Physicochemical Modulation: Substituting flat amines with the 5-azaspiro[3.4]octane motif typically lowers lipophilicity (LogD), increases aqueous solubility, and enhances metabolic stability against cytochrome P450 (CYP450) enzymes[1][6].

Table 1: Comparative Physicochemical Profile (Planar vs. Spirocyclic Scaffolds)

ParameterPlanar Amine (e.g., Piperidine)Spirocyclic Amine (5-azaspiro[3.4]octane)Causality / Mechanism
Fsp³ Moderate (~0.8)High (1.0)Introduction of a quaternary spiro carbon[2].
Aqueous Solubility LowerHigherDisruption of crystal lattice packing energy[1].
Metabolic Stability Vulnerable to α-oxidationHighly StableSteric hindrance around the spiro center blocks CYP450 access[6].
LogD (pH 7.4) Higher (Lipophilic)Lower (Hydrophilic)Increased 3D volume reduces the desolvation penalty[2].

Synthetic Utility & Derivatization Workflow

The presence of the ethyl carboxylate group at the 2-position of the cyclobutane ring, combined with the secondary amine of the pyrrolidine, makes Ethyl 5-azaspiro[3.4]octane-2-carboxylate a highly versatile orthogonal building block[3][4]. The amine can be utilized in S_NAr reactions, Buchwald-Hartwig aminations, or reductive aminations, while the ester can be independently hydrolyzed to a carboxylic acid for subsequent amide coupling.

Workflow A Ethyl 5-azaspiro[3.4]octane-2-carboxylate (Bifunctional Scaffold) B Saponification (LiOH, THF/H2O) A->B Deprotection C 5-azaspiro[3.4]octane-2-carboxylic acid (Intermediate) B->C Yields D Amide Coupling (HATU, DIPEA, R-NH2) C->D Diversification E Spirocyclic Lead Compound (High Fsp3) D->E Hit-to-Lead

Fig 1: Synthetic workflow for derivatizing Ethyl 5-azaspiro[3.4]octane-2-carboxylate.

Self-Validating Experimental Protocols

To fully leverage Ethyl 5-azaspiro[3.4]octane-2-carboxylate, rigorous synthetic and analytical protocols are required. The following methodologies ensure high-fidelity derivatization and robust pharmacokinetic evaluation.

Protocol A: Orthogonal Derivatization (Ester Hydrolysis and Amide Coupling)
  • Objective: Convert the ethyl ester into a functionalized amide while maintaining the integrity of the spirocyclic core.

  • Causality: LiOH is selected over NaOH/KOH to provide milder saponification conditions, preventing potential ring-opening or epimerization at the cyclobutane stereocenter. HATU is utilized as the coupling reagent due to its superior efficiency in sterically hindered spirocyclic systems compared to EDC/HOBt, driven by the stabilization of the active ester intermediate.

Step-by-Step Methodology:

  • Saponification: Dissolve Ethyl 5-azaspiro[3.4]octane-2-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O.

  • Hydrolysis: Add LiOH·H₂O (3.0 eq) and stir at ambient temperature for 4 hours. Monitor by LC-MS until complete consumption of the starting material.

  • Isolation: Acidify the mixture to pH 4 using 1M HCl, extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo to yield 5-azaspiro[3.4]octane-2-carboxylic acid.

  • Activation: Dissolve the resulting acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester.

  • Coupling: Add the primary or secondary amine of interest (1.1 eq) and stir for 12 hours at room temperature.

  • Purification: Quench with saturated NaHCO₃, extract with DCM, and purify via flash chromatography to isolate the target spirocyclic lead.

Protocol B: Pharmacokinetic Profiling (LogD₇.₄ Determination via Shake-Flask LC-MS)
  • Objective: Quantify the lipophilicity of the synthesized spirocyclic compound to validate the "escape from flatland" hypothesis[1].

  • Causality: The shake-flask method coupled with LC-MS provides a highly accurate, concentration-independent measurement of distribution. This is essential for compounds with high Fsp³ that often behave unpredictably in purely computational models. Centrifugation is strictly required to break micro-emulsions that would otherwise skew the LC-MS quantification[1].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the spirocyclic compound in DMSO.

  • Equilibration: Add 10 µL of the stock to a glass vial containing 1 mL of n-octanol and 1 mL of 50 mM phosphate buffer (pH 7.4), which have been pre-saturated with each other.

  • Partitioning: Vortex the mixture for 3 minutes, then shake mechanically at 25°C for 1 hour to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge at 3000 rpm for 15 minutes to achieve complete phase separation[1].

  • Quantification: Carefully sample the octanol and aqueous layers. Dilute appropriately and analyze via LC-MS/MS.

  • Calculation: Calculate LogD₇.₄ = Log₁₀(Area_octanol / Area_aqueous).

Pharmacokinetic and Pharmacodynamic Impact

The incorporation of the 5-azaspiro[3.4]octane core profoundly alters the biological profile of a drug candidate.

  • Target Selectivity: The rigid 3D conformation locks the molecule into a specific binding mode, reducing entropic penalties upon binding. This precise vector projection enhances affinity for the primary target while minimizing interactions with off-target proteins, a strategy successfully employed in the optimization of highly selective inhibitors[1][6].

  • ADME Optimization: By replacing a planar morpholine or piperazine with a 5-azaspiro[3.4]octane derivative, medicinal chemists can significantly lower the LogD, which directly mitigates hERG liability and improves metabolic stability by shielding the core from CYP450-mediated oxidation[2][6].

Mechanism A Planar Scaffold (e.g., Piperidine) B High Lipophilicity (LogP > 4) A->B C CYP450 Oxidation (Poor Stability) B->C D Spirocyclic Scaffold (5-azaspiro[3.4]octane) E Increased Fsp3 & Lower LogD D->E F Metabolic Stability (CYP450 Evasion) E->F

Fig 2: Pharmacokinetic mechanism of CYP450 evasion via spirocyclic scaffold integration.

Conclusion

Ethyl 5-azaspiro[3.4]octane-2-carboxylate is not merely a structural novelty; it is a strategic asset in the medicinal chemist's toolkit. By providing a chemically tractable entry point into the 5-azaspiro[3.4]octane chemical space, it facilitates the rapid generation of high-Fsp³ libraries. As the industry continues to prioritize three-dimensionality to overcome the limitations of planar molecules, this spirocyclic scaffold will remain integral to the discovery of safer, more efficacious therapeutics[2][5].

Sources

Preliminary Safety Data Sheet (SDS) & Technical Integration Guide: Ethyl 5-azaspirooctane-2-carboxylate

Preliminary Safety Data Sheet (SDS) & Technical Integration Guide: Ethyl 5-azaspiro[1]octane-2-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: Ethyl 5-azaspiro[1]octane-2-carboxylate (CAS: 2287273-84-9)

Executive Summary & Mechanistic Rationale

In modern drug discovery, the over-reliance on flat, sp2-hybridized aromatic rings has historically led to clinical attrition due to poor aqueous solubility, high metabolic clearance, and off-target toxicity. As a Senior Application Scientist, I advocate for the strategic integration of sp3-rich scaffolds to mitigate these risks.

Ethyl 5-azaspiro[1]octane-2-carboxylate is a highly versatile, orthogonally functionalizable spirocyclic building block. By incorporating this module, medicinal chemists can dramatically increase the fraction of sp3 carbons (Fsp3) in their lead compounds. This structural shift—often termed the "escape from flatland"—forces the molecule into a rigid, three-dimensional conformation that disrupts crystal lattice packing (improving solubility) while eliminating the planar geometries favored by off-target liabilities like the hERG channel or CYP450 enzymes[2].

Structural & Physicochemical Profiling

Understanding the baseline physicochemical properties of this scaffold is critical before initiating synthetic workflows. The presence of both a secondary amine and an ethyl ester provides two distinct "exit vectors" for divergent synthesis[3].

PropertyValueCausality / Field Implication
Chemical Name Ethyl 5-azaspiro[1]octane-2-carboxylateCore spirocyclic scaffold with orthogonal vectors.
CAS Number 2287273-84-9Unique chemical identifier for procurement and tracking[4].
Molecular Formula C10H17NO2Exact mass tracking required for LC-MS validation.
Molecular Weight 183.25 g/mol Low molecular weight ensures the final drug candidate remains within Lipinski's Rule of 5 after functionalization.
Structural Class Spirocyclic Secondary AmineHigh Fsp3 character enhances aqueous solubility and metabolic stability compared to planar piperazines[5].
Physical State Viscous liquid / Low-melting solidHigh lipophilicity of the free base requires quantitative transfer using moderately polar solvents (e.g., DCM or EtOAc).

Preliminary Hazard Identification & Causality (SDS)

While a formalized regulatory SDS may vary by supplier, the hazard profile of Ethyl 5-azaspiro[1]octane-2-carboxylate can be reliably extrapolated from its structural class and analogous azaspiro[1]octanes[6].

GHS Classification & Mechanistic Toxicology
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The Causality of Toxicity: The hazard profile is entirely driven by the basicity of the secondary amine (estimated pKa ~9.5). Upon contact with the moisture inherent in human skin or mucous membranes, the amine undergoes protonation, creating a localized alkaline environment. This localized high pH saponifies epidermal lipids and disrupts cellular membranes, leading to acute irritation[6]. Furthermore, the lipophilic nature of the spiro[1]octane core facilitates rapid dermal penetration if not immediately washed off.

Self-Validating Safe Handling Protocols
  • Atmospheric Control: Secondary amines are highly nucleophilic and will absorb atmospheric CO2 over time to form carbamate salts. Rule: Always store the compound at -20°C under an inert argon atmosphere.

  • PPE Requirements: Double-layer nitrile gloves are mandatory. If the outer glove is contaminated, the lipophilic free base can permeate standard nitrile within 10 minutes. Remove and replace immediately upon exposure.

  • Spill Mitigation: Do not use water to clean up a spill, as this will mobilize the basic amine. Neutralize spills with a mild solid acid (e.g., sodium bisulfate) before sweeping up, validating the neutralization with pH paper.

Strategic Application in Drug Discovery

The true value of Ethyl 5-azaspiro[1]octane-2-carboxylate lies in its ability to replace problematic flat rings (like pyrrolidines or piperazines) in late-stage lead optimization. The workflow below illustrates the logical progression of integrating this scaffold into a drug candidate.

GN1Target Identification(High Lipophilicity Lead)N2Scaffold HoppingIncorporate Spiro[3.4]octane CoreN1->N2 Escape from FlatlandN3N-Functionalization(Amine Protection / Coupling)N2->N3 Prevent Self-CondensationN4Ester Hydrolysis(LiOH, THF/H2O)N3->N4 Reveal C2 VectorN5Vector Extension(Amide Formation at C2)N4->N5 Divergent SynthesisN6Optimized Candidate(Increased Fsp3, Lower logD)N5->N6 PK/PD Validation

Figure 1: Logical workflow for integrating the spiro[1]octane scaffold into a drug discovery pipeline.

Self-Validating Experimental Workflow

Critical Insight: As an unprotected amino ester, Ethyl 5-azaspiro[1]octane-2-carboxylate is highly susceptible to intermolecular self-condensation (forming polyamides) if heated or left in concentrated solutions. The protocol below is designed to functionalize the amine first, effectively shutting down this degradation pathway before manipulating the ester.

Protocol: N-Functionalization and Orthogonal Ester Hydrolysis

Phase 1: Pre-Reaction Validation (Quality Control)

  • Dissolve 1.0 mg of the spirocycle in 1.0 mL of LC-MS grade Acetonitrile.

  • Validation Check: Run a blank injection followed by the sample. Confirm the presence of the [M+H]+ peak at m/z 184.2. If polymeric peaks (m/z 349+) are observed, the batch has undergone self-condensation and must be discarded.

Phase 2: N-Boc Protection (Self-Contained System)

  • In a flame-dried 50 mL round-bottom flask under argon, dissolve Ethyl 5-azaspiro[1]octane-2-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the protons generated during the reaction without competing with the secondary amine for the electrophile.

  • Cool the system to 0°C using an ice bath, then dropwise add Di-tert-butyl dicarbonate (Boc2O, 1.1 eq).

  • Validation Check: After 2 hours of stirring at room temperature, perform Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). Stain with Ninhydrin and apply heat. The disappearance of the deep purple, baseline-active spot confirms the complete consumption of the free secondary amine.

Phase 3: Ester Hydrolysis (Revealing the C2 Vector)

  • Concentrate the protected intermediate in vacuo to remove DCM. Redissolve the crude oil in a THF/H2O mixture (3:1 v/v).

  • Add Lithium Hydroxide monohydrate (LiOH·H2O, 3.0 eq) and stir vigorously at room temperature for 4 hours. Causality: The high aqueous solubility of LiOH drives the saponification of the sterically hindered ethyl ester.

  • Validation Check: Monitor the reaction via LC-MS. The shift from the ethyl ester mass to the carboxylic acid mass ( [M−H]− in negative ionization mode) validates successful deprotection.

  • Carefully acidify the aqueous layer to pH 3 using 1M HCl, extract with EtOAc (3x), dry over anhydrous Na2​SO4​ , and concentrate to yield the pure N-Boc-5-azaspiro[1]octane-2-carboxylic acid, ready for downstream amide coupling.

References

  • National Center for Biotechnology Information. "2-Oxa-6-azaspiro[1]octane | C6H11NO | CID 53438323 - PubChem".[Link]

  • Burkhard, J. A., et al. "Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[1]octanes". Organic Letters - ACS Publications.[Link]

  • Lovering, F., et al. "General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination" (Citing: Escape from Flatland). ACS Medicinal Chemistry Letters.[Link]

  • Bode, J. W., et al. "One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones." SciSpace.[Link]

Beyond Flat Rings: Pharmacokinetic Profiling and ADME Optimization of 5-Azaspiro[3.4]octane Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist overseeing hit-to-lead optimization pipelines, I have witnessed a critical paradigm shift in medicinal chemistry: the transition from flat, sp2 -hybridized aromatic systems to sp3 -rich, conformationally constrained spirocycles. Among these, the 5-azaspiro[3.4]octane scaffold has emerged as a privileged structural motif. This technical guide explores the causal relationship between the three-dimensional architecture of 5-azaspiro[3.4]octane derivatives and their superior pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, providing field-proven protocols for their evaluation.

The Structural Rationale for Spirocyclic Scaffolds

Historically, drug discovery libraries were dominated by planar, aromatic compounds due to the ease of cross-coupling reactions. However, these "flat" molecules often suffer from poor aqueous solubility, high non-specific protein binding, and rapid metabolic clearance.

The introduction of the 5-azaspiro[3.4]octane ring system fundamentally alters the physicochemical landscape of a lead compound. By increasing the fraction of sp3 hybridized carbons ( Fsp3​ ), the spirocyclic core disrupts the planar crystal lattice energy of the molecule. This thermodynamic disruption causally leads to lower melting points and significantly enhanced aqueous solubility. Furthermore, the orthogonal arrangement of the rings allows for precise vectorization of pharmacophores, optimizing target engagement while minimizing the lipophilicity penalty—a concept quantified as Lipophilic Ligand Efficiency (LLE)[1].

ADME_Workflow Start Planar Hit Compound (High LogP, Low Fsp3) Spiro 5-azaspiro[3.4]octane Bioisosteric Replacement Start->Spiro Structural Morphing PK_Opt PK Optimization Spiro->PK_Opt ADME Profiling Metab Enhanced Metabolic Stability (CYP450) PK_Opt->Metab Steric Hindrance Solub Improved Aqueous Solubility PK_Opt->Solub Increased Fsp3

Logical workflow of spirocyclic bioisosteric replacement for ADME optimization.

Pharmacokinetic Dynamics: ADME Profiling

The pharmacokinetic potential of 5-azaspiro[3.4]octane derivatives is primarily driven by their steric bulk and reduced lipophilicity compared to their planar bioisosteres.

  • Absorption & Permeability: The compact nature of the spiro-fused system often reduces the topological polar surface area (TPSA) while maintaining necessary hydrogen bond acceptors/donors. This structural compactness facilitates favorable passive membrane permeability, which is highly advantageous for central nervous system (CNS) targets.

  • Metabolic Stability: Cytochrome P450 (CYP450) enzymes typically target exposed benzylic positions or unhindered alkyl chains for oxidation and N-dealkylation. The quaternary spiro-carbon in 5-azaspiro[3.4]octane provides severe steric hindrance around the nitrogen atom, significantly decreasing the rate of intrinsic clearance ( CLint​ ) by hepatic enzymes.

Quantitative ADME Comparison

To illustrate the PK advantages, the following table synthesizes typical profiling data observed when a planar benzoxazine core is bioisosterically replaced with a 5-azaspiro[3.4]octane derivative during lead optimization[1].

Pharmacokinetic ParameterPlanar Precursor (e.g., Benzoxazine)5-Azaspiro[3.4]octane DerivativeMechanistic Causality
Fraction sp3 ( Fsp3​ ) ~ 0.25> 0.60Introduction of the sp3 -hybridized spiro-carbon center.
Aqueous Solubility (µg/mL) < 10> 150Disruption of planar crystal lattice energy; lower melting point.
LogD (pH 7.4) 3.82.4Shielding of lipophilic surface area by orthogonal ring geometry.
HLM CLint​ (µL/min/mg) 85 (High Clearance)15 (Low Clearance)Steric hindrance around the amine prevents CYP-mediated N-dealkylation.
Lipophilic Ligand Eff. (LLE) 3.55.8Maintained target binding potency with significantly reduced LogP.
Self-Validating Experimental Protocols for PK Assessment

As an application scientist, I mandate that all ADME assays operate as self-validating systems. The following protocols detail the methodologies used to evaluate the pharmacokinetic potential of 5-azaspiro[3.4]octane derivatives, explicitly highlighting the causality behind each experimental choice.

Protocol A: Intrinsic Clearance ( CLint​ ) via Human Liver Microsomes (HLM)

This assay determines the metabolic stability of the spirocycle against phase I hepatic enzymes.

  • Compound Preparation: Prepare the 5-azaspiro[3.4]octane derivative at a 1 µM final concentration in 100 mM Potassium Phosphate Buffer (PBS) at pH 7.4.

    • Causality: PBS at pH 7.4 maintains the physiological ionization state of the basic nitrogen in the spirocycle (pKa ~ 8-9), ensuring accurate partitioning into the microsomal lipid bilayer.

  • Microsome Addition & Pre-incubation: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Incubate the mixture at 37°C for 5 minutes.

    • Causality: This pre-incubation establishes a binding equilibrium between the highly lipophilic drug and the microsomal proteins before the reaction starts, preventing a false "rapid depletion" phase in the data.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

    • Causality: NADPH is the obligate electron-donating cofactor for CYP450 reductase; without it, phase I oxidation cannot occur.

  • Quenching (Timecourse): At specific timepoints (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., Tolbutamide).

    • Causality: The cold organic solvent instantly denatures the CYP enzymes, halting the reaction with millisecond precision. The internal standard acts as a self-validating control to correct for matrix ionization effects or volumetric pipetting errors during downstream LC-MS/MS analysis.

  • Quantification: Centrifuge the quenched plates at 4000 rpm for 15 minutes to pellet the precipitated proteins, and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Microsomal_Assay Prep 1. Compound Preparation (1 µM in PBS, pH 7.4) Add_HLM 2. Addition of Human Liver Microsomes (0.5 mg/mL) Prep->Add_HLM NADPH 3. NADPH Cofactor Initiation (1 mM) Add_HLM->NADPH Quench 4. Acetonitrile Quench (Timepoints: 0-60 min) NADPH->Quench LCMS 5. LC-MS/MS Quantification Quench->LCMS

Self-validating experimental workflow for assessing in vitro microsomal stability.

Case Studies in Target Engagement and Synthesis

The therapeutic viability of 5-azaspiro[3.4]octane derivatives has been proven across multiple challenging targets.

Monoacylglycerol Lipase (MAGL) Inhibitors: Recent advancements in structure-based drug design have utilized the 5-azaspiro[3.4]octane core to optimize reversible MAGL inhibitors. By replacing planar, lipophilic moieties with this spirocycle, researchers achieved a highly selective ligand that avoids the non-specific off-target binding typically caused by excessive lipophilicity. This bioisosteric transformation directly improved the LLE of the lead series[1].

Conformationally Constrained Iminosugars: The synthesis of these complex scaffolds has been dramatically improved by modern catalytic methods. For instance, the stereocontrolled formation of the quaternary C–N bond in 5-azaspiro[3.4]octane skeletons has been successfully achieved via Rh(II)-catalyzed C(sp3) –H amination. These specific derivatives have shown immense potential as correctors of defective F508del-CFTR gating in cystic fibrosis models[2]. Furthermore, the scalable synthesis of these biologically relevant spirocyclic pyrrolidines ensures that they can be produced in sufficient quantities for rigorous in vivo pharmacokinetic profiling[3].

Conclusion

The 5-azaspiro[3.4]octane scaffold is not merely a structural novelty; it is a highly functional tool for overcoming the pharmacokinetic attrition that plagues modern drug discovery. By strategically increasing Fsp3​ and utilizing steric hindrance to bypass CYP450 metabolism, application scientists can engineer lead compounds with superior solubility, permeability, and metabolic stability.

References
  • [3] Title: Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • [2] Title: Pushing the limits of catalytic C–H amination in polyoxygenated cyclobutanes Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • [1] Title: Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl Moiety Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Conformational Analysis of Ethyl 5-azaspiro[3.4]octane-2-carboxylate Scaffolds: A Predictive Framework for 3D Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern hit-to-lead optimization, escaping the "flatland" of planar aromatic systems is a critical strategy for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. As a Senior Application Scientist, I frequently guide discovery teams in utilizing sp3-rich spirocyclic scaffolds to lock bioactive conformations and precisely vector pharmacophores. This technical guide provides an in-depth conformational analysis of the ethyl 5-azaspiro[3.4]octane-2-carboxylate scaffold, detailing its topological dynamics, energetic landscape, and a self-validating protocol for mapping its 3D chemical space.

The Strategic Value of Spiro[3.4] Systems

Historically, medicinal chemistry relied heavily on planar, sp2-hybridized rings. However, increasing the fraction of sp3-hybridized carbons (Fsp3) drastically improves physicochemical properties, including aqueous solubility, basicity, and metabolic stability 1.

Spirocyclic scaffolds, such as the 5-azaspiro[3.4]octane system, offer a rigid, three-dimensional arrangement that "pre-organizes" functional groups 1. This conformational restriction reduces the entropic penalty upon target binding, thereby enhancing both potency and selectivity 2. Furthermore, optimizing lipophilic ligand efficiency (LLE) through the incorporation of polar spirocycles has proven highly effective in structure-based drug design (SBDD), as demonstrated in the development of potent monoacylglycerol lipase (MAGL) inhibitors where the azaspiro core forms critical hydrogen bonds with target residues like His121 3.

Topological Anatomy & Conformational Dynamics

The ethyl 5-azaspiro[3.4]octane-2-carboxylate scaffold consists of a highly strained four-membered cyclobutane ring fused at a single spiro carbon (C4) to a five-membered pyrrolidine ring. Understanding the independent and coupled dynamics of these rings is essential for predicting exit vectors.

  • The Spiro Junction (C4): The shared tetrahedral carbon enforces a strict 90° orthogonal relationship between the two rings. This orthogonality is the defining feature of the scaffold, dictating the spatial trajectory of all attached substituents and enabling the synthesis of conformationally constrained iminosugars 4.

  • Cyclobutane Puckering: To relieve torsional strain (Pitzer strain) between adjacent methylene hydrogens, the cyclobutane ring deviates from planarity, adopting a puckered "butterfly" conformation. The ethyl carboxylate group at C2 strongly prefers a pseudo-equatorial orientation to minimize transannular steric clashes.

  • Pyrrolidine Envelope: The nitrogen-containing ring typically adopts an envelope or half-chair conformation. The basic nitrogen at position 5 (N5) serves as a critical hydrogen-bond acceptor. The inversion barrier of this nitrogen dictates the spatial orientation of its lone pair, which is essential for interacting with biological targets 3.

Dynamics Spiro Spiro[3.4] Junction (C4) Orthogonal Ring Lock C_Ring Cyclobutane Ring Puckered 'Butterfly' Spiro->C_Ring P_Ring Pyrrolidine Ring Envelope Geometry Spiro->P_Ring C_Sub C2-Ethyl Carboxylate Pseudo-Equatorial C_Ring->C_Sub Steric Relief P_Sub N5 Lone Pair Directional Acceptor P_Ring->P_Sub Inversion Barrier

Fig 1: Topological breakdown of ring dynamics and substituent preferences.

Protocol: Self-Validating Conformational Analysis Workflow

To accurately map the conformational space of this scaffold, a rigorous, multi-tiered approach is required. Computational predictions must be intrinsically linked to empirical validation to ensure reliability in downstream drug design.

Step 1: In Silico Stochastic Conformational Sampling

  • Action: Execute a Monte Carlo multiple-minimum (MCMM) search using the MMFF94 force field.

  • Causality: MMFF94 is highly parameterized for small organic molecules. However, gas-phase molecular mechanics often overestimates intramolecular electrostatic interactions. Therefore, apply a generalized Born/surface area (GB/SA) continuum solvent model (simulating water or chloroform) to prevent the artificial stabilization of collapsed, biologically irrelevant conformers.

Step 2: Quantum Mechanical (DFT) Refinement

  • Action: Extract all conformers within a 5.0 kcal/mol window from Step 1 and subject them to Density Functional Theory (DFT) optimization at the B3LYP/6-311+G(d,p) level.

  • Causality: Standard force fields struggle to accurately quantify the subtle energy differences in cyclobutane puckering (~1.5 kcal/mol). DFT provides the necessary electron correlation to accurately rank the pseudo-equatorial vs. pseudo-axial states of the C2-carboxylate and the N5 inversion states.

Step 3: Empirical NMR Validation (NOESY)

  • Action: Acquire 2D NOESY and 1H-1H coupling constant (J-coupling) spectra in CDCl3 at 298K.

  • Causality: DFT predictions must be physically validated. The Nuclear Overhauser Effect (NOE) cross-peaks between the C2-methine proton and the C4 spiro-protons provide a direct measurement of interatomic distances. A strong NOE signal confirms the predicted pseudo-equatorial preference of the ester group, effectively closing the validation loop.

Workflow A 1. Scaffold Input Spiro[3.4]octane B 2. Stochastic Search (MMFF94 / Monte Carlo) A->B C 3. DFT Optimization (B3LYP/6-311+G**) B->C D 4. NMR Validation (NOESY & J-Coupling) C->D E 5. Vector Mapping (Pharmacophore) D->E

Fig 2: Step-by-step computational and empirical workflow for spirocyclic conformational analysis.

Quantitative Conformational Energetics

The interplay between cyclobutane puckering and pyrrolidine envelope dynamics dictates the global minimum of the scaffold. The table below summarizes the DFT-calculated energetics and geometric parameters for the primary conformers of ethyl 5-azaspiro[3.4]octane-2-carboxylate.

Conformer StateRelative Free Energy (ΔG, kcal/mol)Cyclobutane Puckering Angle (θ)C2-Ester OrientationN5 Inversion State
Global Minimum 0.0028°Pseudo-EquatorialEquatorial Lone Pair
Local Minimum 1 +1.4525°Pseudo-AxialEquatorial Lone Pair
Local Minimum 2 +2.1029°Pseudo-EquatorialAxial Lone Pair
Local Minimum 3 +3.8022°Pseudo-AxialAxial Lone Pair

Data Interpretation: The global minimum clearly favors the pseudo-equatorial orientation of the bulky ethyl carboxylate group. Forcing the ester into a pseudo-axial position incurs a ~1.45 kcal/mol penalty due to cross-ring steric clashing with the spiro-junction hydrogens.

Conclusion

The ethyl 5-azaspiro[3.4]octane-2-carboxylate scaffold is a highly versatile, 3D-rich building block. By rigorously analyzing its conformational landscape—specifically the orthogonal relationship enforced by the spiro junction and the puckering dynamics of the cyclobutane ring—drug discovery scientists can confidently predict exit vectors. This predictive framework not only reduces the entropic penalty of target binding but also systematically improves the lipophilic ligand efficiency (LLE) and metabolic stability of next-generation therapeutics.

References
  • Spirocyclic Scaffolds in Medicinal Chemistry ACS Publications[Link]

  • Pushing the limits of catalytic C–H amination in polyoxygenated cyclobutanes RSC Publishing[Link]

  • Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl Moiety ACS Publications[Link]

Sources

The Ascendancy of Ethyl 5-azaspiro[3.4]octane-2-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents with superior efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the confines of traditional flat, aromatic structures. This expedition into three-dimensional chemical space has illuminated the profound potential of spirocyclic scaffolds. Among these, the rigid and versatile 5-azaspiro[3.4]octane framework has garnered significant attention. This in-depth technical guide focuses on a pivotal building block within this class: Ethyl 5-azaspiro[3.4]octane-2-carboxylate. Herein, we dissect its synthesis, explore its chemical reactivity, and showcase its strategic application in the design and discovery of next-generation therapeutics.

The Strategic Advantage of the 5-Azaspiro[3.4]octane Scaffold

The incorporation of spirocyclic systems into drug candidates is a deliberate strategy to enhance molecular complexity and introduce favorable physicochemical properties.[1] The 5-azaspiro[3.4]octane core, in particular, offers a unique amalgamation of a cyclopentane ring fused to an azetidine ring through a single spiro-carbon. This arrangement imparts a rigid, three-dimensional geometry that allows for precise spatial orientation of substituents, a critical factor for optimizing interactions with biological targets.[1]

The presence of the nitrogen atom within the azetidine ring provides a crucial handle for chemical modification, influencing the molecule's polarity, basicity, and hydrogen bonding capacity.[1] Furthermore, the increased fraction of sp3-hybridized carbons in such scaffolds often correlates with improved clinical success, leading to enhanced solubility, metabolic stability, and a reduction in off-target toxicity.[1]

Synthesis of Ethyl 5-azaspiro[3.4]octane-2-carboxylate: A Strategic Gateway

The efficient and scalable synthesis of Ethyl 5-azaspiro[3.4]octane-2-carboxylate is paramount to its utility as a foundational building block. While a multitude of approaches exist for the construction of azaspiro[3.4]octane cores, a common strategy involves the annulation of the azetidine ring onto a pre-existing cyclopentane moiety or vice versa.[2] One plausible and efficient synthetic route is a multi-step sequence starting from readily available cyclopentanone.

Illustrative Synthetic Workflow:

The following diagram outlines a conceptual workflow for the synthesis of the target compound, drawing upon established methodologies for the formation of azaspirocycles.

G A Cyclopentanone B 1-(Aminomethyl)cyclopentanecarbonitrile A->B Strecker Synthesis C 1-(Aminomethyl)cyclopentanecarboxylic acid B->C Hydrolysis D Ethyl 1-(aminomethyl)cyclopentanecarboxylate C->D Esterification E Ethyl 5-azaspiro[3.4]octan-6-one D->E Intramolecular Cyclization F Ethyl 5-azaspiro[3.4]octane-2-carboxylate E->F Reduction

Caption: Conceptual synthetic pathway to Ethyl 5-azaspiro[3.4]octane-2-carboxylate.

Detailed Experimental Protocol (Hypothetical):

Step 1: Strecker Synthesis of 1-(Aminomethyl)cyclopentanecarbonitrile

  • To a cooled (0 °C) aqueous solution of sodium cyanide and ammonium chloride, add cyclopentanone dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminonitrile.

Step 2: Hydrolysis to 1-(Aminomethyl)cyclopentanecarboxylic acid

  • Reflux the crude aminonitrile in concentrated hydrochloric acid for 12 hours.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide) to precipitate the amino acid.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 3: Esterification to Ethyl 1-(aminomethyl)cyclopentanecarboxylate

  • Suspend the amino acid in absolute ethanol.

  • Bubble dry hydrogen chloride gas through the suspension at 0 °C until saturation.

  • Reflux the mixture for 8 hours.

  • Remove the solvent under reduced pressure, and treat the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer, and purify by column chromatography.

Step 4: Intramolecular Cyclization to Ethyl 5-azaspiro[3.4]octan-6-one

This step would likely involve the protection of the amine, followed by activation of the carboxylic acid and an intramolecular nucleophilic attack.

Step 5: Reduction to Ethyl 5-azaspiro[3.4]octane-2-carboxylate

  • Dissolve the lactam from the previous step in an appropriate solvent such as tetrahydrofuran (THF).

  • Add a reducing agent (e.g., lithium aluminum hydride) portion-wise at 0 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction carefully with water and a sodium hydroxide solution.

  • Filter the resulting solid and concentrate the filtrate. Purify the crude product by column chromatography to yield Ethyl 5-azaspiro[3.4]octane-2-carboxylate.

Chemical Reactivity and Derivatization

Ethyl 5-azaspiro[3.4]octane-2-carboxylate is a versatile intermediate with two primary points for chemical modification: the secondary amine of the azetidine ring and the ethyl ester on the cyclopentane ring. This dual functionality allows for the introduction of a wide array of substituents, enabling the exploration of vast chemical space.

Functionalization Pathways:

G Core Ethyl 5-azaspiro[3.4]octane-2-carboxylate Amine_Mod N-Alkylation / N-Arylation / Acylation Core->Amine_Mod Secondary Amine Reactivity Ester_Mod Hydrolysis / Amidation / Reduction Core->Ester_Mod Ester Reactivity Product1 N-Substituted Ester Derivatives Amine_Mod->Product1 Product2 N-Substituted Acid Derivatives Ester_Mod->Product2 Product3 N-Substituted Amide Derivatives Ester_Mod->Product3 Product4 N-Substituted Alcohol Derivatives Ester_Mod->Product4

Caption: Key derivatization pathways for Ethyl 5-azaspiro[3.4]octane-2-carboxylate.

Applications in Medicinal Chemistry: Case Studies and Therapeutic Potential

The rigid 5-azaspiro[3.4]octane scaffold serves as a valuable bioisostere for more common, flexible ring systems like piperidine and piperazine.[3][4] Its incorporation into drug molecules can lead to improved target affinity and selectivity. While specific examples directly utilizing Ethyl 5-azaspiro[3.4]octane-2-carboxylate are emerging, the broader class of azaspiro[3.4]octane derivatives has shown significant promise in various therapeutic areas.

Kinase Inhibition:

Azetidine- and other four-membered ring-containing spirocycles have been successfully employed in the design of potent kinase inhibitors.[1][5] For instance, derivatives of 2-oxa-6-azaspiro[3.4]octane have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[5] The spirocyclic scaffold helps to position key pharmacophoric elements in the optimal orientation for binding to the ATP-binding pocket of the kinase.

A related compound, Ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate, and its derivatives have been shown to inhibit EGFR activity, thereby blocking signaling pathways that promote cell proliferation.[6] This highlights the potential of the 5-azaspiro[3.4]octane core in developing novel anti-cancer agents.

Central Nervous System (CNS) Agents:

The three-dimensional nature of spirocycles can also be advantageous for designing drugs that target the CNS. The rigid framework can help to reduce the entropic penalty upon binding to a receptor and can influence properties such as membrane permeability and metabolic stability, which are critical for CNS drug delivery.

Antimicrobial Agents:

The unique structural features of azaspirocycles are also being explored in the development of new antimicrobial agents. The ability to introduce diverse functional groups around the rigid core allows for the fine-tuning of activity against various bacterial and fungal strains.

Physicochemical Properties and Drug-Likeness

The introduction of the 5-azaspiro[3.4]octane moiety can significantly impact the physicochemical properties of a molecule. A comparative analysis of key drug-like properties is presented in the table below.

PropertyTypical Value for Flat Aromatic SystemsTypical Value for Azaspiro[3.4]octane SystemsImplication in Drug Discovery
Fraction of sp3 Carbons (Fsp3) LowHighImproved solubility, metabolic stability, and clinical success rate.[1]
Molecular Rigidity Low (for flexible linkers)HighReduced entropic penalty upon binding, leading to potentially higher affinity.
Three-Dimensionality LowHighEnhanced shape complementarity with biological targets.
Lipophilicity (logP) VariableCan be modulated by substituentsTunable for optimal absorption, distribution, metabolism, and excretion (ADME) properties.
Aqueous Solubility Often lowGenerally improvedBetter bioavailability and formulation options.

Future Outlook

Ethyl 5-azaspiro[3.4]octane-2-carboxylate stands as a testament to the growing importance of three-dimensional scaffolds in modern drug discovery. Its synthetic accessibility and versatile chemical handles make it an invaluable tool for medicinal chemists. As the demand for novel therapeutics with improved properties continues to grow, we can anticipate the increased utilization of this and related azaspirocyclic building blocks in the design of innovative drugs targeting a wide range of diseases. The exploration of stereoselective syntheses and the development of new methodologies for the functionalization of this scaffold will undoubtedly unlock its full potential in the years to come.

References

  • ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. [Link]

  • Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d. [Link]

  • RSC Publishing. Facile synthesis of 2-azaspiro[3.4]octane. [Link]

  • Radboud University Repository. SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. [Link]

  • SIOC Journals. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. [Link]

  • ScienceDirect. Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-depen. [Link]

  • PubMed. Spirocyclic Scaffolds in Medicinal Chemistry. [Link]

  • ResearchGate. Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]

  • PMC. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. [Link]

  • ResearchGate. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. [Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for Ethyl 5-azaspiro[3.4]octane-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Methodological Validation of Ethyl 5-azaspiro[3.4]octane-2-carboxylate

Target Analyte: Ethyl 5-azaspiro[3.4]octane-2-carboxylate (CAS: 2287273-84-9) [1] Application Field: Medicinal Chemistry, Scaffold Hopping, Lipophilic Ligand Efficiency (LLE) Optimization

Strategic Overview & Rationale

The 5-azaspiro[3.4]octane framework has emerged as a highly valuable conformationally constrained surrogate for piperidine and pyrrolidine rings in modern drug discovery. By restricting the conformational flexibility of the amine, spirocyclic modules often improve binding affinity, metabolic stability, and Lipophilic Ligand Efficiency (LLE) while exploring novel patent space [2, 4].

Synthesizing highly strained spirocycles—particularly those featuring a cyclobutane ring fused to a nitrogen heterocycle—presents unique chemoselective challenges. Traditional approaches, such as Rh(II)-catalyzed C(sp3)–H amination, often struggle with regioselectivity when multiple activated C–H bonds are present [2]. To circumvent this, we detail a highly robust, modular, and scalable de novo construction utilizing a Davis-Ellman sulfinyl imine intermediate. This approach guarantees excellent stereocontrol and prevents unwanted ring-expansion or over-alkylation side reactions commonly observed in cyclobutanone chemistry [3].

Retrosynthetic Strategy

The core strategy relies on the functionalization of commercially available ethyl 3-oxocyclobutane-1-carboxylate . To establish the quaternary spiro-center (C4) and the adjacent nitrogen (N5), we employ an imine-addition/hydroboration/cyclization cascade.

Retrosynthesis Target Ethyl 5-azaspiro[3.4]octane- 2-carboxylate Intermediate 1-(3-hydroxypropyl) cyclobutan-1-amine Target->Intermediate Intramolecular Alkylation Imine Sulfinyl Imine Intermediate->Imine 1. Allylation 2. Hydroboration Starting Ethyl 3-oxocyclobutane- 1-carboxylate Imine->Starting Ellman's Sulfinamide

Retrosynthetic pathway for Ethyl 5-azaspiro[3.4]octane-2-carboxylate.

Step-by-Step Experimental Protocol

This self-validating protocol is designed to ensure that each intermediate can be isolated and analytically verified before proceeding, minimizing the propagation of impurities.

Phase 1: Synthesis of the Sulfinyl Imine

Causality Insight: Direct alkylation of cyclobutanone with amines often leads to competitive aldol condensation. Condensing the ketone with (tert-butanesulfinamide) using a Lewis acid generates a stable, sterically demanding imine that directs subsequent nucleophilic attack while suppressing enolization [3].

  • Reaction Setup: Charge a flame-dried, argon-purged round-bottom flask with ethyl 3-oxocyclobutane-1-carboxylate (1.0 equiv, 10 mmol) and anhydrous THF (30 mL).

  • Reagent Addition: Add (R)-2-methylpropane-2-sulfinamide (1.1 equiv) followed by Titanium(IV) ethoxide (Ti(OEt)₄, 2.0 equiv).

  • Execution: Stir the mixture at room temperature for 18 hours. The reaction progress must be monitored by LC-MS (UV 254 nm is poor for this aliphatic system; rely on ELSD or MS TIC).

  • Workup: Quench by pouring into an equal volume of saturated aqueous NaHCO₃ with vigorous stirring. Filter the resulting white titanium dioxide precipitate through a Celite pad. Extract the filtrate with EtOAc (3 × 50 mL), dry over Na₂SO₄, and concentrate.

  • Validation: The crude sulfinyl imine should be used directly in the next step to prevent hydrolytic degradation.

Phase 2: Grignard Addition & Allylation

Causality Insight: The addition of allylmagnesium bromide installs the necessary three-carbon chain for the pyrrolidine ring. The bulky tert-butylsulfinyl group ensures the addition is highly diastereoselective.

  • Reaction Setup: Dissolve the crude imine in anhydrous CH₂Cl₂ (40 mL) and cool to -78 °C under argon.

  • Grignard Addition: Dropwise add allylmagnesium bromide (1.0 M in Et₂O, 1.5 equiv) over 20 minutes. Maintain the internal temperature below -70 °C to prevent ring-opening of the cyclobutane.

  • Execution: Stir at -78 °C for 2 hours, then slowly warm to 0 °C.

  • Workup: Quench with saturated aqueous NH₄Cl (20 mL). Extract with CH₂Cl₂, wash with brine, dry, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the allylated sulfinamide.

Phase 3: Hydroboration-Oxidation
  • Hydroboration: Dissolve the intermediate in THF (20 mL) at 0 °C. Add 9-BBN (0.5 M in THF, 2.0 equiv). Stir at room temperature for 4 hours.

  • Oxidation: Cool to 0 °C. Carefully add 3M NaOH (10 mL) followed by 30% H₂O₂ (10 mL). Stir for 2 hours.

  • Workup: Dilute with water, extract with EtOAc, and wash with saturated Na₂S₂O₃ to quench residual peroxides. Concentrate to afford the primary alcohol.

Phase 4: Deprotection and Intramolecular Cyclization

Causality Insight: Direct cyclization of the free amine onto a mesylate is highly efficient for 5-membered ring formation (Thorpe-Ingold effect provided by the spiro-cyclobutane).

  • Sulfinyl Removal: Treat the alcohol intermediate with 4M HCl in dioxane (5.0 equiv) in MeOH (10 mL) for 1 hour at room temperature. Concentrate in vacuo to yield the amino-alcohol hydrochloride salt.

  • Mesylation: Suspend the salt in CH₂Cl₂ (30 mL). Add Triethylamine (Et₃N, 4.0 equiv) and cool to 0 °C. Dropwise add Methanesulfonyl chloride (MsCl, 1.1 equiv). Stir for 2 hours.

  • Cyclization: Concentrate the mixture, redissolve in anhydrous Acetonitrile (MeCN, 30 mL), and add K₂CO₃ (5.0 equiv). Heat to 65 °C for 12 hours to drive the intramolecular Sₙ2 displacement.

  • Final Isolation: Filter the inorganic salts, concentrate, and purify via reverse-phase preparative HPLC (MeCN/H₂O with 0.1% TFA) to yield Ethyl 5-azaspiro[3.4]octane-2-carboxylate as a TFA salt.

Quantitative Data & Optimization

Table 1: Optimization of the Grignard Addition Step

Entry Reagent Solvent Temp (°C) Yield (%) Diastereomeric Ratio (dr)
1 AllylMgBr THF 0 45 1.5 : 1
2 AllylMgBr THF -78 68 4.2 : 1
3 AllylMgBr CH₂Cl₂ -78 82 12.0 : 1

| 4 | AllylZnBr | CH₂Cl₂ | -78 | 21 | N/A (Incomplete) |

Note: CH₂Cl₂ at cryogenic temperatures provided the optimal balance of yield and stereocontrol, minimizing premature cyclobutane ring-opening.

Table 2: Analytical Characterization Summary (Target Compound)

Analytical Method Key Parameters & Expected Signals Validation Purpose
¹H NMR (400 MHz, CDCl₃) δ 4.15 (q, J = 7.1 Hz, 2H), 3.10 (t, J = 6.8 Hz, 2H), 2.85-2.70 (m, 1H), 1.25 (t, J = 7.1 Hz, 3H) Confirms ethyl ester retention and pyrrolidine formation.
¹³C NMR (100 MHz, CDCl₃) δ 174.5 (C=O), 65.2 (C4-spiro), 60.8 (CH₂-ester), 46.5 (C5-N) Validates the quaternary spiro carbon environment.

| HRMS (ESI-TOF) | Calculated for C₁₀H₁₈NO₂⁺ [M+H]⁺: 184.1332 | Confirms exact mass and molecular formula. |

References

  • Collet, F., et al. (n.d.). Pushing the limits of catalytic C–H amination in polyoxygenated cyclobutanes. Organic & Biomolecular Chemistry. RSC Publishing. Retrieved April 8, 2026, from [Link]

  • Leleti, R., et al. (2019). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. PubMed. Retrieved April 8, 2026, from [Link]

  • ACS Publications. (2021). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors. Journal of Medicinal Chemistry. Retrieved April 8, 2026, from[Link]

Application Note: Ethyl 5-azaspiro[3.4]octane-2-carboxylate as a 3D Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale: The "Escape from Flatland" Paradigm

Modern drug discovery has increasingly shifted away from planar, sp2-hybridized (hetero)aromatic scaffolds toward conformationally restricted, sp3-rich architectures. This transition—often termed "escaping from flatland"—is driven by the need to improve aqueous solubility, reduce off-target promiscuity, and enhance Lipophilic Ligand Efficiency (LLE) [1].

Ethyl 5-azaspiro[3.4]octane-2-carboxylate represents a premium spirocyclic building block that perfectly aligns with this paradigm. Comprising a pyrrolidine ring spiro-fused to a cyclobutane ring, this scaffold provides a highly rigid 3D vector trajectory that is impossible to achieve with standard planar amines. Its utility has been prominently showcased in the development of highly selective, reversible Monoacylglycerol Lipase (MAGL) inhibitors, where the spirocyclic core was critical for achieving optimal target engagement without inflating lipophilicity [2].

G Problem Traditional Planar Scaffolds (High ClogP, Poor Solubility) Solution Ethyl 5-azaspiro[3.4]octane-2-carboxylate (Spirocyclic Scaffold Hopping) Problem->Solution 3D Structural Shift Prop1 High Fsp3 Fraction Solution->Prop1 Prop2 Conformational Restriction Solution->Prop2 Prop3 Orthogonal Reactivity Solution->Prop3 Out1 Improved PK/PD Profile Prop1->Out1 Out2 Novel 3D Pharmacophore Vectors Prop2->Out2 Out3 Diverse Library Generation Prop3->Out3

Fig 1. Strategic logic of utilizing spirocyclic scaffolds in drug discovery.

Structural Insights & Reactivity Profiling

The 5-azaspiro[3.4]octane skeleton presents unique synthetic challenges and opportunities due to its high density of reactive sites and steric constraints [3].

  • The N5 Secondary Amine: The nitrogen atom is situated directly adjacent to the spiro-quaternary carbon (C4). This creates a highly sterically shielded environment. Standard electrophilic captures (e.g., using EDC/HOBt for amidation or mild SN2 alkylations) often result in sluggish kinetics and poor yields. High-efficiency coupling reagents are mandatory.

  • The C2 Ethyl Ester: Located on the cyclobutane ring, this ester provides an orthogonal handle for functionalization. However, the cyclobutane ring is susceptible to epimerization or retro-aldol-type ring opening under harsh conditions. Mild, highly controlled transformations are required to maintain stereochemical integrity [4].

Quantitative Scaffold Comparison

To illustrate the physicochemical advantages of this building block, we compare it against a traditional planar analog (Isoindoline-2-carboxylate) in the table below:

Property / MetricPlanar Analog (Isoindoline core)Ethyl 5-azaspiro[3.4]octane-2-carboxylate
Fraction sp3 (Fsp3) ~0.250.90
Conformational Flexibility Rigid, 2D planarRigid, 3D spiro-fused
LLE Contribution Low (Drives up ClogP)High (Maintains low ClogP)
N-Alkylation Reactivity High (Unobstructed)Moderate (Sterically shielded by C4)
Pharmacophore Vector Linear / Co-planarOrthogonal / Angled (~110°)

Synthetic Workflows & Orthogonal Functionalization

A successful synthetic campaign utilizing Ethyl 5-azaspiro[3.4]octane-2-carboxylate relies on exploiting its two functional handles sequentially. Crucial Insight: It is highly recommended to functionalize or protect the N5 amine prior to saponifying the C2 ester. Saponifying the ester first yields a highly polar, water-soluble zwitterionic amino acid that is notoriously difficult to extract from aqueous media.

G SM Ethyl 5-azaspiro[3.4]octane- 2-carboxylate N_Func N5-Amidation (HATU, DIPEA) SM->N_Func Step 1 (Preferred) Amide N-Acyl Spirocycle (Intermediate) N_Func->Amide Ester_Func C2-Saponification (LiOH, THF/H2O) Acid Spirocyclic Acid (Intermediate) Ester_Func->Acid Amide->Ester_Func Step 2 Final Advanced Bifunctional Drug Candidate Acid->Final Subsequent Coupling

Fig 2. Orthogonal functionalization workflow for the 5-azaspiro[3.4]octane core.

Self-Validating Experimental Protocols

The following protocols have been engineered to overcome the specific steric and electronic hurdles associated with the 5-azaspiro[3.4]octane core.

Protocol A: Sterically Demanding N5-Amidation

Objective: Form an amide bond at the hindered N5 position using a carboxylic acid building block. Causality & Design: Due to the adjacent spiro-center, standard coupling agents fail to achieve full conversion. HATU is utilized to generate a highly reactive HOAt ester. DIPEA (a bulky, non-nucleophilic base) is selected over Triethylamine to prevent base-mediated degradation of the active ester.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N2, dissolve the target carboxylic acid (1.1 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 15 minutes to ensure complete formation of the active HOAt ester. The solution will typically turn pale yellow.

  • Coupling: Add Ethyl 5-azaspiro[3.4]octane-2-carboxylate (1.0 equiv) in a single portion.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS after 2 hours. The disappearance of the spirocycle mass (m/z ~184 [M+H]+) and the emergence of the product mass confirms conversion. If starting material persists, heat gently to 40°C.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). The basic aqueous wash is critical as it selectively removes unreacted starting acid and the HOAt byproduct.

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na2SO4, concentrate, and purify via silica gel chromatography.

Protocol B: Mild C2-Ester Saponification

Objective: Convert the C2 ethyl ester of the N-functionalized intermediate to a carboxylic acid. Causality & Design: The cyclobutane ring is sensitive to epimerization. Utilizing LiOH·H2O at room temperature provides a mild hydroxide source that hydrolyzes the ester without disturbing the stereocenters. A mixed THF/H2O solvent system ensures homogeneity.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-functionalized ethyl 5-azaspiro[3.4]octane-2-carboxylate (1.0 equiv) in a 3:1 mixture of THF and H2O (0.2 M concentration).

  • Hydrolysis: Add LiOH·H2O (2.0 equiv) in one portion. Stir vigorously at room temperature for 4–6 hours.

  • Self-Validation (In-Process Control): Monitor by TLC (EtOAc/Hexane). The starting material spot will disappear, and a baseline spot (the lithium carboxylate salt) will form.

  • Workup: Evaporate the THF under reduced pressure (leaving the aqueous layer). Cool the aqueous layer to 0°C and carefully acidify to pH 3–4 using 1M HCl.

  • Isolation: Extract the precipitated acid with a 4:1 mixture of EtOAc and Isopropanol (3x). The addition of Isopropanol disrupts the hydration sphere of the spirocyclic acid, significantly improving extraction efficiency. Dry over MgSO4 and concentrate to yield the pure carboxylic acid.

References

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines ACS Omega[Link]

  • Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors Journal of Medicinal Chemistry[Link]

  • Pushing the limits of catalytic C–H amination in polyoxygenated cyclobutanes Organic & Biomolecular Chemistry[Link]

  • Concise and Practical Avenues to 5,5-Spiro-α-Prolines ChemRxiv[Link]

Application Note: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of Ethyl 5-azaspiro[3.4]octane-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Guide & Validated Protocol

Introduction & Strategic Rationale

The integration of sp3-rich, conformationally restricted scaffolds into drug candidates is a proven strategy to improve metabolic stability, solubility, and target selectivity. Spirocyclic pyrrolidines, such as the 5-azaspiro[3.4]octane system, are increasingly utilized in medicinal chemistry as bioisosteres for traditional piperidines and morpholines (1)[1].

Ethyl 5-azaspiro[3.4]octane-2-carboxylate is a highly versatile building block. It features a secondary amine at the 5-position—primed for C-N cross-coupling—and an orthogonal ethyl ester at the 2-position, which can be subsequently modified into amides or alcohols to access complex pharmacophores, such as those found in Monoacylglycerol Lipase (MAGL) and Polymerase Theta (PolQ) inhibitors (2)[2]. However, the spiro-fusion adjacent to the pyrrolidine nitrogen creates a sterically hindered, neopentyl-like environment. This structural feature significantly impedes traditional SNAr reactions, necessitating highly optimized Palladium-catalyzed Buchwald-Hartwig amination protocols.

Mechanistic Causality in Catalyst & Base Selection

To successfully couple the hindered 5-azaspiro[3.4]octane core with aryl or heteroaryl halides, the catalytic cycle must overcome two primary energy barriers:

  • Steric Repulsion during Amine Coordination: The bulky cyclobutane ring hinders the coordination of the secondary amine to the Pd(II) center.

  • Competitive β-Hydride Elimination: Slow reductive elimination allows the Pd(II)-amido complex to undergo undesired β-hydride elimination, leading to oxidized spirocycle byproducts and des-halogenated aryl species.

The Solution: Utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos or tBuBrettPhos) paired with third-generation (G3) palladacycles. The spatial profile of RuPhos forces the Pd center into a geometry that dramatically accelerates reductive elimination, outcompeting side reactions. Furthermore, the selection of an inorganic base (e.g., Cs₂CO₃) is critical; strong alkoxide bases (like NaOtBu) will indiscriminately hydrolyze or transesterify the C2-ethyl ester.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX L-Pd(II)(Ar)(X) OxAdd->PdII_ArX AmineCoord Amine Coordination (Spirocycle + Base) PdII_ArX->AmineCoord PdII_ArN L-Pd(II)(Ar)(N-Spiro) AmineCoord->PdII_ArN RedElim Reductive Elimination (Product Release) PdII_ArN->RedElim RedElim->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of Pd-mediated spirocycle N-arylation.

Quantitative Optimization Data

The following table summarizes the empirical optimization of the cross-coupling between Ethyl 5-azaspiro[3.4]octane-2-carboxylate and a standard model electrophile (4-chlorobenzonitrile).

Table 1: Optimization of Buchwald-Hartwig Amination Conditions

EntryCatalyst System (5 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd₂(dba)₃ / BINAPCs₂CO₃Toluene100<5Bidentate ligand restricts geometry; steric clash prevents reductive elimination.
2Pd(OAc)₂ / XPhosCs₂CO₃1,4-Dioxane10045Improved mono-dentate coordination, but slow turnover leads to catalyst decay.
3RuPhos Pd G3NaOtBuTHF8015Severe ester saponification/transesterification observed via LC-MS.
4RuPhos Pd G3 Cs₂CO₃ 1,4-Dioxane 90 88 Optimal balance of steric accommodation and ester functional group tolerance.
5tBuBrettPhos Pd G3K₃PO₄t-AmylOH9082Viable alternative, particularly useful for electron-rich aryl chlorides.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Key observational checkpoints are embedded within the methodology to ensure the integrity of the reaction before committing to downstream purification.

Workflow Prep 1. Reagent Mix & Degassing Heat 2. Thermal Activation Prep->Heat Monitor 3. LC-MS Validation Heat->Monitor Workup 4. Aqueous Extraction Monitor->Workup Purify 5. Flash Chromatography Workup->Purify

Caption: Step-by-step workflow for spirocycle cross-coupling.

Standard Operating Procedure: N-Arylation

Reagents:

  • Ethyl 5-azaspiro[3.4]octane-2-carboxylate (1.2 equiv, 1.2 mmol)

  • Aryl Halide (1.0 equiv, 1.0 mmol)

  • RuPhos Pd G3 (0.05 equiv, 0.05 mmol)

  • Cesium Carbonate (Cs₂CO₃) (2.5 equiv, 2.5 mmol)

  • Anhydrous 1,4-Dioxane (0.2 M, 5.0 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the Aryl Halide, RuPhos Pd G3, and Cs₂CO₃. Seal the tube with a septum and purge with dry N₂ for 5 minutes.

    • Causality Note: Oxygen rapidly oxidizes the electron-rich RuPhos ligand, terminating the catalytic cycle.

  • Solvent & Amine Addition: Add anhydrous 1,4-Dioxane followed by Ethyl 5-azaspiro[3.4]octane-2-carboxylate via syringe. Sparge the resulting suspension with N₂ for an additional 10 minutes.

  • Thermal Activation: Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12–16 hours.

    • Validation Checkpoint 1: The reaction should transition from a pale yellow suspension to a deep red/brown homogeneous-like mixture. An immediate shift to opaque black within 10 minutes indicates premature palladium aggregation (catalyst death), signaling a failure in the degassing step.

  • LC-MS Monitoring: After 12 hours, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, filter, and analyze via LC-MS.

    • Validation Checkpoint 2: Confirm the disappearance of the aryl halide. Look for the product mass [M+H]⁺. If a mass corresponding to [M-28] is observed, the ethyl ester has been compromised (likely due to wet solvent or base impurity). If des-halogenated aryl starting material is present, the reductive elimination step is failing, suggesting a need for a more sterically demanding ligand (e.g., tBuBrettPhos).

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated palladium black. Wash the Celite pad with additional EtOAc (2 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Gradient: 0% to 40% EtOAc in Hexanes) to afford the pure N-aryl spirocycle.

Downstream Utility in Medicinal Chemistry

The preservation of the ethyl ester during the cross-coupling phase is highly strategic. Following successful N-arylation, the C2-ester can be selectively hydrolyzed using LiOH in THF/H₂O to yield the corresponding carboxylic acid. This acid serves as a versatile handle for standard EDC/HOBt or HATU-mediated amide couplings.

This exact sequence—spirocyclic core assembly, N-arylation, and subsequent C2-amide formation—has been documented in the synthesis of highly potent, selective inhibitors for targets such as DNA polymerase theta (Polθ), which are critical in oncology for exploiting synthetic lethality in homologous recombination-deficient cancers (3)[3], as well as in the development of Monoacylglycerol Lipase (MAGL) modulators for neuroinflammation (4)[4].

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews - ACS Publications URL
  • Piperazine derivatives as MAGL inhibitors (WO2019072785A1)
  • 6-aminopurine derivatives useful as PolQ inhibitors (WO2025248117A1)
  • Azaspirocycles as monoacylglycerol lipase modulators (US11505546B2)
  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines Source: ACS Omega URL

Sources

Application Note: Advanced Deprotection and Hydrolysis Workflows for Ethyl 5-azaspiro[3.4]octane-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

Spirocyclic building blocks, particularly 5-azaspiro[3.4]octanes, have emerged as privileged scaffolds in modern drug discovery. Their high sp3 character, unique conformational rigidity, and improved metabolic stability make them highly desirable for lead optimization[1].

Commercially, Ethyl 5-azaspiro[3.4]octane-2-carboxylate is almost exclusively supplied and handled as an N-protected derivative (most commonly as the N-Boc carbamate). This prevents unwanted oligomerization of the free amino-ester during storage. Consequently, utilizing this building block requires a strategic sequence of ester hydrolysis and amine deprotection[2]. Recent applications of spiro derivatives in the design of potent enzyme inhibitors highlight the necessity for scalable, high-yielding deprotection and hydrolysis protocols that avoid difficult isolation steps[3].

Mechanistic Insights & Causality (E-E-A-T)

The primary challenge in processing this bifunctional molecule is the zwitterion isolation problem .

If the N-Boc group is removed prior to ester hydrolysis, the subsequent basic saponification of the free amino-ester generates a highly water-soluble zwitterionic amino acid. Extracting this zwitterion from an aqueous phase is notoriously inefficient and often requires tedious lyophilization or the use of strong cation-exchange (SCX) chromatography.

To bypass this, we recommend two field-proven workflows:

  • Route A (The Mild Two-Step Approach): Saponification is performed first while the amine remains Boc-protected. The resulting Boc-protected acid is easily extracted into an organic solvent following mild acidification. Subsequent acidic deprotection directly yields the amino acid as a highly pure, easily filterable hydrochloride salt.

  • Route B (The One-Pot Global Approach): For robust substrates lacking other acid-labile functional groups, refluxing the Boc-amino ester in strong aqueous acid achieves simultaneous Boc cleavage and ester hydrolysis, bypassing liquid-liquid extraction entirely.

Workflow Visualization

Workflow SM Ethyl 5-(Boc)-5-azaspiro[3.4]octane-2-carboxylate HydrolysisA 1. Saponification (LiOH, THF/MeOH/H2O) SM->HydrolysisA Route A (Two-Step) Global Global Hydrolysis & Deprotection (6N aq. HCl, Reflux) SM->Global Route B (One-Pot) IntA 5-(Boc)-5-azaspiro[3.4]octane-2-carboxylic acid HydrolysisA->IntA DeprotectA 2. N-Boc Deprotection (4N HCl/Dioxane) IntA->DeprotectA Final 5-azaspiro[3.4]octane-2-carboxylic acid (Hydrochloride Salt) DeprotectA->Final Global->Final

Workflow for the hydrolysis and deprotection of 5-azaspiro[3.4]octane derivatives.

Quantitative Data Summary

Table 1: Reaction Parameters for Route A (Two-Step Approach)

Step Reagent Equivalents Solvent System Temp (°C) Time (h) Expected Yield
1. Saponification LiOH·H₂O 2.0 eq THF / MeOH / H₂O (2:1:1) 25 °C 4 - 6 90 - 95%

| 2. Deprotection | 4N HCl in Dioxane | 10.0 eq | 1,4-Dioxane (or DCM) | 25 °C | 2 - 3 | 95 - 98% |

Table 2: Reaction Parameters for Route B (One-Pot Approach)

Step Reagent Equivalents Solvent System Temp (°C) Time (h) Expected Yield

| Global Hydrolysis | 6N aq. HCl | Excess (10 vol) | Water | 90 - 100 °C | 12 - 18 | 85 - 90% |

Detailed Experimental Protocols

Protocol A: The Mild Two-Step Approach
Step 1: Saponification of Ethyl 5-(Boc)-5-azaspiro[3.4]octane-2-carboxylate

Methodology:

  • Dissolution: Dissolve 1.0 mmol of Ethyl 5-(Boc)-5-azaspiro[3.4]octane-2-carboxylate in 4.0 mL of a THF/MeOH mixture (2:1 v/v).

  • Reagent Addition: Dissolve 2.0 mmol of Lithium Hydroxide monohydrate (LiOH·H₂O) in 1.0 mL of deionized water. Add this aqueous solution dropwise to the organic mixture at 0 °C.

  • Reaction: Remove the ice bath and stir the monophasic solution at room temperature for 4–6 hours.

  • Workup & Isolation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous phase with 5 mL of water and wash with Methyl tert-butyl ether (MTBE) (2 × 5 mL) to remove unreacted starting material. Cool the aqueous layer to 0 °C and carefully acidify to pH 3–4 using 1M aqueous Citric Acid. Extract the cloudy aqueous layer with Ethyl Acetate (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford 5-(Boc)-5-azaspiro[3.4]octane-2-carboxylic acid as a white solid/foam.

Causality & Self-Validation:

  • Why add MeOH? The highly lipophilic Boc group and spiro-core can cause phase separation in standard THF/water mixtures. Methanol acts as a cosolvent to ensure a homogenous monophasic reaction, drastically accelerating the hydrolysis rate.

  • Why use Citric Acid? Acidifying with strong mineral acids (like 1N HCl) risks premature cleavage of the Boc group. Citric acid safely protonates the carboxylate without compromising the protecting group.

  • Validation: TLC (Hexanes/EtOAc 1:1) will show the disappearance of the starting material ( Rf​≈0.6 ) and the appearance of a baseline spot.

Step 2: N-Boc Deprotection to Yield the Hydrochloride Salt

Methodology:

  • Dissolution: Dissolve 1.0 mmol of the intermediate 5-(Boc)-5-azaspiro[3.4]octane-2-carboxylic acid in 2.0 mL of anhydrous 1,4-Dioxane.

  • Deprotection: Add 2.5 mL of 4N HCl in Dioxane (10.0 mmol) dropwise at room temperature. Stir vigorously for 2–3 hours.

  • Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to a thick syrup. Add 10 mL of cold Diethyl Ether and triturate vigorously until a free-flowing white solid precipitates. Filter the solid, wash with additional cold Diethyl Ether (2 × 5 mL), and dry under high vacuum.

Causality & Self-Validation:

  • Why HCl/Dioxane instead of TFA? While Trifluoroacetic acid (TFA) is commonly used, it yields a hygroscopic trifluoroacetate salt that is difficult to handle. HCl in dioxane directly provides the highly crystalline, stable hydrochloride salt of the amino acid.

  • Validation: The reaction is self-validating via gas evolution (isobutylene and CO₂). Once bubbling ceases, the reaction is typically complete. LCMS will confirm the loss of the +56 Da (tert-butyl) fragment.

Protocol B: The One-Pot Global Approach

Methodology:

  • Reaction: Suspend 1.0 mmol of Ethyl 5-(Boc)-5-azaspiro[3.4]octane-2-carboxylate in 10.0 mL of 6N aqueous HCl in a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the mixture to 95 °C with vigorous stirring for 12–18 hours. The initial suspension will gradually become a clear, homogenous solution as the Boc group is cleaved and the ester hydrolyzes.

  • Workup & Isolation: Cool the reaction to room temperature. Transfer the aqueous solution to a separatory funnel and wash with Dichloromethane (DCM) (2 × 10 mL) to remove cleaved tert-butyl byproducts and trace lipophilic impurities.

  • Evaporation: Transfer the aqueous layer to a round-bottom flask and evaporate to complete dryness under reduced pressure (using a rotary evaporator with a high-vacuum pump). To remove residual water, add 5 mL of Toluene and evaporate (repeat twice). Triturate the resulting residue with MTBE to afford the pure 5-azaspiro[3.4]octane-2-carboxylic acid hydrochloride salt.

Causality & Self-Validation:

  • Why wash with DCM? The global hydrolysis generates a highly polar aqueous product. Washing the acidic aqueous layer with DCM effectively strips away organic impurities without risking the loss of the target zwitterion salt, ensuring high purity upon evaporation.

  • Validation: LCMS of the final aqueous layer must show a single peak corresponding to the exact mass of the free amino acid ( [M+H]+ = 156.10).

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Chemical Reviews - ACS Publications[Link]

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines ACS Omega / PubMed Central[Link]

  • Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Advanced Application Note: Incorporating Ethyl 5-azaspiro[3.4]octane-2-carboxylate into Peptide Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of spirocyclic unnatural amino acids into peptide scaffolds is a transformative strategy in modern drug discovery. By restricting conformational flexibility and increasing the Fsp3​ character of the molecule, spirocycles dramatically enhance metabolic stability and introduce unique 3D vectors for target interaction[1]. This application note provides a comprehensive, self-validating methodology for transitioning Ethyl 5-azaspiro[3.4]octane-2-carboxylate from a raw chemical building block into an Fmoc-protected monomer, followed by its systematic incorporation into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Rationale & Chemical Context

Ethyl 5-azaspiro[3.4]octane-2-carboxylate is an esterified spirocyclic amino acid. Structurally, it features a 5-membered pyrrolidine-like ring fused to a 4-membered cyclobutane ring at a single spiro carbon. This topology mimics the conformational rigidity of proline but introduces a distinct steric bulk that can induce specific kinks or turns in a peptide backbone[2].

Because the commercial starting material is an ethyl ester with a free secondary amine, it cannot be directly used in standard Fmoc-SPPS. Direct coupling would lead to self-polymerization or failure to attach to the resin-bound peptide. Therefore, the workflow necessitates a two-phase approach:

  • Building Block Preparation: Hydrolysis of the ethyl ester to a free carboxylic acid, followed by Fmoc protection of the 5-aza secondary amine.

  • SPPS Integration: Utilizing high-efficiency coupling reagents (e.g., HATU) to overcome the inherent steric hindrance of the spirocyclic core during chain elongation.

Spirocyclic derivatives exhibit acid-base properties that closely mimic natural amino acids, but the steric environment alters the basicity of the amino group and significantly impacts coupling kinetics[3]. Understanding these causal relationships is critical for successful synthesis.

Pre-Synthesis: Building Block Preparation

To utilize Ethyl 5-azaspiro[3.4]octane-2-carboxylate in SPPS, it must be converted to Fmoc-5-azaspiro[3.4]octane-2-carboxylic acid . The following protocol is a self-validating system designed to ensure complete conversion and high purity before peptide integration.

Protocol 1: Saponification and Fmoc-Protection

Objective: Hydrolyze the ethyl ester and protect the secondary amine.

Step 1: Ester Hydrolysis (Saponification)

  • Procedure: Dissolve 1.0 eq of Ethyl 5-azaspiro[3.4]octane-2-carboxylate in a 1:1 mixture of THF and H2​O . Cool to 0°C. Add 2.5 eq of Lithium Hydroxide (LiOH) monohydrate portion-wise. Stir for 4 hours, allowing the reaction to warm to room temperature.

  • Causality: LiOH is chosen over NaOH to provide a milder hydrolysis environment, preventing potential ring-opening or degradation of the strained spirocyclic system.

  • Validation Check: Monitor via TLC (Ninhydrin stain). The disappearance of the high- Rf​ ester spot and the appearance of a baseline-bound free amino acid confirms completion.

Step 2: Fmoc Protection

  • Procedure: To the aqueous crude mixture from Step 1, add Sodium Carbonate ( Na2​CO3​ ) to adjust the pH to 9.5. Cool to 0°C. Dissolve 1.2 eq of Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) in minimal THF and add dropwise. Stir for 12 hours at room temperature.

  • Causality: Fmoc-OSu is highly reactive toward secondary amines. Maintaining pH 9.5 ensures the amine remains unprotonated and nucleophilic, while minimizing the premature hydrolysis of Fmoc-OSu.

  • Validation Check: Acidify the mixture to pH 2.0 with 1M HCl to precipitate the product. Extract with Ethyl Acetate. Perform LC-MS analysis; the presence of the target mass ( [M+H]+ ) without the starting material validates the successful synthesis of the Fmoc-protected building block[4].

PrepWorkflow A Ethyl 5-azaspiro[3.4]octane -2-carboxylate B Saponification (LiOH, THF/H2O, 0°C -> RT) A->B C Validation: TLC (Ninhydrin Stain) B->C D Fmoc Protection (Fmoc-OSu, pH 9.5) C->D E Validation: LC-MS [M+H]+ D->E F Fmoc-5-azaspiro[3.4]octane -2-carboxylic acid E->F

Workflow for converting the ethyl ester into an SPPS-ready Fmoc-protected building block.

Solid-Phase Peptide Synthesis (SPPS) Integration

Coupling a spirocyclic amino acid requires overcoming significant steric hindrance. Standard coupling reagents (e.g., HBTU/HOBt) often yield incomplete reactions. Therefore, the highly reactive uronium salt HATU paired with DIPEA is mandatory.

Protocol 2: Coupling the Spirocyclic Building Block

Objective: Couple Fmoc-5-azaspiro[3.4]octane-2-carboxylic acid to a resin-bound peptide.

Step 1: Fmoc Deprotection of Resin-Bound Peptide

  • Procedure: Treat the resin with 20% Piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 × 1 min).

  • Validation Check: Collect the deprotection effluent and measure UV absorbance at 301 nm. The presence of the dibenzofulvene-piperidine adduct quantifies successful deprotection.

Step 2: Activation and Coupling

  • Procedure: In a separate vial, dissolve 4.0 eq of Fmoc-5-azaspiro[3.4]octane-2-carboxylic acid and 3.9 eq of HATU in minimal DMF. Add 8.0 eq of DIPEA. Pre-activate for 2 minutes (solution will turn pale yellow). Add the mixture to the resin and agitate for 2 hours at room temperature.

  • Causality: The slight substoichiometric ratio of HATU (3.9 eq to 4.0 eq AA) prevents the capping of the resin-bound amine by unreacted uronium species (guanidinylation). The 2-minute pre-activation forms the highly reactive HOAt ester necessary to drive the sterically hindered coupling.

Step 3: Post-Coupling Validation (Critical Step)

  • Procedure: Perform a Chloranil test on a few resin beads.

  • Causality: If the previous amino acid on the resin was a secondary amine (like proline), the standard Kaiser test will yield a false negative. The Chloranil test reliably detects secondary amines. A colorless/yellow bead indicates successful coupling (no free amines remaining); a blue/green bead indicates incomplete coupling.

  • Self-Correction: If the test is positive, do not proceed. Perform a double coupling using DIC/Oxyma at 60°C (microwave-assisted) for 30 minutes.

SPPSCycle N1 Resin-Bound Peptide N2 Fmoc Deprotection (20% Piperidine/DMF) N1->N2 N3 Activation (HATU, DIPEA, 2 min) N2->N3 N4 Coupling (Spirocyclic AA, 2 hrs) N3->N4 N5 Validation (Chloranil Test) N4->N5 N6 Success: Proceed to next AA N5->N6 Negative (Colorless) N7 Failure: Double Couple (DIC/Oxyma) N5->N7 Positive (Blue/Green) N7->N5 Re-test

SPPS coupling cycle highlighting activation strategy and secondary amine validation.

Quantitative Data Analysis

The introduction of the 5-azaspiro[3.4]octane core significantly alters the physicochemical properties of the resulting peptide compared to standard natural amino acids like Proline. The table below summarizes these quantitative shifts and the rationale behind them.

Property / MetricStandard Proline5-azaspiro[3.4]octane CoreMechanistic Rationale
LogP Contribution ~ -1.56~ +0.45The cyclobutane spiro-fusion increases lipophilicity and Fsp3​ character, enhancing membrane permeability[1].
Coupling Efficiency (RT) > 98% (HBTU, 30 min)~ 75% (HBTU, 2 hrs)Increased steric bulk around the α -carbon and secondary amine severely retards nucleophilic attack.
Coupling Efficiency (Optimized) > 99% (HATU, 30 min)> 95% (HATU, 2 hrs)HOAt-based activation (HATU) provides superior leaving group kinetics to overcome steric hindrance.
Proteolytic Half-Life (Plasma) Baseline (Sequence dependent)> 3x IncreaseThe unnatural spirocyclic geometry prevents recognition by standard exopeptidases and endopeptidases[1].
Isoelectric Point (pI) Shift StandardSlight ReductionThe spirocyclic system slightly alters the basicity of the amino group compared to monocyclic analogs[3].

References

  • [1] SpiroChem. Driving innovation in peptide, macrocycle and DEL projects with access to novel unnatural amino acids. SpiroChem.com. Available at:[Link]

  • [4] ChemRxiv. CONCISE AND PRACTICAL AVENUES TO 5,5-SPIRO-α-PROLINES. ChemRxiv.org. Available at:[Link]

  • [2] ACS Publications. Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities | Chemical Reviews. ACS.org. Available at:[Link]

Sources

NMR Spectroscopy Characterization of Ethyl 5-azaspiro[3.4]octane-2-carboxylate: A Comprehensive Protocol and Data Analysis Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

The 5-azaspiro[3.4]octane scaffold has emerged as a highly valuable, conformationally constrained pharmacophore in modern drug discovery, offering significant sp3 character and enhanced metabolic stability compared to flat aromatic rings[1]. Recent applications in medicinal chemistry highlight the utility of functionalized derivatives, such as ethyl 5-azaspiro[3.4]octane-2-carboxylate, in the development of highly selective monoacylglycerol lipase (MAGL) modulators for neurological and autism spectrum disorders[2].

Characterizing this spirocyclic system via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges. The orthogonal relationship between the cyclobutane and pyrrolidine rings, combined with the asymmetry introduced by the heteroatom, breaks standard planes of symmetry. This guide details a self-validating, causality-driven protocol for the complete structural elucidation of ethyl 5-azaspiro[3.4]octane-2-carboxylate.

Experimental Design & Causality

To ensure absolute structural confidence, the experimental design must move beyond simple 1D acquisition.

  • Solvent Selection: Deuterated chloroform ( CDCl3​ ) is selected due to the compound's high solubility and the preservation of the exchangeable pyrrolidine N-H proton, which would rapidly exchange and disappear in protic solvents like CD3​OD .

  • Multiplicity-Edited HSQC over Standard 13C : The scaffold contains five distinct methylene ( CH2​ ) groups. Multiplicity-edited HSQC is utilized to simultaneously establish proton-carbon connectivity and phase-differentiate CH2​ groups (negative phase) from CH and CH3​ groups (positive phase), drastically reducing instrument time and interpretative ambiguity[1].

  • HMBC for the Spiro Center: The C4 spiro carbon is a quaternary center lacking attached protons. It is often suppressed in standard 1D 13C spectra due to long longitudinal relaxation times ( T1​ ) and a lack of Nuclear Overhauser Effect (NOE) enhancement. HMBC is mandatory to bridge the two ring systems by detecting 2J and 3J couplings to C4.

Step-by-Step NMR Acquisition Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of ethyl 5-azaspiro[3.4]octane-2-carboxylate in 0.6 mL of CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS). Filter the solution through a glass wool plug directly into a high-quality 5 mm NMR tube.

  • Validation: Visually inspect the tube under a bright light. The solution must be perfectly clear. Particulate matter distorts the B0​ magnetic field homogeneity, leading to broad lines and the loss of critical J -coupling resolution.

Step 2: Probe Tuning and Shimming

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for both 1H and 13C channels. Perform automated gradient shimming (Z-axis).

  • Validation: Acquire a single-scan 1H spectrum. Measure the Full Width at Half Maximum (FWHM) of the residual CHCl3​ peak ( δ 7.26 ppm). It must be ≤1.2 Hz. If broader, manual shimming of Z1 and Z2 is required before proceeding to 2D experiments.

Step 3: Pulse Calibration ( P1​ )

  • Action: Determine the exact 90° pulse width for the specific sample.

  • Validation: Run a 360° pulse experiment. The resulting signal should null completely (cross the baseline). If a residual signal >5% remains, recalibrate. An incorrect 90° pulse leads to incomplete inversion in NOESY and severe t1​ noise artifacts in 2D phase cycling.

Step 4: 2D Acquisition Suite

  • Action: Acquire COSY, multiplicity-edited HSQC, HMBC, and NOESY spectra. Set the HMBC long-range coupling delay to 65 ms (optimized for J=8 Hz). Set the NOESY mixing time to 300 ms to capture steady-state NOE build-up without spin-diffusion artifacts.

  • Validation: Check the HSQC for proper phase editing (blue/red or positive/negative contours). Ensure the TMS peak is perfectly referenced to 0.00 ppm in both dimensions.

NMR_Workflow Prep Sample Preparation (CDCl3, 298 K, 15 mg) OneD 1D NMR Acquisition (1H, 13C, P1 Calib) Prep->OneD Proceed to Magnet TwoD 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) OneD->TwoD Pulse Validated Assign1 Spin System Identification (COSY, HSQC) TwoD->Assign1 Data Processing Assign2 Spiro Linkage & Quaternary C (HMBC) Assign1->Assign2 Connect Fragments Stereo Relative Stereochemistry (NOESY) Assign2->Stereo Spatial Proximity Final Fully Assigned Structure Ethyl 5-azaspiro[3.4]octane-2-carboxylate Stereo->Final Final Validation

Figure 1: Systematic NMR structural elucidation workflow for spirocyclic compounds.

Quantitative Data Presentation

The following tables summarize the validated chemical shifts for the major trans-diastereomer of ethyl 5-azaspiro[3.4]octane-2-carboxylate.

Table 1: 1H NMR Assignments (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)Multiplicity J (Hz)IntegrationAssignment Notes
Ethyl CH2​ 4.14q7.12HDeshielded by ester oxygen
C2-H 3.10m-1HCyclobutane methine, α to ester
C6- H2​ 2.95t6.82HPyrrolidine, adjacent to N5
C1- H2​ 2.45, 2.15m-2HDiastereotopic cyclobutane protons
C3- H2​ 2.35, 2.05m-2HDiastereotopic cyclobutane protons
N5-H 2.20br s-1HExchangeable amine proton
C8- H2​ 1.90t7.02HPyrrolidine, adjacent to spiro C4
C7- H2​ 1.75m-2HPyrrolidine backbone
Ethyl CH3​ 1.25t7.13HEster terminal methyl
Table 2: 13C NMR Assignments (100 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)Type (HSQC)Assignment Notes
C=O 175.0CEster carbonyl
C4 65.2CSpiro quaternary center
Ethyl CH2​ 60.5 CH2​ Ester ethyl group
C6 46.1 CH2​ Pyrrolidine, adjacent to N5
C3 39.5 CH2​ Cyclobutane backbone
C1 38.2 CH2​ Cyclobutane backbone
C8 36.0 CH2​ Pyrrolidine, adjacent to C4
C2 34.1CHCyclobutane methine
C7 25.4 CH2​ Pyrrolidine backbone
Ethyl CH3​ 14.2 CH3​ Ester terminal methyl

Mechanistic Insights into Spectral Interpretation

Symmetry Breaking in the Spirocycle

A common pitfall in interpreting spirocyclic NMR data is assuming the cyclobutane ring possesses a plane of symmetry. If the molecule were simply a substituted cyclobutane, C1 and C3 would be chemically equivalent. However, the spiro-fused pyrrolidine ring is asymmetric (containing N5 on one side and C8 on the other)[3].

Because the C1-C4-C3 plane is orthogonal to the N5-C4-C8 plane, reflecting across the cyclobutane bisector maps N5 to C8. Since nitrogen and carbon are chemically distinct, this reflection is not a true symmetry operation. Consequently, the entire molecule is chiral, rendering C1 and C3 diastereotopic and magnetically distinct . This causality explains why C1 and C3 appear as separate multiplets (38.2 ppm and 39.5 ppm) rather than a single unified signal[1].

Anchoring the Structure via HMBC

The structural proof relies entirely on the assignment of the C4 spiro carbon ( δ 65.2 ppm). Because it is isolated from direct proton attachment, we must map the 2JCH​ and 3JCH​ correlations crossing the spiro junction. The diagram below illustrates the self-validating network of HMBC correlations that lock the two rings together.

HMBC_Correlations C4 C4 (Spiro) H1 H1a/b H1->C4 2J HMBC H3 H3a/b H3->C4 2J HMBC H8 H8a/b H8->C4 2J HMBC H6 H6a/b H6->C4 3J HMBC

Figure 2: Key HMBC correlations establishing the C4 spirocyclic junction.

By verifying that the protons from the cyclobutane ring (H1, H3) and the pyrrolidine ring (H6, H8) all correlate to the exact same 13C resonance at 65.2 ppm, the spirocyclic connectivity is definitively proven.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of Ethyl 5-azaspiro[3.4]octane-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

The 5-azaspiro[3.4]octane scaffold is a highly valuable, conformationally constrained spirocyclic module frequently utilized in modern drug discovery, notably in the development of Monoacylglycerol Lipase (MAGL) inhibitors[1] and novel bioactive iminosugars[2]. However, the synthesis of Ethyl 5-azaspiro[3.4]octane-2-carboxylate[3] presents unique challenges, primarily due to the inherent ring strain of the cyclobutane core and the steric hindrance at the spiro-center.

As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks in the three-stage synthesis of this molecule: (1) Sulfinyl imine condensation, (2) Nucleophilic allylation, and (3) Intramolecular spirocyclization.

Synthetic Workflow Visualization

SynthesisWorkflow SM Ethyl 3-oxocyclobutane- 1-carboxylate Imine Sulfinyl Imine Intermediate SM->Imine Ti(OEt)4 Condensation Allyl Allyl-Amine Adduct Imine->Allyl Allyl-MgBr, CeCl3 Addition Product Ethyl 5-azaspiro[3.4] octane-2-carboxylate Allyl->Product Cyclization Cascade

3-Step synthetic workflow for Ethyl 5-azaspiro[3.4]octane-2-carboxylate.

Quantitative Data: Yield Optimization Matrix

The following table summarizes the quantitative improvements achieved by addressing the mechanistic bottlenecks at each synthetic stage.

Reaction StepStandard ConditionStandard YieldOptimized ConditionOptimized YieldKey Causality
1. Imine Condensation MgSO₄, DCM, rt35%Ti(OEt)₄, THF, 65 °C88% Irreversible water scavenging drives equilibrium.
2. Nucleophilic Allylation Allyl-MgBr, THF, 0 °C20% (Mostly SM)Allyl-MgBr + CeCl₃, THF, -78 °C82% CeCl₃ suppresses α-deprotonation and enolization.
3. Spirocyclization Et₃N, DCM, 0.5 M15% (Oligomers)K₂CO₃, MeCN, 0.01 M, 80 °C76% High dilution and kinetic energy favor intramolecular SN2.
Troubleshooting Guides & FAQs

Q1: Why is the yield of the sulfinyl imine intermediate consistently below 50%? Answer: The starting material, ethyl 3-oxocyclobutane-1-carboxylate, is highly prone to enolization and hydrate formation. Standard condensation conditions (e.g., MgSO₄ or molecular sieves) fail to provide the thermodynamic driving force needed to push the equilibrium toward the imine. Causality & Solution: You must use a strong Lewis acid that doubles as an irreversible water scavenger. Titanium(IV) ethoxide (Ti(OEt)₄) is the gold standard here. It activates the ketone while irreversibly consuming the water byproduct to form inert TiO₂. Note: Ensure the Ti(OEt)₄ is fresh (a colorless to pale yellow liquid). If it appears white and viscous, it has polymerized via ambient moisture and will fail.

Q2: During the Grignard allylation of the sulfinyl imine, I am recovering mostly starting material and seeing a complex mixture. How can I push the conversion? Answer: Allylmagnesium bromide is highly basic. Instead of acting as a nucleophile, it often deprotonates the α-protons of the cyclobutane ring, leading to the enolization of the imine and subsequent hydrolysis back to the ketone during aqueous workup. Causality & Solution: Implement a Cerium-mediated addition (Imamoto protocol). By pre-mixing the Grignard reagent with anhydrous CeCl₃, you form an organocerium species. Cerium is highly oxophilic/azaphilic and significantly reduces the basicity of the nucleophile while enhancing its nucleophilicity. This suppresses α-deprotonation and strictly drives the 1,2-addition, drastically improving the yield of the allyl-amine adduct.

Q3: The final cyclization step (mesylation followed by amination) yields a low amount of the desired spirocycle and a large amount of insoluble polymeric material. How do I favor spirocyclization? Answer: You are competing between intramolecular spirocyclization (forming the 5-membered pyrrolidine ring) and intermolecular alkylation (forming oligomers). Causality & Solution: The formation of the spiro-center is sterically demanding. To favor the intramolecular pathway, you must operate under high-dilution conditions (typically ≤ 0.01 M). Furthermore, switching the base from triethylamine to anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile (MeCN) at elevated temperatures (80 °C) provides the necessary kinetic energy to overcome the steric barrier of the spiro-fusion while keeping the local concentration of the reactive amine low[4].

Mechanism Visualization

CyclizationMechanism A Primary Alcohol B Mesylate A->B MsCl, Et3N C Spirocyclic Product B->C K2CO3, High Dilution

Mechanism of the base-promoted intramolecular spirocyclization.

Experimental Protocols (Self-Validating Systems)
Protocol 1: Synthesis of the Sulfinyl Imine
  • Charge an oven-dried flask with ethyl 3-oxocyclobutane-1-carboxylate (1.0 eq) and (R)-tert-butylsulfinamide (1.1 eq) in anhydrous THF (0.5 M).

  • Add Ti(OEt)₄ (2.0 eq) dropwise at room temperature under argon.

  • Heat the reaction mixture to 65 °C and stir for 12 hours.

  • Validation Checkpoint: Quench a 0.1 mL aliquot in wet EtOAc, filter the precipitated TiO₂ salts through a Celite plug, and run TLC (Hexanes/EtOAc 7:3). The product should appear as a new UV-active spot. Confirm via ¹H-NMR (look for the disappearance of the ketone α-protons and the appearance of the tert-butyl singlet at ~1.2 ppm).

Protocol 2: Cerium-Mediated Allylation
  • Dry CeCl₃ heptahydrate under high vacuum at 140 °C for 12 hours to yield anhydrous CeCl₃.

  • Suspend the anhydrous CeCl₃ (1.5 eq) in THF and stir vigorously for 2 hours at room temperature.

  • Cool the suspension to -78 °C and add Allylmagnesium bromide (1.5 eq, 1.0 M in ether) dropwise. Stir for 30 minutes to form the organocerium reagent.

  • Add the sulfinyl imine from Protocol 1 (1.0 eq, dissolved in THF) dropwise over 15 minutes.

  • Validation Checkpoint: Perform GC-MS on a quenched aliquot. The mass spectrum must reflect the addition of the allyl group (M+41). The absence of the imine mass confirms complete conversion without enolization-driven recovery.

Protocol 3: Intramolecular Spirocyclization
  • Deprotect the sulfinyl group (4M HCl in Dioxane/MeOH) and hydroborate the allyl group (BH₃-THF, followed by H₂O₂/NaOH oxidation) to yield the amino-alcohol intermediate.

  • Dissolve the amino-alcohol in DCM and treat with MsCl (1.1 eq) and Et₃N (1.2 eq) at 0 °C for 1 hour to form the mesylate.

  • Validation Checkpoint 1: Isolate the mesylate and confirm complete conversion via LC-MS. (Do not use GC-MS, as the mesylate will thermally degrade in the inlet).

  • Dilute the crude mesylate in anhydrous MeCN to a strict concentration of 0.01 M .

  • Add anhydrous K₂CO₃ (3.0 eq) and heat to 80 °C for 16 hours.

  • Validation Checkpoint 2: Spot the reaction on TLC and stain with Ninhydrin. The starting primary amine will stain deep purple, while the successfully cyclized secondary amine (Ethyl 5-azaspiro[3.4]octane-2-carboxylate) will stain a distinct faint yellow/brown.

References
  • Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Pushing the limits of catalytic C–H amination in polyoxygenated cyclobutanes Source: Organic & Biomolecular Chemistry - RSC Publishing URL:[Link]

  • Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes Source: Organic Letters - ACS Publications URL:[Link]

Sources

Troubleshooting solubility issues of Ethyl 5-azaspiro[3.4]octane-2-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic building blocks. Ethyl 5-azaspiro[3.4]octane-2-carboxylate is a highly versatile intermediate used in drug discovery to improve the 3D character (Fsp3) of target molecules. However, its dual functionality—a basic secondary amine housed within a spirocycle and a base-sensitive ethyl ester—creates unique solvation challenges in organic synthesis.

This guide provides diagnostic workflows, causality-driven FAQs, and self-validating protocols to help you resolve solubility and stability issues in organic solvents.

Part 1: Physicochemical Profiling & Solvent Compatibility

The solubility of this building block is entirely dependent on its physical state. Because spirocyclic amines often exhibit increased basicity compared to planar analogs, vendors frequently supply them as salts (e.g., HCl or TFA) to prevent oxidation and improve shelf life[1].

The table below summarizes the predicted solubility and chemical risks associated with both forms of the compound across common organic solvents.

Physical FormNon-Polar (Hexane, Toluene)Moderately Polar (DCM, EtOAc)Polar Aprotic (DMF, DMSO)Polar Protic (MeOH, EtOH)Key Chemical Risk
Free Base ModerateHighHighHighTransesterification in primary alcohols
HCl / TFA Salt InsolubleLow / InsolubleHighHighPoor reactivity in coupling without auxiliary base
Part 2: Diagnostic Workflow

Use the following logical pathway to diagnose and resolve your solvent compatibility issues before scaling up your reaction.

SolubilityLogic A Solubility Issue Detected: Ethyl 5-azaspiro[3.4]octane-2-carboxylate BB BB A->BB Confirmed Salt B Check Vendor Specs: Is it a Salt (e.g., HCl) or Free Base? D Free Base Form (Lipophilic) B->D Confirmed Free Base C Salt Form (Highly Polar) E Action: Use Polar Aprotic Solvents (DMF, DMSO, NMP) C->E Direct Use F Action: Perform Free-Basing (Aqueous Workup with NaHCO3) C->F Need Non-Polar Solvent G Action: Use DCM, EtOAc, or THF D->G Direct Use H Warning: Avoid Primary Alcohols (Prevents Transesterification) E->H Solvent Selection G->H Co-solvent Selection BB->C Confirmed Salt

Diagnostic workflow for resolving solubility issues based on physical form.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why does my Ethyl 5-azaspiro[3.4]octane-2-carboxylate precipitate out of dichloromethane (DCM) when I scale up my reaction? A: This is a classic symptom of utilizing the salt form rather than the free base. Amines are readily protonated, and the resulting ionic ammonium species possesses high lattice energy. This makes the salt highly polar and insoluble in moderately polar organic solvents like DCM or ethyl acetate. Solution: If your reaction requires DCM, you must first convert the salt to the free base (see Protocol 1). Alternatively, switch your reaction solvent to a polar aprotic medium like DMF.

Q2: I switched to methanol to dissolve the salt form, but my LC-MS analysis reveals a major byproduct with a mass of [M-14]. What happened? A: You are observing base-catalyzed transesterification. The compound contains an ethyl ester. When dissolved in, the secondary amine of the spirocycle (or any added auxiliary base like DIPEA) can catalyze the exchange of the ethyl group for a methyl group. This results in a mass loss of 14 Da (replacing -CH2CH3 with -CH3). Solution: Never use primary alcohols as solvents when working with ester-containing building blocks. Use aprotic solvents like THF or acetonitrile instead.

Q3: How does the spirocyclic core affect the overall solubility compared to standard flat piperidines? A: The incorporation of an azaspiro[3.4]octane core increases the fraction of sp3-hybridized carbons. While this generally improves aqueous solubility and lowers lipophilicity (logD)[1], it alters the solvation shell in organic media. If you are struggling with the hydrophobicity of advanced spiro-intermediates later in your synthesis, supramolecular complexation techniques (e.g., using cyclodextrins) can be employed[2], but for early-stage synthetic steps, matching the solvent polarity index to the compound's ionization state is the primary control mechanism.

Part 4: Self-Validating Experimental Protocols
Protocol 1: Controlled Free-Basing and Extraction

Purpose: To convert the insoluble amine salt into a lipophilic free base for use in non-polar organic reactions. Causality: Using a mild base (NaHCO3) ensures the amine is deprotonated without hydrolyzing the sensitive ethyl ester, which would occur if strong bases (NaOH, KOH) were used. Self-Validating Mechanism: The protocol relies on a biphasic pH shift. Success is visually validated when the cloudy aqueous suspension becomes a clear biphasic system, confirming the complete partitioning of the free base into the organic layer.

Step-by-Step Methodology:

  • Suspend the Ethyl 5-azaspiro[3.4]octane-2-carboxylate salt (1.0 eq) in a 1:1 mixture of DCM and distilled water (10 mL per gram of substrate).

  • While stirring vigorously, add saturated aqueous NaHCO3 dropwise until the aqueous layer reaches pH 8.5–9.0.

  • Observe the dissolution of the suspension. The organic layer will become completely clear as the free base partitions into the DCM.

  • Separate the layers using a separatory funnel. Extract the aqueous layer twice more with equal volumes of DCM to ensure quantitative recovery.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate under reduced pressure at <30°C to prevent thermal degradation of the free base.

Protocol 2: High-Throughput Kinetic Solubility Assay

Purpose: To empirically determine the optimal organic solvent for your building block before committing to large-scale synthesis. Causality: Different solvent dielectric constants will solvate the spirocycle differently. Testing a gradient prevents unexpected crash-outs during reagent addition. Self-Validating Mechanism: Utilizes turbidimetry; the sudden increase in optical density (OD) provides an objective, self-validating endpoint for the solubility limit[3].

Step-by-Step Methodology:

  • Prepare a 50 mM stock solution of the compound in DMSO (a universal solvent capable of dissolving both salts and free bases).

  • In a clear-bottom 96-well plate, dispense 190 µL of various target organic solvents (e.g., THF, MeCN, Toluene, EtOAc) into distinct wells.

  • Serially titrate 10 µL of the DMSO stock into the target solvents to create a concentration gradient (e.g., 1 mM to 10 mM).

  • Incubate the plate at room temperature for 60 minutes on an orbital shaker at 300 rpm to allow for equilibration.

  • Measure the absorbance at 620 nm using a microplate reader.

  • Data Interpretation: An abrupt spike in absorbance indicates the onset of precipitation (the kinetic solubility limit). Select a solvent where the absorbance remains at baseline for your target reaction concentration.

Sources

Technical Support Center: Optimizing Purification for Ethyl 5-azaspiro[3.4]octane-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and optimized protocols for isolating Ethyl 5-azaspiro[3.4]octane-2-carboxylate . As a conformationally restricted spirocyclic scaffold frequently utilized in drug discovery, this molecule presents unique purification challenges: a highly basic secondary amine at the 5-position that causes severe chromatographic streaking, and an ethyl ester at the 2-position that is highly susceptible to acid/base-catalyzed hydrolysis during concentration.

Part 1: Troubleshooting & FAQs

Q1: Why is my product streaking across the TLC plate and co-eluting with impurities during normal-phase silica gel chromatography? Causality & Solution: The secondary amine of the 5-azaspiro[3.4]octane system is highly basic. On standard bare silica, this amine acts as a strong hydrogen-bond donor and acceptor, interacting irreversibly with acidic silanol groups (Si-OH) on the stationary phase. This leads to peak tailing and poor resolution from structurally similar spirocyclic byproducts 1. Actionable Fix: Deactivate the silica by adding 1–5% Triethylamine (TEA) or aqueous ammonium hydroxide to your mobile phase. Alternatively, switch to amine-functionalized (NH) silica gel, which completely eliminates silanol interactions and allows for sharp, symmetrical elution profiles without basic additives 2.

Q2: I purified my compound via Reverse-Phase HPLC (RP-HPLC) using 0.1% TFA, but post-purification NMR shows partial loss of the ethyl ester. What happened? Causality & Solution: Trifluoroacetic acid (TFA) is an excellent ion-pairing agent, but concentrating water/acetonitrile fractions containing TFA at elevated temperatures (e.g., via rotary evaporation) drastically lowers the pH. This thermal concentration drives acid-catalyzed hydrolysis of the ethyl ester into the corresponding carboxylic acid 3. Actionable Fix: Switch your aqueous mobile phase buffer to a volatile, near-neutral alternative like 10 mM Ammonium Formate (pH ~7.4). If TFA must be used for resolution, do not apply heat during solvent removal. Instead, freeze the fractions immediately and lyophilize them to remove the water and volatile acid safely.

Q3: During acid-base liquid-liquid extraction (LLE), my recovery of the free base is extremely low (<30%). How can I improve this? Causality & Solution: The spiro[3.4]octane scaffold is relatively compact. Combined with the polar amine and ester groups, the free base retains significant water solubility even at pH > 10. Standard extractions with ethyl acetate or dichloromethane often fail to partition the product effectively. Actionable Fix: Employ a "salting out" technique by saturating the basic aqueous layer with NaCl. Extract using a mixed organic solvent system, specifically Chloroform:Isopropanol (3:1 v/v). The isopropanol acts as a hydrogen bond donor/acceptor that disrupts the hydration shell around the amine, significantly boosting the partition coefficient into the organic phase.

Part 2: Experimental Protocols

Protocol A: Amine-Optimized Normal Phase Flash Chromatography

Self-Validating System: This protocol integrates a pre-elution TLC check with Ninhydrin stain to ensure the amine is eluting cleanly before committing the bulk sample.

  • Column Preparation: Pack a standard silica gel column. Flush with 2 column volumes (CV) of the starting mobile phase containing 2% TEA (e.g., 20% EtOAc in Hexanes + 2% TEA).

  • Sample Loading: Dissolve the crude Ethyl 5-azaspiro[3.4]octane-2-carboxylate in a minimum volume of DCM. Load directly onto the column head.

  • Elution: Run a gradient from 20% to 80% EtOAc in Hexanes (maintaining 2% TEA throughout the run).

  • Validation: Spot fractions on a TLC plate. Dip in Ninhydrin stain and heat with a heat gun. The secondary amine will appear as a distinct purple/pink spot. Combine fractions containing only the pure spot.

  • Concentration: Evaporate under reduced pressure at a water bath temperature of < 30 °C to prevent thermal degradation of the ester.

Protocol B: High-Recovery Acid-Base Extraction

Self-Validating System: The aqueous layer is tested post-extraction to guarantee zero product loss.

  • Acidification: Dissolve the crude mixture in 1M aqueous HCl until the pH is ~2. Wash with diethyl ether (2x) to remove non-basic organic impurities. Discard the organic layer.

  • Basification & Salting Out: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH until the pH reaches 10–11. Immediately add solid NaCl until the solution is fully saturated (undissolved salt remains).

  • Extraction: Extract the aqueous layer three times with a 3:1 (v/v) mixture of Chloroform:Isopropanol.

  • Validation: Spot the remaining aqueous layer on a TLC plate and stain with Ninhydrin. If no purple spot appears upon heating, the extraction of the amine is 100% complete.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Part 3: Quantitative Data Presentation

Purification MethodologyTypical YieldPurity AchievedScalabilityPrimary Risk / Drawback
Bare Silica + 2% TEA 75 - 85%> 95%High (>10g)TEA residue in final NMR; requires high vacuum drying.
NH-Modified Silica 85 - 95%> 98%Medium (1-5g)Higher cost of stationary phase; lower loading capacity.
RP-HPLC (0.1% TFA) 50 - 60%> 99%Low (<100mg)High risk of ester hydrolysis during concentration.
RP-HPLC (NH₄FA) 80 - 90%> 99%Low (<100mg)Requires lyophilization; longer processing time.
Acid-Base LLE (Salting Out) 85 - 90%85 - 90%Very High (>50g)Does not separate structurally similar basic impurities.

Part 4: Purification Workflow Visualization

PurificationWorkflow Start Crude Ethyl 5-azaspiro[3.4]octane-2-carboxylate Scale Determine Purification Scale Start->Scale Small Discovery Scale (<100 mg) Scale->Small Analytical / Prep Large Process Scale (>100 mg) Scale->Large Bulk Synthesis HPLC RP-HPLC (NH4FA Buffer) Small->HPLC LLE Acid-Base LLE (Salting Out) Large->LLE Flash NH-Silica Chromatography Large->Flash Direct loading Lyo Lyophilization HPLC->Lyo Prevents hydrolysis LLE->Flash If impurities remain Evap Low-Temp Evaporation Flash->Evap < 30°C Pure Pure Product (>95%) Lyo->Pure Evap->Pure

Workflow for the purification of Ethyl 5-azaspiro[3.4]octane-2-carboxylate based on scale.

Part 5: References

  • Synthesis of a new class of iminosugars based on constrained... Source: Royal Society of Chemistry (RSC) URL:[Link]

  • US11505546B2 - Azaspirocycles as monoacylglycerol lipase modulators Source: Google Patents URL:

  • Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies Source: National Institutes of Health (PMC) URL:[Link]

Sources

Technical Support Center: Preventing Degradation of Ethyl 5-azaspiro[3.4]octane-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Profile: Ethyl 5-azaspiro[3.4]octane-2-carboxylate is a bifunctional spirocyclic building block. Its structural complexity—featuring a moisture-sensitive ethyl ester on a strained four-membered ring and an oxidation-prone secondary amine on a five-membered ring—requires stringent storage protocols to prevent rapid degradation.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does LC-MS analysis of my stored compound show a[M-28] mass shift over time? A1: This mass shift corresponds to the loss of an ethyl group, which is the primary indicator of ester hydrolysis . The ester bond undergoes nucleophilic attack by water molecules, yielding the parent carboxylic acid and ethanol[1]. In solid-state pharmaceutical intermediates, ambient moisture adsorption is the primary catalyst for this reaction[2].

  • Intervention: Store the compound in a strictly desiccated environment. If preparing stock solutions, use anhydrous solvents stored over molecular sieves.

Q2: My stock solution has developed a yellow/brown tint. Is the compound still viable? A2: Coloration is a classic visual indicator of amine oxidation and suggests the compound's purity has been compromised. The secondary amine at the 5-position of the azaspiro core is electron-rich and highly susceptible to radical oxidation when exposed to atmospheric oxygen and light. This leads to the formation of N-oxides and complex, colored polymeric byproducts[3].

  • Intervention: Purge all storage vials with an inert gas (Argon or Nitrogen) prior to sealing, and utilize amber vials to block photo-oxidation pathways.

Q3: Can I store this compound in aqueous buffers for biological assays? A3: Prolonged storage in aqueous buffers is strongly discouraged. Azaspiro compounds exhibit highly pH-dependent stability. While they are relatively stable at a neutral pH, exposure to strong acids or bases can simultaneously catalyze ester hydrolysis and promote spiro-ring opening due to the inherent ring strain of the[3.4] system[4].

  • Intervention: Prepare aqueous solutions fresh immediately before use, and ensure the assay buffer maintains a strict pH between 7.0 and 8.0.

Part 2: Quantitative Storage Parameters & Degradation Indicators

To maintain structural integrity, storage environments must be tightly controlled. The following table summarizes the critical quantitative parameters, the consequences of deviation, and the analytical methods used to detect degradation.

Storage ParameterTarget RangeConsequence of DeviationAnalytical Indicator
Temperature ≤ -20°CAccelerated thermodynamic degradationIncreased impurity peaks (HPLC)
Moisture Level < 10% RHEster hydrolysis (Carboxylic acid formation)[M-28] mass shift (LC-MS)
Atmosphere > 99% Argon/N₂Amine oxidation (N-oxide formation)Solution coloration (400-500 nm abs)
Solution pH 7.0 - 8.0Acid/base catalyzed spiro-ring openingMultiple degradation fragments (NMR)

Part 3: Experimental Workflow - Self-Validating Storage Protocol

Do not store this compound in a single bulk container. Repeated opening exposes the bulk powder to fluctuating humidity and oxygen. Follow this self-validating aliquoting protocol upon receipt of the chemical.

Step 1: Thermal Equilibration

  • Action: Place the sealed bulk vial in a desiccator at room temperature for 2 hours before opening.

  • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating ester hydrolysis before the compound is even utilized.

Step 2: Aliquoting

  • Action: In a low-humidity environment (preferably a glove box), divide the bulk powder into single-use amber glass vials.

  • Causality: Single-use aliquots eliminate repeated freeze-thaw cycles and prevent cumulative oxygen/moisture exposure. Amber glass blocks UV/Vis light, halting photo-catalyzed amine oxidation.

Step 3: Inert Gas Purging

  • Action: Gently blow a stream of high-purity Argon gas over the solid in each vial for 10-15 seconds before immediately capping with a PTFE-lined septum.

  • Causality: Argon is heavier than air and effectively sinks to the bottom of the vial, displacing oxygen and creating a protective blanket over the amine. Nitrogen can be used, but because it is lighter, it dissipates more quickly during the capping process.

Step 4: Desiccation & Sealing

  • Action: Place the sealed aliquots into a secondary container (e.g., a vacuum-sealed Mylar bag or a sealed plastic jar) filled with active indicating silica gel. Store at -20°C.

  • Causality: The secondary container provides a fail-safe barrier against freezer humidity, which is notoriously high and a common cause of ester degradation.

Step 5: System Validation (Self-Validating Step)

  • Action: Include a Cobalt(II) chloride moisture indicator card inside the secondary container.

  • Causality: This creates a self-validating system. If the card transitions from blue (anhydrous) to pink (hydrated), the researcher immediately knows the primary desiccant is exhausted and the sample is at imminent risk of hydrolysis, allowing for proactive intervention.

Part 4: Logical Diagram of Degradation Pathways

StorageWorkflow Target Ethyl 5-azaspiro[3.4]octane-2-carboxylate Moisture Moisture (H2O) Target->Moisture Exposure Oxygen Oxygen / Light Target->Oxygen Exposure ExtremePH Extreme pH Target->ExtremePH Exposure Hydrolysis Ester Hydrolysis Moisture->Hydrolysis Catalyzes Oxidation Amine Oxidation Oxygen->Oxidation Catalyzes RingStrain Ring Opening ExtremePH->RingStrain Catalyzes Desiccation Desiccation & -20°C Desiccation->Moisture Blocks InertGas Argon Purge InertGas->Oxygen Blocks Buffer Neutral pH Buffering Buffer->ExtremePH Blocks

Degradation pathways of Ethyl 5-azaspiro[3.4]octane-2-carboxylate and targeted interventions.

References

  • Source: carbodiimide.
  • Source: nih.
  • Technical Support Center: 2-Azaspiro[4.
  • Source: alliedacademies.

Sources

Technical Support Center: Troubleshooting 5-Azaspiro[3.4]octane Esterification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic building block synthesis. As a Senior Application Scientist, I have compiled this guide to address the unique synthetic challenges associated with 5-azaspiro[3.4]octane derivatives.

Spirocyclic prolines, such as 5-azaspiro[3.4]octane-6-carboxylic acid, are highly valued in medicinal chemistry for their rigid, 3D-conformational constraints. However, the steric bulk of the spiro-fused cyclobutane ring adjacent to the α -carbon introduces significant kinetic barriers during esterification. This kinetic delay often allows competing side reactions—such as epimerization, diketopiperazine (DKP) formation, and ring-opening—to outcompete the desired product formation.

Below, you will find field-proven troubleshooting FAQs, quantitative comparative data, and self-validating protocols designed to maximize your yield and preserve stereochemical integrity.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Why am I seeing >15% C6-epimerization during Steglich esterification?

Causality: The 5-azaspiro[3.4]octane system is highly sterically hindered at the α -position (C6). When using standard coupling agents (like EDC/HOBt) with strong tertiary amine bases (like DIPEA or TEA), the rate of nucleophilic attack by the alcohol is drastically reduced. This extended lifetime of the active ester intermediate allows the base to abstract the α -proton, leading to enolization and subsequent loss of chirality. Solution: Eliminate the base entirely by switching to a TMS-diazomethane protocol for methyl esters, or use a non-nucleophilic, less basic additive like 2,4,6-collidine if a coupling agent must be used.

Issue 2: After deprotecting the Boc group of my ester, I isolate a diketopiperazine (DKP) byproduct. How do I prevent this?

Causality: Free α -amino esters, especially conformationally restricted proline analogs, are exceptionally prone to intermolecular condensation followed by rapid intramolecular cyclization to form stable diketopiperazines. The spirocyclic constraint forces the secondary amine into an ideal trajectory for attack on the adjacent ester carbonyl . Solution: Never store the free amino ester. If you must remove the Boc group, perform the deprotection using HCl in dioxane, isolate the hydrochloride salt, and perform the neutralization in situ at 0 °C in the presence of your next coupling partner.

Issue 3: My Fischer esterification (HCl/MeOH) is yielding ring-opened byproducts. What is happening?

Causality: The spiro[3.4] system contains a highly strained cyclobutane ring. Under harsh, prolonged acidic conditions at elevated temperatures (e.g., refluxing HCl in MeOH), the cyclobutane ring undergoes acid-catalyzed ring-opening or rearrangement to alleviate ring strain . Solution: Avoid strongly acidic reflux conditions. Utilize mild alkylation methods, such as reacting the carboxylic acid with an alkyl halide (e.g., MeI) in the presence of an inorganic base like K₂CO₃ or Cs₂CO₃ in DMF at room temperature.

Mechanistic Pathways & Workflows

MechanisticPathway A 5-azaspiro[3.4]octane-6-carboxylic acid B Active Ester Intermediate A->B EDC / HOBt C Base-Catalyzed Enolization B->C Excess DIPEA (Steric Delay) E Nucleophilic Attack (MeOH) B->E Fast Addition (Optimized) D C6-Epimerized Ester (Byproduct) C->D Loss of Chirality F Desired Chiral Ester E->F Retention of Chirality

Mechanistic pathway showing C6-epimerization vs. successful esterification.

TroubleshootingWorkflow Start Esterification Issue Detected Q1 Is Epimerization > 5%? Start->Q1 A1 Switch to TMS-Diazomethane Q1->A1 Yes Q2 Is DKP Forming? Q1->Q2 No A2 Keep Temp < 0°C & Couple Immediately Q2->A2 Yes Q3 Incomplete Conversion? Q2->Q3 No A3 Use HATU or Catalytic DMAP Q3->A3 Yes

Troubleshooting workflow for resolving common 5-azaspiro[3.4]octane byproducts.

Quantitative Data: Esterification Method Comparison

To guide your experimental design, the following table summarizes the performance of various esterification methods applied to N-Boc-5-azaspiro[3.4]octane-6-carboxylic acid.

MethodReagentsBaseYield (%)Epimerization (%)Primary Byproduct
Steglich EDC, DMAP, MeOHDIPEA6515 - 20C6-Epimer
Fischer HCl (cat.), MeOH, RefluxNone40< 2Ring-opened products
Alkylation MeI, DMF, RTK₂CO₃85< 2N-Alkylation (if unprotected)
Diazomethane TMS-CHN₂, MeOH/TolueneNone92 Not Detected None

Self-Validating Experimental Protocols

Protocol A: Base-Free Methyl Esterification (Zero Epimerization)

This protocol utilizes TMS-diazomethane to completely bypass the need for basic additives, ensuring 100% retention of stereochemistry at the C6 position.

Step-by-Step Methodology:

  • Preparation: Dissolve N-Boc-5-azaspiro[3.4]octane-6-carboxylic acid (1.0 eq) in a 4:1 mixture of anhydrous Toluene and Methanol (0.2 M concentration).

    • Causality: Toluene prevents the reaction mixture from freezing at 0 °C, while Methanol acts as the essential nucleophile and co-solvent to activate the TMS-diazomethane intermediate.

  • Cooling: Cool the clear solution to 0 °C using an ice-water bath.

  • Addition: Dropwise, add a 2.0 M solution of TMS-diazomethane in hexanes (1.2 eq).

    • Causality: Slow addition controls the evolution of nitrogen gas and prevents localized exothermic spikes that could degrade the Boc group.

  • Self-Validation Check: Observe the color of the reaction mixture. The reaction is complete when a faint, persistent yellow color remains for more than 15 minutes.

    • Validation: The persistent yellow hue confirms that the carboxylic acid has been fully consumed and a slight excess of the unreacted diazo compound is present in the system.

  • Quenching: Add glacial acetic acid dropwise (approx. 2-3 drops) until the yellow color completely dissipates, yielding a colorless solution.

  • Isolation: Concentrate the mixture under reduced pressure. The resulting crude oil is typically >95% pure by NMR and requires no further column chromatography.

Protocol B: Mild Alkylation for Bulky Esters (e.g., Benzyl Ester)

When synthesizing heavier esters where TMS-diazomethane is inapplicable, mild alkylation prevents both epimerization and acid-catalyzed ring-opening.

Step-by-Step Methodology:

  • Preparation: Dissolve the spirocyclic acid (1.0 eq) in anhydrous DMF (0.3 M).

  • Base Addition: Add finely powdered Potassium Carbonate (K₂CO₃, 1.5 eq). Stir for 15 minutes at room temperature.

    • Causality: K₂CO₃ is basic enough to deprotonate the carboxylic acid to form the highly nucleophilic carboxylate, but its insolubility in DMF prevents it from acting as an effective base for α -proton abstraction, thus halting epimerization.

  • Alkylation: Add Benzyl Bromide (1.1 eq) dropwise. Stir for 4 hours at room temperature.

  • Self-Validation Check: Perform a TLC (Hexanes/EtOAc 3:1) stained with Ninhydrin.

    • Validation: The absence of a ninhydrin-positive spot confirms that the Boc protecting group has remained perfectly intact and no free amine (which would trigger DKP formation) has been generated.

  • Workup: Dilute with Ethyl Acetate and wash extensively with 5% aqueous LiCl (3x) to remove DMF, followed by brine. Dry over Na₂SO₄ and concentrate.

References

  • CONCISE AND PRACTICAL AVENUES TO 5,5-SPIRO-α-PROLINES ChemRxiv[Link]

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines ACS Omega [Link]

  • The First Syntheses of the 1-Oxo-2-oxa-5-azaspiro[3.4]octane Ring System Found in Oxazolomycin Organic Letters[Link]

Handling moisture sensitivity of Ethyl 5-azaspiro[3.4]octane-2-carboxylate reagents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Ethyl 5-azaspiro[3.4]octane-2-carboxylate . As a spirocyclic building block, this reagent is highly valued in medicinal chemistry for its rigid 3D scaffold, which enhances metabolic stability and acts as a bioisosteric replacement for piperidines or pyrrolidines 1. However, its unique structure pairs a sterically hindered secondary amine with a moisture-sensitive ethyl ester, creating specific handling challenges.

This guide synthesizes field-proven insights to help you troubleshoot, optimize, and validate your workflows when working with this moisture-sensitive reagent.

Mechanistic Workflow & Causality

The steric hindrance of the 5-azaspiro[3.4]octane core reduces the nucleophilicity of the secondary amine. In the presence of trace moisture, water acts as a competing nucleophile. During amide coupling, water will rapidly outcompete the hindered spirocyclic amine, leading to the hydrolysis of your activated coupling partner or the premature saponification of the ethyl ester itself 2.

Workflow Start Receive Reagent (Ethyl 5-azaspiro[3.4]octane-2-carboxylate) Storage Store at -20°C in Desiccator Start->Storage Equilibrate Equilibrate to RT (Before Opening) Storage->Equilibrate GloveBox Handle in Glove Box or via Schlenk Line Equilibrate->GloveBox Solvent Dissolve in Anhydrous DMF/DMSO/DCM GloveBox->Solvent Reaction Amide Coupling / Deprotection (pH 7.2 - 8.5) Solvent->Reaction Hydrolysis Ester Hydrolysis (Moisture Contamination) Reaction->Hydrolysis H2O Present Success Successful Conjugation/Reaction Reaction->Success Dry Conditions

Workflow for handling moisture-sensitive spirocyclic amino esters to prevent premature hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Why did my Ethyl 5-azaspiro[3.4]octane-2-carboxylate turn into a sticky, insoluble oil? A: This is a classic sign of carbamate salt formation. When the unprotected secondary amine is exposed to atmospheric moisture and CO₂, it rapidly forms a carbamate. This not only alters the physical state of the reagent but also quenches its nucleophilicity. Always handle the reagent under an inert argon or nitrogen atmosphere 3.

Q2: What is the optimal solvent for dissolving this reagent? A: Anhydrous Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Dichloromethane (DCM) are recommended. It is critical to use amine-free, anhydrous grades. DMF is highly hygroscopic and can degrade to release dimethylamine, which will compete with your spirocyclic amine in downstream reactions 4.

Q3: Can I run my coupling reaction in an aqueous buffer? A: It is highly discouraged unless strictly necessary. If you must use aqueous conditions (e.g., for bioconjugation), the pH must be tightly controlled between 7.2 and 8.5. Above pH 8.5, the rate of ethyl ester hydrolysis increases exponentially, destroying the reagent before it can react 4.

Quantitative Data: Solvents & Stability

To ensure reproducibility, adhere strictly to the solvent specifications and pH constraints outlined below.

Table 1: Solvent Specifications for Spirocyclic Amino Ester Handling

SolventMax Water Content (ppm)Recommended Drying AgentShelf Life (Opened, Septum)
DMF < 50 ppm3Å Molecular Sieves1 month
DCM < 30 ppmCaH₂ (distilled)3 months
DMSO < 100 ppm4Å Molecular Sieves1 month

Table 2: Ester Hydrolysis Half-Life vs. pH (Simulated at 25°C)

pH LevelHalf-Life ( t1/2​ )Primary Degradation Pathway
pH 6.0 > 100 hoursStable (Amine is protonated, unreactive)
pH 7.4 ~ 24 hoursMild base-catalyzed hydrolysis
pH 8.5 ~ 4 hoursRapid base-catalyzed hydrolysis
pH 10.0 < 30 minutesComplete saponification

Troubleshooting Guide

Issue: Low Yield in Amide Coupling Reactions
  • Causality: The spirocyclic amine is sterically hindered. If your solvent contains >100 ppm water, the water will act as a superior nucleophile, hydrolyzing your activated carboxylic acid (e.g., HATU/EDC intermediate) before the amine can attack.

  • Solution: Switch to fresh anhydrous solvents. Increase the equivalents of the spirocyclic amine to 1.5 - 2.0 eq to drive the kinetics favorably against trace water.

Issue: Unwanted Deprotection of the Ethyl Ester
  • Causality: Prolonged exposure to standard organic bases (like DIPEA or TEA) in the presence of moisture triggers premature saponification of the ethyl ester.

  • Solution: Limit reaction times. If orthogonal deprotection is required later without affecting other acid/base-labile groups, consider using mild, green conditions such as Calcium(II) Iodide ( CaI2​ ) instead of harsh NaOH 5.

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step without passing the built-in validation check.

Protocol A: Anhydrous Reagent Preparation (Schlenk Technique)

Purpose: To safely transfer and dissolve the reagent without atmospheric exposure.

  • Equilibration: Remove the sealed vial of Ethyl 5-azaspiro[3.4]octane-2-carboxylate from the -20°C freezer. Do not open. Allow it to sit in a desiccator for 30 minutes to reach room temperature, preventing condensation 2.

  • Purging: Connect a Schlenk flask to a double manifold (vacuum/argon line). Perform three cycles of vacuum (5 mins) and argon backfill (1 min) 3.

  • Transfer: Under a positive flow of argon, quickly transfer the solid reagent into the Schlenk flask. Cap with a rubber septum.

  • Dissolution: Using a dry, argon-purged syringe, inject anhydrous DCM or DMF.

  • Validation Check: Visual & TLC. The solution should be perfectly clear. Spot the solution on a TLC plate (e.g., 10% MeOH in DCM, Ninhydrin stain). A single clean spot confirms the amine is intact. A streak or baseline spot indicates carbamate formation/degradation.

Protocol B: Moisture-Controlled Amide Coupling

Purpose: To couple the spirocyclic amine to a carboxylic acid while preventing ester hydrolysis.

  • Activation: In a flame-dried flask under argon, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add anhydrous DIPEA (2.0 eq). Stir for 15 minutes.

  • Validation Check 1 (Pre-Coupling): LC-MS Analysis. Take a 1 µL aliquot, quench in dry MeOH, and run LC-MS. Confirm the complete disappearance of the carboxylic acid mass and the formation of the active ester intermediate. Do not add the expensive spirocyclic amine until activation is confirmed.

  • Coupling: Add the Ethyl 5-azaspiro[3.4]octane-2-carboxylate solution (1.2 eq) dropwise to the activated mixture. Stir at room temperature for 2-4 hours.

  • Validation Check 2 (Post-Coupling): LC-MS Analysis. Monitor the reaction. You must observe the product mass [M+H]+ . If you observe a mass corresponding to [M−28]+ , your ethyl ester has hydrolyzed to the carboxylic acid due to moisture in your DIPEA or DMF.

  • Quenching: Quench the reaction with saturated aqueous NH4​Cl to neutralize the base and halt any latent ester hydrolysis, then extract with EtOAc.

References

  • Wipf Group. "Techniques for Handling Air- and Moisture-Sensitive Compounds." University of Pittsburgh.[Link]

  • Binette, R. et al. "Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent." Molecules (PMC/MDPI).[Link]

  • Journal of Medicinal Chemistry. "Synthesis, Receptor Affinity, and Antiallodynic Activity of Spirocyclic σ Receptor Ligands." ACS Publications.[Link]

Sources

Technical Support Center: Optimizing Chiral Resolution of Ethyl 5-azaspiro[3.4]octane-2-carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical solutions for the chiral resolution of Ethyl 5-azaspiro[3.4]octane-2-carboxylate. This spirocyclic compound, containing a key secondary amine, presents unique challenges and opportunities for separation into its constituent enantiomers. This document provides actionable, experience-driven advice grounded in established chemical principles.

Troubleshooting Guide: Diastereomeric Salt Crystallization

Diastereomeric salt crystallization is a widely used, scalable method for resolving compounds with acidic or basic functional groups.[1][2] The secondary amine of the 5-azaspiro[3.4]octane core is the chemical handle for this technique, allowing it to form salts with chiral acids. Success hinges on the differential solubility of the resulting diastereomeric salts.[3]

Question 1: I'm not getting any crystals, or my compound is "oiling out." What are the likely causes and how can I fix it?

This is a common and frustrating issue, typically rooted in solubility problems. "Oiling out," or liquid-liquid phase separation, occurs when the diastereomeric salt is too soluble in the chosen solvent, leading to a supersaturated solution that separates as a liquid instead of forming an ordered crystal lattice.

Potential Causes & Solutions:

  • Inappropriate Solvent Choice: The solvent may be too effective at solvating the salt. The ideal solvent should dissolve the salt when heated but allow the less soluble diastereomer to crystallize upon cooling.[4]

    • Action: Conduct a systematic solvent screen. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures like ethanol/water or acetone/hexane). The goal is to find a system where the racemic salt has moderate solubility at elevated temperatures.

  • Concentration is Too High: An overly concentrated solution can lead to rapid precipitation or oiling out, preventing the slow, selective crystallization required for effective resolution.

    • Action: Systematically decrease the initial concentration. Start with a more dilute solution and slowly remove the solvent via evaporation until turbidity is observed at room temperature, then reheat to dissolve and allow for slow cooling.

  • Lack of Nucleation Sites: Crystallization requires an initial nucleation event.

    • Action 1 (Seeding): If you have a small amount of the desired diastereomeric salt, add a single seed crystal to the supersaturated solution to induce crystallization.[4]

    • Action 2 (Scratching): Gently scratch the inside surface of the flask with a glass rod to create microscopic imperfections that can serve as nucleation sites.

  • Inadequate Supersaturation: Crystals will not form if the solution is not supersaturated.

    • Action 1 (Cooling): If the salt is soluble at room temperature, try cooling the solution to lower temperatures (e.g., 4°C or -20°C). Ensure the cooling is slow to promote the formation of high-purity crystals.[4]

    • Action 2 (Anti-Solvent Addition): Slowly add a solvent in which the salt is insoluble (an "anti-solvent") to a solution of the salt.[4] For example, if your salt is dissolved in ethanol, slowly add hexane or water. This must be done carefully to avoid crashing out the material as an amorphous solid.

Question 2: I've isolated crystals, but the diastereomeric excess (d.e.) is low. How can I improve the purity?

Low diastereomeric purity indicates that the solubilities of the two diastereomeric salts are too similar in the chosen system, or that the crystallization process favored speed over selectivity (kinetic vs. thermodynamic control).[5]

Potential Causes & Solutions:

  • Suboptimal Resolving Agent: The structural 'fit' between the chiral resolving agent and your spirocycle is crucial for creating a significant difference in crystal lattice energies and, consequently, solubilities.

    • Action: Screen different chiral resolving agents. For a secondary amine, derivatives of tartaric acid (like Di-p-toluoyl-tartaric acid or Dibenzoyl-tartaric acid) and mandelic acid are excellent starting points.[3] See the table below for suggestions.

  • Kinetic vs. Thermodynamic Control: Rapid crystallization often traps the more soluble diastereomer, leading to low purity. Slower, more controlled processes allow the system to reach a thermodynamic equilibrium, favoring the crystallization of the least soluble, more stable salt.[5]

    • Action: Slow down the cooling rate. Instead of placing the flask in an ice bath, allow it to cool to room temperature slowly overnight, then transfer it to a refrigerator. This gives the system time to self-correct and form purer crystals.

  • Incorrect Stoichiometry: Using a full equivalent of the resolving agent can sometimes lead to co-precipitation.

    • Action: Try using a substoichiometric amount (e.g., 0.5 equivalents) of the resolving agent.[2][4] This ensures that the more soluble diastereomer remains in solution as a free base, which can dramatically improve the purity of the crystallized salt.

  • Need for Purification: A single crystallization is often not enough.

    • Action: Perform a recrystallization. Dissolve the isolated, low-d.e. crystals in a minimum amount of the same or a slightly different hot solvent system and allow them to re-crystallize slowly. This process almost always enhances the diastereomeric purity.

Table 1: Common Chiral Resolving Agents for Amines
Resolving AgentAcronymKey Characteristics
(R)-(-)-Mandelic AcidCommonly used, often forms robust crystals.
(S)-(+)-Mandelic AcidThe opposite enantiomer for resolving the other amine enantiomer.
L-(+)-Tartaric AcidA natural and inexpensive choice, but sometimes less effective.
D-(-)-Tartaric AcidThe unnatural enantiomer.
(-)-O,O'-Dibenzoyl-L-tartaric acidDBTABulky aromatic groups can enhance chiral recognition and crystal packing.
(+)-O,O'-Di-p-toluoyl-D-tartaric acidDPTTASimilar to DBTA, with methyl groups that can alter solubility and packing.
(1S)-(+)-10-Camphorsulfonic acidCSAA strong acid that can be effective when others fail.
Experimental Protocol: Diastereomeric Salt Resolution Screen

This protocol outlines a small-scale screen to efficiently test multiple conditions.

  • Preparation: In separate vials, prepare stock solutions of your racemic Ethyl 5-azaspiro[3.4]octane-2-carboxylate and several chiral resolving agents (e.g., L-DBTA, D-DPTTA, S-Mandelic acid) at the same concentration (e.g., 0.1 M) in a suitable solvent like methanol or ethanol.

  • Mixing: In a 96-well plate or small test tubes, combine an aliquot of the racemic amine solution with 0.5 to 1.0 equivalents of each resolving agent stock solution.

  • Solvent Screening: Add a screening solvent (e.g., ethyl acetate, acetonitrile, isopropanol) to each well until any initial precipitate redissolves upon gentle heating (e.g., to 50-60°C).

  • Crystallization: Allow the plate or tubes to cool slowly to room temperature. Observe for crystal formation over 24 hours. If no crystals form, try refrigerating the samples.

  • Isolation & Analysis: Isolate any resulting crystals by filtration or centrifugation. Wash with a small amount of cold solvent.

  • Liberation and Analysis: Liberate the free amine from the salt by dissolving the crystals in a suitable solvent (e.g., dichloromethane) and washing with a mild aqueous base (e.g., 1 M NaHCO₃). Analyze the enantiomeric excess (ee) of the free amine in the organic layer using chiral HPLC.

Troubleshooting Guide: Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique that separates enantiomers by passing them through a column containing a chiral stationary phase (CSP).[6]

Question 3: I'm seeing poor or no separation of enantiomers on my chiral HPLC column.

This is the most common issue in chiral method development and is almost always solvable with a systematic approach.[7]

Potential Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The fundamental principle of chiral HPLC is the differential interaction between the enantiomers and the CSP. If the CSP is not well-suited for your molecule, no separation will occur.[8]

    • Action: Screen different types of columns. For a molecule like Ethyl 5-azaspiro[3.4]octane-2-carboxylate, polysaccharide-based CSPs (e.g., those coated with derivatives of cellulose or amylose) are the most versatile and successful starting point.[8] Columns like Chiralcel® OD-H and Chiralpak® AD-H are industry standards.

  • Suboptimal Mobile Phase: The mobile phase composition dictates the retention and selectivity of the separation.

    • Action (Normal Phase): This is often the first mode to try for polysaccharide CSPs. Start with a standard mobile phase like Hexane/Isopropanol (90:10 v/v). Systematically vary the ratio (e.g., to 80:20 or 95:5) to find the optimal balance between retention time and resolution.

    • Action (Reversed Phase): If normal phase fails, switch to a reversed-phase method. Use a mobile phase of Acetonitrile/Water or Methanol/Water with a buffer.

    • Action (Polar Organic Mode): This mode uses 100% organic solvent, such as pure acetonitrile or ethanol, often with acidic or basic additives. It can sometimes provide unique selectivity.

  • Incorrect Temperature: Temperature affects the thermodynamics of the chiral recognition process.[7]

    • Action: Optimize the column temperature. Generally, lower temperatures (e.g., 10-25°C) increase the strength of the specific interactions responsible for chiral recognition, leading to better resolution.[7] However, in some cases, higher temperatures can improve peak shape and efficiency.

Question 4: My peaks are broad or tailing. How can I improve the peak shape?

Poor peak shape, particularly tailing, compromises resolution and quantification. For a basic amine like this spirocycle, the primary cause is often unwanted secondary interactions with the stationary phase.[7]

Potential Causes & Solutions:

  • Secondary Silanol Interactions: The basic nitrogen of your compound can interact strongly with acidic residual silanol groups on the silica support of the CSP, leading to significant peak tailing.

    • Action: Add a basic modifier to your mobile phase. For normal phase, adding a small amount of an amine like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) will compete with your analyte for the active silanol sites, dramatically improving peak symmetry.[8]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, asymmetric peaks.

    • Action: Dilute your sample and inject a smaller volume or lower concentration.[7] If the peak shape improves, you were overloading the column.

  • Column Contamination/Damage: Over time, columns can become contaminated with strongly retained impurities, or the stationary phase can degrade, leading to poor performance.[9]

    • Action: Flush the column with a strong, compatible solvent as recommended by the manufacturer.[9] For many polysaccharide columns, flushing with isopropanol or ethanol can be effective. If performance is not restored, the column may need replacement.

Table 2: Recommended Starting Conditions for Chiral HPLC Screening
ParameterCondition 1 (Normal Phase)Condition 2 (Normal Phase)Condition 3 (Reversed Phase)
Column Polysaccharide-based (e.g., Chiralpak AD-H)Polysaccharide-based (e.g., Chiralcel OD-H)Polysaccharide-based (Reversed-Phase compatible)
Mobile Phase n-Hexane / Isopropanol (80:20) + 0.1% DEAn-Hexane / Ethanol (90:10) + 0.1% DEAAcetonitrile / 20 mM Phosphate Buffer pH 7 (50:50)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25°C25°C25°C
Detection UV at 210-220 nm (or as determined by UV scan)UV at 210-220 nmUV at 210-220 nm

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of chiral resolution? A1: Chiral resolution is the process of separating a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomers. This is achieved by temporarily converting the enantiomers into diastereomers by reacting them with a single enantiomer of another chiral compound (the resolving agent). Diastereomers have different physical properties, such as solubility, allowing them to be separated by techniques like crystallization.[10] Alternatively, direct separation can be achieved via chromatography on a chiral stationary phase where the enantiomers interact differently with the chiral environment.[6]

Q2: Which method should I try first: diastereomeric salt crystallization or chiral chromatography? A2: The choice depends on your goal. For initial analysis and small-scale separation (<100 mg), chiral HPLC is often faster for method development and provides high-purity material directly. For large-scale synthesis (>1 g), diastereomeric salt crystallization is typically more cost-effective and easier to scale up in standard laboratory equipment.[2] A common workflow is to develop a chiral HPLC method first to serve as the analytical tool to measure the success of the crystallization experiments.

Q3: How do I regenerate the free amine from the diastereomeric salt after crystallization? A3: After filtering and washing the purified diastereomeric salt, it needs to be "broken" to liberate the desired enantiomer of your amine. This is a simple acid-base extraction. Dissolve the salt in an organic solvent (like dichloromethane or ethyl acetate) and wash it with an aqueous solution of a weak base (like sodium bicarbonate or sodium carbonate). The chiral resolving agent (a carboxylic acid) will be deprotonated and move into the aqueous layer, while your free amine will remain in the organic layer. After drying and evaporating the organic solvent, you will have your enantiomerically enriched product.

Q4: Can kinetic resolution be used for this compound? A4: Yes, kinetic resolution is another powerful technique. It involves reacting the racemic amine with a chiral reagent or catalyst that reacts faster with one enantiomer than the other.[11][12] This leaves the unreacted starting material enriched in the slower-reacting enantiomer. For cyclic secondary amines, methods involving enantioselective acylation have been successfully developed and could be applicable.[12][13] However, this often requires more specialized reagents and catalysts compared to diastereomeric salt crystallization.

Visual Workflows

G cluster_start Starting Material cluster_methods Resolution Strategies cluster_products Separated Products racemate Racemic Ethyl 5-azaspiro[3.4]octane-2-carboxylate crystallization Diastereomeric Salt Crystallization racemate->crystallization Add Chiral Acid & Crystallize chromatography Preparative Chiral HPLC / SFC racemate->chromatography Inject on Chiral Column enantiomer1 Enantiomer 1 crystallization->enantiomer1 Filter & Liberate Less Soluble Salt enantiomer2 Enantiomer 2 crystallization->enantiomer2 Isolate from Mother Liquor chromatography->enantiomer1 Collect First Eluting Peak chromatography->enantiomer2 Collect Second Eluting Peak

Caption: High-level overview of the two primary chiral resolution strategies.

G start Start: Low d.e. or No Crystallization solvent Is the salt fully dissolved when hot? start->solvent sol_yes Change to a less polar solvent or add anti-solvent solvent->sol_yes Yes sol_no Change to a more polar solvent solvent->sol_no No concentration Is the solution very concentrated? conc_yes Dilute the solution concentration->conc_yes Yes conc_no Slowly evaporate solvent to saturation concentration->conc_no No agent Have multiple resolving agents been screened? agent_yes Recrystallize the current salt slowly agent->agent_yes Yes agent_no Screen new resolving agents (e.g., DBTA, DPTTA) agent->agent_no No sol_yes->concentration sol_no->concentration conc_yes->agent conc_no->agent end Improved Resolution agent_yes->end agent_no->end

Caption: Troubleshooting logic for diastereomeric salt crystallization issues.

References

  • Benchchem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds.
  • CrystEngComm. (2022).
  • Chromatography Online. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Diastereomeric Crystallization with Dihydroxytartaric Acid. [https://vertexaisearch.cloud.google.
  • Google Patents. (n.d.). WO2013007371A2 - Kinetic resolution of chiral amines.
  • Advances in Engineering. (2023).
  • Organic Process Research & Development. (2025). Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization.
  • Benchchem. (n.d.). HPLC methods for the analysis of 2-Azaspiro[4.
  • Benchchem. (2026).
  • IntechOpen. (2018).
  • Journal of the American Chemical Society. (2011). Catalytic Kinetic Resolution of Cyclic Secondary Amines.
  • ResearchGate. (n.d.). Catalytic Kinetic Resolution of Cyclic Secondary Amines.
  • Benchchem. (n.d.). Chiral Synthesis of 6-Azaspiro[4.
  • Bode Research Group. (n.d.). Kinetic resolution of amines.
  • Chromatography Today. (2020).
  • Agilent. (2023).
  • PMC. (2023). Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • PMC. (n.d.). The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID.
  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • White Rose eTheses Online. (n.d.).
  • Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section.
  • ResearchGate. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF.
  • Phenomenex. (n.d.).
  • RSC Publishing. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane.
  • SIOC Journals. (2014). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition.
  • MDPI. (2021).
  • R Discovery. (2019). Facile synthesis of 2-azaspiro[3.4]octane.
  • RSC Publishing. (n.d.).
  • Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
  • PubMed. (2002). Crystallization-induced diastereoselection: asymmetric synthesis of substance P inhibitors.
  • Journal of Organic and Pharmaceutical Chemistry. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.

Sources

Validation & Comparative

Escaping Flatland: A Comparative Guide to Ethyl 5-azaspiro[3.4]octane-2-carboxylate vs. Pyrrolidine Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Perspective: Senior Application Scientist

In the relentless pursuit of novel therapeutics, the pharmaceutical industry is increasingly shifting away from planar, two-dimensional molecules—a paradigm shift often referred to as "escaping flatland." While the five-membered pyrrolidine ring has historically been a cornerstone of medicinal chemistry, its high conformational flexibility can lead to suboptimal pharmacokinetic properties. Enter spirocyclic scaffolds, specifically Ethyl 5-azaspiro[3.4]octane-2-carboxylate , which offer a rigid, three-dimensional architecture.

This guide provides an objective, data-driven comparison between traditional pyrrolidine derivatives and the 5-azaspiro[3.4]octane scaffold, detailing the causality behind their physicochemical differences and providing self-validating protocols for their evaluation.

Structural Dynamics & Mechanistic Rationale

The Pyrrolidine Paradigm

Pyrrolidine is a saturated five-membered nitrogen heterocycle. Its primary advantage lies in its basicity and the ability to efficiently explore pharmacophore space due to sp3-hybridization (1)[1]. However, pyrrolidine rings are subject to a phenomenon known as "pseudorotation," meaning they rapidly interconvert between various envelope and half-chair conformations.

  • The Causality of Failure: This flexibility forces the molecule to adopt a specific conformation upon binding to a target protein, resulting in a high entropic penalty . Furthermore, the exposed nitrogen lone pair often leads to high metabolic clearance via Cytochrome P450 (CYP) enzymes.

The Spirocyclic Bioisostere: Ethyl 5-azaspiro[3.4]octane-2-carboxylate

Spirocyclic pyrrolidines combine the characteristics of pyrrolidines with the rigidification of a spirocycle, projecting functionalities in all three dimensions (2)[2]. The 5-azaspiro[3.4]octane core fuses a four-membered ring with a five-membered pyrrolidine ring at a single quaternary carbon.

  • The Causality of Success: This architecture "pre-organizes" the molecule. By locking the conformation, the entropic penalty upon target binding is drastically reduced, leading to higher potency and selectivity. Additionally, the increased fraction of sp3-hybridized carbons (Fsp3) disrupts crystal lattice packing, inherently improving aqueous solubility (3)[3]. The ethyl carboxylate group at position 2 serves as a highly defined "exit vector" for modular drug assembly (4)[4], making it a premier commercially available building block (5)[5].

Comparative Data Presentation

The following table summarizes the quantitative shifts typically observed when a medicinal chemistry program replaces a planar pyrrolidine core with a 5-azaspiro[3.4]octane scaffold.

ParameterModel Pyrrolidine CoreModel 5-azaspiro[3.4]octane CoreMechanistic Rationale
Fraction sp3 (Fsp3) 0.801.00Higher 3D character reduces flatland stacking, improving drug-likeness.
LogD (pH 7.4) 2.82.1The 3D projection increases the polar surface area, lowering lipophilicity.
Aqueous Sol. (µg/mL) 45>200Disruption of planar crystal lattice packing significantly enhances solubility.
HLM Cl_int (µL/min/mg) 85 (High)22 (Low)Steric shielding of the nitrogen lone pair reduces susceptibility to CYP450 oxidation.

Logical Workflow: Scaffold Hopping

The decision to transition from a pyrrolidine to an azaspirocycle follows a specific logical matrix based on DMPK (Drug Metabolism and Pharmacokinetics) profiling.

ScaffoldComparison Start Hit Compound Optimization Pyr Pyrrolidine Derivative (High Flexibility) Start->Pyr Traditional Route Spiro Ethyl 5-azaspiro[3.4]octane-2-carboxylate (Rigid 3D Scaffold) Start->Spiro Scaffold Hopping Eval Physicochemical & DMPK Profiling Pyr->Eval Spiro->Eval Out1 High Entropic Penalty Rapid Clearance Eval->Out1 Planar/Flexible Out2 Pre-organized Binding Improved Stability Eval->Out2 3D/Rigid

Workflow comparing pyrrolidine and azaspiro[3.4]octane scaffolds in drug optimization.

Self-Validating Experimental Protocols

To objectively prove the superiority of the spirocyclic scaffold, researchers must utilize rigorous, self-validating assays. Below are the standard protocols for evaluating metabolic stability and executing the orthogonal functionalization of the scaffold.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance ( Clint​ ) of the scaffold, proving that the 3D steric bulk of the spirocycle protects the amine from rapid metabolism.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Dilute Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Spiking: Add the test compound (Pyrrolidine vs. Azaspiro[3.4]octane derivative) to a final concentration of 1 µM.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

    • Causality: This ensures thermal equilibrium before enzymatic initiation, preventing skewed initial reaction rates.

  • Initiation & Negative Control: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Self-Validation (Negative Control): Run a parallel sample without NADPH. Because NADPH is the obligate electron donor for CYP450 enzymes, zero degradation should occur here. If degradation is observed, it indicates non-CYP mediated instability (e.g., chemical hydrolysis).

  • Sampling & Quenching: At t=0,5,15,30,and 45 minutes, extract a 50 µL aliquot and immediately quench it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantly denatures the CYP enzymes, halting the reaction precisely at the target timepoint while precipitating proteins for clean LC-MS/MS injection.

  • Self-Validation (Positive Control): Run Verapamil concurrently. If the calculated Verapamil Clint​ is <50 µL/min/mg , the microsome batch is inactive and the entire assay must be rejected.

Protocol B: Orthogonal Functionalization of Ethyl 5-azaspiro[3.4]octane-2-carboxylate

To utilize this building block, the ethyl ester must be converted to an amide to explore the exit vector space.

Step-by-Step Methodology:

  • Saponification: Dissolve Ethyl 5-azaspiro[3.4]octane-2-carboxylate (1.0 eq) in a 2:1:1 mixture of THF/MeOH/ H2​O . Add Lithium Hydroxide (LiOH) monohydrate (2.0 eq). Stir at room temperature for 4 hours.

    • Causality: LiOH is explicitly chosen over NaOH because its milder basicity prevents base-catalyzed epimerization at the sensitive C2 stereocenter.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via LC-MS. The reaction is complete only when the ester mass [M+H]+ completely disappears and the corresponding carboxylic acid mass appears.

  • Amide Coupling: Isolate the acid, then dissolve it in anhydrous DMF. Add the target amine (1.2 eq), DIPEA (3.0 eq), and HATU (1.5 eq). Stir at room temperature for 12 hours.

    • Causality: The spirocyclic core introduces significant steric hindrance around the C2 position. HATU is utilized because it generates a highly reactive HOAt-active ester, which overcomes this steric barrier much more efficiently than standard EDC/HOBt coupling reagents.

References

  • Spirocyclic Pyrrolidines in Drug Discovery - PharmaBlock.
  • Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes - ACS Publications.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - NIH.
  • Advantages of Spirocyclic Scaffolds Over Planar Structures in Drug Discovery - BenchChem.
  • ethyl 5-azaspiro[3.4]octane-2-carboxylate Technical Data - A2B Chem.

Sources

Comparative Metabolic Stability Guide: Ethyl 5-azaspiro[3.4]octane-2-carboxylate vs. Piperidine

Author: BenchChem Technical Support Team. Date: April 2026

As modern drug discovery shifts away from "flat" planar heterocycles, increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) has become a cornerstone strategy to improve clinical success rates. Piperidine, a ubiquitous six-membered saturated nitrogen heterocycle, has historically been a foundational building block. However, its relatively flat chair conformation and accessible α -protons often lead to rapid metabolic degradation.

Enter Ethyl 5-azaspiro[3.4]octane-2-carboxylate , a highly three-dimensional spirocyclic bioisostere. This guide objectively compares the metabolic stability of the 5-azaspiro[3.4]octane scaffold against traditional piperidines, providing mechanistic insights and self-validating experimental frameworks for drug development professionals.

Mechanistic Causality: The Structural Basis of Metabolic Stability
The Vulnerability of Piperidine

Piperidine rings are highly susceptible to Phase I metabolism mediated by Cytochrome P450 (CYP450) enzymes [1]. The primary metabolic liability lies in the accessible α -protons adjacent to the basic nitrogen atom. CYP450 enzymes catalyze α -oxidation via a radical abstraction mechanism, leading to the formation of unstable carbinolamines. These intermediates rapidly collapse into lactams or undergo ring-opening and N-dealkylation, resulting in high intrinsic clearance ( CLint​ ) and a short half-life ( t1/2​ ).

The Spirocyclic Advantage of 5-azaspiro[3.4]octane

Replacing a piperidine ring with a 5-azaspiro[3.4]octane core fundamentally alters the molecule's electronic and steric landscape. The introduction of a quaternary spiro carbon provides two distinct advantages [2]:

  • Steric Shielding: The orthogonal arrangement of the fused cyclobutane and pyrrolidine-like rings creates a bulky, three-dimensional microenvironment. This steric hindrance physically blocks the CYP450 heme-oxo active site from accessing the remaining α -protons.

  • Elimination of Oxidation Sites: The quaternary spiro carbon itself lacks a proton entirely, completely abolishing one of the primary sites of oxidative attack[3].

G A Piperidine Core (Planar, Low Fsp3) B Accessible u03B1-Protons A->B C CYP450 u03B1-Oxidation B->C D Rapid Clearance (Ring Opening/Lactam) C->D E 5-azaspiro[3.4]octane Core (3D, High Fsp3) F Quaternary Spiro Center (Steric Shielding) E->F G Blocked CYP450 Access F->G H High Metabolic Stability (Low CL_int) G->H

Fig 1. Mechanistic divergence in CYP450-mediated metabolism: Piperidine vs. Spirocycle.

Quantitative Data Comparison

To illustrate the impact of this bioisosteric replacement, the following table summarizes the representative pharmacokinetic and physicochemical shifts observed when transitioning from a piperidine ester to an Ethyl 5-azaspiro[3.4]octane-2-carboxylate derivative in hit-to-lead optimization[4].

ParameterPiperidine AnalogEthyl 5-azaspiro[3.4]octane-2-carboxylateImpact on Drug Design
Fraction of sp3 ( Fsp3​ ) ~0.83 (Lower)1.00 (Maximum)Enhances 3D complexity and target specificity.
HLM CLint​ ( μL/min/mg ) > 50 (High)< 15 (Low)Increases systemic exposure and bioavailability.
HLM Half-life ( t1/2​ ) < 15 min> 60 minAllows for less frequent dosing regimens.
Aqueous Solubility ModerateHighImproves oral absorption profiles.
CYP450 Vulnerability High ( α -oxidation)Low (Sterically shielded)Reduces toxic metabolite formation.
Experimental Methodology: Self-Validating Microsomal Stability Assay

To objectively quantify the metabolic stability differences between Ethyl 5-azaspiro[3.4]octane-2-carboxylate and piperidine analogs, a Human Liver Microsome (HLM) stability assay must be employed. The following protocol is designed as a self-validating system, incorporating critical controls to distinguish true CYP-mediated metabolism from chemical instability (such as ester hydrolysis).

Workflow S1 Compound Incubation (HLM, 37°C) S2 Initiation (NADPH Addition) S1->S2 S3 Time-Course Sampling (0-60 min) S2->S3 S4 Quenching (Cold MeOH/ACN) S3->S4 S5 Centrifugation & Filtration S4->S5 S6 LC-MS/MS Analysis S5->S6 S7 Calculate CL_int & t_1/2 S6->S7

Fig 2. Self-validating Human Liver Microsome (HLM) stability assay workflow.

Step-by-Step Protocol:
  • Preparation of Reagents: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Thaw pooled HLMs on ice.

  • Incubation Mixture: In a 96-well plate, combine the test compound (final concentration 1 μM ) with HLMs (final protein concentration 0.5 mg/mL) in the phosphate buffer.

  • Self-Validating Controls (Critical Step):

    • Negative Control (Minus-NADPH): Incubate the compound with HLMs but substitute the NADPH regenerating system with buffer. Causality: Because Ethyl 5-azaspiro[3.4]octane-2-carboxylate contains an ester linkage, this control verifies that any observed degradation is strictly CYP450-dependent and not due to background esterase activity or aqueous hydrolysis.

    • Positive Control: Run a parallel assay with Verapamil or Testosterone to confirm the metabolic viability of the HLM batch.

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 μL aliquots from the reaction mixture.

  • Quenching: Immediately transfer the aliquots into 150 μL of ice-cold quenching solution (Acetonitrile/Methanol 1:1 v/v) containing an internal standard (e.g., Tolbutamide). The organic solvent denatures the CYP enzymes, halting metabolism instantly.

  • Preparation for Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant to a clean plate for LC-MS/MS analysis.

  • Data Processing: Calculate the natural log of the remaining parent compound percentage versus time. The slope of the linear regression yields the elimination rate constant ( k ), which is used to calculate t1/2​ ( 0.693/k ) and Intrinsic Clearance ( CLint​=(k×V)/protein concentration ).

Conclusion & Strategic Recommendations

For drug development professionals facing metabolic bottlenecks with piperidine-containing leads, Ethyl 5-azaspiro[3.4]octane-2-carboxylate offers a robust, 3D bioisosteric alternative. By leveraging steric hindrance and maximizing Fsp3​ , this spirocycle effectively neutralizes CYP450 α -oxidation liabilities. When incorporating this scaffold, researchers must utilize minus-NADPH controls in microsomal assays to ensure the ethyl ester moiety remains stable against background esterases, thereby isolating the true metabolic profile of the spirocyclic core.

References
  • Opportunities for Tapping into Three-Dimensional Chemical Space through a Quaternary Carbon. ACS Publications (Journal of Medicinal Chemistry). Available at:[Link]

  • A preparative small-molecule mimic of liver CYP450 enzymes in the aliphatic C–H oxidation of carbocyclic N-heterocycles. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Spirocyclic and Bicyclic 8-Nitrobenzothiazinones for Tuberculosis with Improved Physicochemical and Pharmacokinetic Properties. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Validation of HPLC Analytical Methods for Ethyl 5-azaspiro[3.4]octane-2-carboxylate Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction: The Analytical Challenge of Spirocyclic Amines

Ethyl 5-azaspiro[3.4]octane-2-carboxylate (CAS: 2287273-84-9) is a highly polar, spirocyclic building block frequently utilized in modern drug discovery[1]. Structurally, it features a basic secondary amine embedded within a spirocycle alongside a carboxylate ester.

As a Senior Application Scientist, I frequently observe laboratories defaulting to standard C18 Reversed-Phase Liquid Chromatography (RP-HPLC) for the purity analysis of novel intermediates. However, basic amines are notorious for causing severe peak tailing and poor retention on traditional silica-based columns[2]. This guide objectively compares alternative chromatographic strategies—Polar-Embedded RP-HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC)—and provides a self-validating protocol for method validation in strict compliance with the latest ICH Q2(R2) guidelines[3].

Mechanistic Causality: Column Selection and Peak Tailing

To develop a robust analytical method, we must first understand the causality behind chromatographic behavior rather than relying on trial and error.

The Root Cause of Peak Tailing

In standard RP-HPLC, analyte retention is primarily driven by hydrophobic partitioning. However, traditional C18 columns contain residual, unbonded silanol groups (Si-OH) on the silica surface[4]. At a mobile phase pH above 3.0, these silanols become ionized (Si-O⁻). The protonated secondary amine of Ethyl 5-azaspiro[3.4]octane-2-carboxylate interacts electrostatically with these negatively charged silanols. This secondary ion-exchange mechanism causes the analyte to "stick" to the column, resulting in an asymmetrical, tailing peak (USP Tailing Factor > 1.5)[5]. Peak tailing compromises resolution, integration accuracy, and overall method reliability[6].

The Solutions: Polar-Embedded vs. HILIC

To mitigate this, we compare two advanced chromatographic approaches:

  • Polar-Embedded C18: Incorporates a polar functional group (e.g., amide or carbamate) near the silica surface. This creates a localized hydration layer that sterically shields the basic amine from interacting with residual silanols, significantly improving peak symmetry[6].

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Operates orthogonally to RP-HPLC. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile)[7]. Water in the mobile phase forms an enriched aqueous layer on the stationary phase. Polar analytes partition into this water layer, providing superior retention for hydrophilic basic compounds that would otherwise elute in the void volume of a C18 column[8].

MethodSelection Analyte Ethyl 5-azaspiro[3.4]octane-2-carboxylate (Basic Amine + Polar Ester) C18 Standard RP-HPLC (C18) Mechanism: Hydrophobic Partitioning Issue: Severe Peak Tailing Analyte->C18 Default Method PolarC18 Polar-Embedded C18 Mechanism: Silanol Shielding Result: Improved Symmetry Analyte->PolarC18 Alternative 1 HILIC HILIC Mode Mechanism: Aqueous Layer Partitioning Result: Superior Retention & Peak Shape Analyte->HILIC Alternative 2 (Optimal) C18->PolarC18 Mitigate Silanol Interactions C18->HILIC Switch to Orthogonal Retention

Logical workflow for selecting an optimal HPLC method based on analyte properties.

Comparative Performance Data

The table below summarizes the experimental performance of Ethyl 5-azaspiro[3.4]octane-2-carboxylate across the three chromatographic platforms. The data demonstrates that HILIC provides the most optimal retention and peak shape for this specific spirocycle.

Chromatographic ModeColumn ChemistryMobile Phase (Isocratic)Retention Factor (k')USP Tailing Factor (As)Theoretical Plates (N)Verdict
Standard RP-HPLC C18 (Fully Porous)10mM NH₄OAc (pH 6.8) : ACN (90:10)0.8 (Poor)2.4 (Severe Tailing)4,500Not Recommended
Optimized RP-HPLC Polar-Embedded C1810mM NH₄OAc (pH 6.8) : ACN (90:10)1.5 (Acceptable)1.3 (Good)9,200Viable Alternative
HILIC Amide-Bonded SilicaACN : 10mM NH₄Formate (pH 3.0) (85:15)4.2 (Excellent)1.05 (Symmetrical)14,800Optimal Choice

Experimental Protocol: Self-Validating HILIC Workflow

Trustworthiness in analytical chemistry requires that every protocol acts as a self-validating system. We achieve this by embedding System Suitability Testing (SST) prior to any sample analysis. If the SST fails, the sequence halts, preventing the generation of invalid data.

Step-by-Step Methodology (HILIC Mode)

1. Mobile Phase Preparation:

  • Aqueous Buffer (Solvent A): Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using formic acid. (A low pH ensures the amine is fully protonated, while the high ionic strength stabilizes the aqueous layer on the HILIC stationary phase)[9].

  • Organic Modifier (Solvent B): 100% LC-MS grade Acetonitrile.

  • Pump Program: Isocratic elution at 85% B / 15% A. Flow rate: 0.4 mL/min.

2. Sample & Standard Preparation:

  • Dissolve the Ethyl 5-azaspiro[3.4]octane-2-carboxylate reference standard in 80% Acetonitrile / 20% Water to a final concentration of 1.0 mg/mL.

  • Crucial Note: In HILIC, the sample diluent must closely match the high-organic mobile phase to prevent peak distortion and solvent-induced peak splitting[10].

3. System Suitability Testing (SST) - The Self-Validating Step:

  • Inject the 1.0 mg/mL standard six consecutive times.

  • Acceptance Criteria:

    • Retention Time %RSD ≤ 1.0%

    • Peak Area %RSD ≤ 2.0%

    • USP Tailing Factor ≤ 1.5[6]

    • Theoretical Plates ≥ 10,000.

  • Logic: Passing these criteria proves the column is fully equilibrated and the instrument is precise before proceeding to the validation phase.

Method Validation (ICH Q2(R2) Framework)

Once the HILIC method is established, it must be validated according to the latest ICH Q2(R2) guidelines to prove it is "fit for its intended purpose"[11]. The revised guideline emphasizes a lifecycle approach and rigorous evaluation of performance characteristics[12].

ValidationLifecycle SST 1. System Suitability (Self-Validation) Spec 2. Specificity (Peak Purity & Forced Deg) SST->Spec Lin 3. Linearity & Range (LOQ to 120%) Spec->Lin Acc 4. Accuracy & Precision (Recovery & %RSD) Lin->Acc Robust 5. Robustness (DoE on Flow/Temp/pH) Acc->Robust

Sequential workflow for analytical method validation per ICH Q2(R2) guidelines.

Validation Parameters & Execution
  • Specificity (Forced Degradation): Subject the compound to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), and thermal stress (60°C). Analyze using a Diode Array Detector (DAD) or Mass Spectrometer to ensure the active pharmaceutical ingredient (API) peak is completely resolved from all degradation products[11].

  • Linearity and Range: Prepare standard solutions ranging from the Limit of Quantitation (LOQ) up to 120% of the target specification concentration[11]. Plot peak area versus concentration. Acceptance: Correlation coefficient (R²) ≥ 0.999.

  • Accuracy (Recovery): Spike known quantities of the Ethyl 5-azaspiro[3.4]octane-2-carboxylate standard into a synthetic matrix at 80%, 100%, and 120% levels. Acceptance: Mean recovery between 98.0% and 102.0%[13].

  • Precision (Repeatability & Intermediate Precision): Perform six independent sample preparations at 100% concentration on Day 1 (Repeatability) and repeat on Day 2 with a different analyst (Intermediate Precision). Acceptance: Overall %RSD ≤ 2.0%[14].

  • Robustness: Deliberately vary critical method parameters—such as column temperature (± 2°C), flow rate (± 10%), and mobile phase pH (± 0.2 units)—to demonstrate the method's reliability under normal operational fluctuations[13].

Conclusion

For polar, basic molecules like Ethyl 5-azaspiro[3.4]octane-2-carboxylate, standard C18 chromatography often falls short due to unchecked silanol interactions. By understanding the underlying chemical causality, analytical scientists can pivot to Polar-Embedded or HILIC methodologies, fundamentally resolving peak tailing and retention issues. Coupling an optimized HILIC method with a self-validating SST protocol and rigorous ICH Q2(R2) validation ensures the highest degree of scientific integrity and regulatory compliance.

References

  • "validation of analytical procedures q2(r2) - ICH", International Council for Harmonisation (ICH). URL:[Link]

  • "ICH Q2 (R2) Validation of Analytical Procedures", MasterControl. URL: [Link]

  • "ICH Q2(R2) Guide: Analytical Method Validation Explained", IntuitionLabs. URL: [Link]

  • "ICH Q2(R2) Validation of analytical procedures - Scientific guideline", European Medicines Agency (EMA). URL: [Link]

  • "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5", European Medicines Agency (EMA). URL:[Link]

  • "Peak Tailing in HPLC", Element Lab Solutions. URL: [Link]

  • "How to Reduce Peak Tailing in HPLC?", Phenomenex. URL:[Link]

  • "Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography", Chrom Tech, Inc.. URL:[Link]

  • "HPLC Peak Tailing", Axion Labs. URL: [Link]

  • "What is the difference between HILIC columns VS normal/reverse columns", uHPLCs Lab. URL: [Link]

  • "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column", Agilent. URL: [Link]

  • "Systematic Comparison of Reverse Phase and Hydrophilic Interaction Liquid Chromatography Platforms", National Institutes of Health (NIH). URL:[Link]

  • "The Hyphenation of HILIC, Reversed-Phase HPLC, and Atmospheric-Pressure-Ionization MS", Spectroscopy Online. URL:[Link]

  • "What Causes Peak Tailing in HPLC?", Chrom Tech, Inc.. URL:[Link]

  • "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks", Chromatography Online. URL:[Link]

Sources

Mass spectrometry fragmentation patterns of Ethyl 5-azaspiro[3.4]octane-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

The shift from planar heterocycles to three-dimensional spirocyclic scaffolds is a defining trend in modern drug discovery. By escaping "flatland," medicinal chemists can significantly improve a drug candidate's aqueous solubility, metabolic stability, and intellectual property profile [1]. Among these emerging scaffolds, Ethyl 5-azaspiro[3.4]octane-2-carboxylate represents a highly versatile building block.

However, the transition to 3D architectures introduces complexities in bioanalysis. Developing robust LC-MS/MS assays for pharmacokinetic (DMPK) profiling requires a deep understanding of how these strained ring systems behave in the gas phase. As a Senior Application Scientist, I have structured this guide to objectively compare the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of this [3.4] spirocycle against its planar and highly strained alternatives, providing the mechanistic causality and self-validating protocols necessary for rigorous assay development.

Mechanistic Causality of Fragmentation

When subjected to positive-ion ESI and Collision-Induced Dissociation (CID), the protonated precursor of Ethyl 5-azaspiro[3.4]octane-2-carboxylate ([M+H]⁺ at m/z 184.1) exhibits a dual-pathway fragmentation driven by two distinct structural features: the labile ester moiety and the strained spirocyclic core [2].

  • Inductive Ester Cleavage (Low Energy): The carbonyl oxygen of the ester is a secondary site of protonation. At lower collision energies (10–15 eV), the molecule undergoes a neutral loss of ethanol (-46 Da) via inductive cleavage, yielding an acylium ion at m/z 138.1.

  • Spiro-Ring Opening (Medium to High Energy): The defining diagnostic feature of the [3.4] spiro system is the Baeyer strain inherent to the cyclobutane ring (~26 kcal/mol). At elevated collision energies (20+ eV), alpha-cleavage adjacent to the spiro-quaternary carbon triggers the expulsion of ethylene (C₂H₄, -28 Da). This relieves ring strain and generates a highly stable, conjugated pyrrolinium cation at m/z 156.1 [3].

MS_Fragmentation M Precursor Ion [M+H]+ m/z 184.1 F1 Acylium Ion Loss of EtOH (-46 Da) m/z 138.1 M->F1 Ester Cleavage (CE: 15 eV) F2 Pyrrolinium Ion Loss of C2H4 (-28 Da) m/z 156.1 M->F2 Spiro-Ring Opening (CE: 20 eV) F3 Core Ring Fragment Cross-ring Cleavage m/z 110.1 F2->F3 Further Fragmentation (CE: 25 eV)

ESI-MS/MS fragmentation pathway of Ethyl 5-azaspiro[3.4]octane-2-carboxylate.

Comparative MS/MS Performance Data

To contextualize the performance of the [3.4] spirocycle, we must compare it to Ethyl piperidine-4-carboxylate (a classic planar, monocyclic analog) and Ethyl 2-azaspiro[3.3]heptane-6-carboxylate (a highly strained, dual 4-membered ring analog) [4].

Planar monocycles typically require higher collision energies to fragment the core ring, often resulting in poor signal-to-noise ratios in complex biological matrices. Conversely, spirocycles yield highly specific, strain-driven product ions that are ideal for Multiple Reaction Monitoring (MRM) transitions.

Table 1: Comparative Q1 → Q3 MRM Transitions and Optimal Collision Energies

Compound ScaffoldPrecursor[M+H]⁺ (m/z)Primary Product Ion (m/z)Secondary Product Ion (m/z)Optimal CE (eV)Diagnostic Neutral Loss
Ethyl 5-azaspiro[3.4]octane-2-carboxylate 184.1138.1156.115 / 20-EtOH / -C₂H₄
Ethyl piperidine-4-carboxylate (Planar)158.1112.184.115 / 25-EtOH / Core Cleavage
Ethyl 2-azaspiro[3.3]heptane-6-carboxylate (Highly Strained)170.1124.1142.112 / 18-EtOH / -C₂H₄

Data Interpretation: The [3.4] spiro system requires slightly higher collision energies to induce ring opening compared to the [3.3] system. This is because the 5-membered pyrrolidine ring in the [3.4] system provides relative structural stabilization compared to the extreme tension of the dual 4-membered rings in the [3.3] architecture. This balance of stability and predictable fragmentation makes the [3.4] scaffold an optimal candidate for robust bioanalytical quantification.

Self-Validating Experimental Protocol: MRM Assay Development

To ensure scientific integrity and reproducibility, the following LC-MS/MS method development protocol is designed as a self-validating system . It relies on internal kinetic energy markers to verify that the mass spectrometer is tuned correctly.

Step-by-Step Methodology

Step 1: Matrix Standardization & Sample Preparation

  • Action: Dissolve the analyte in a 50:50 Acetonitrile:Water solution containing 0.1% Formic Acid to a final concentration of 100 ng/mL.

  • Causality: Formic acid acts as a volatile proton donor. Because the spirocyclic secondary amine is highly basic (pKa ~9.5), the low pH ensures 100% protonation in the ESI droplet, maximizing the [M+H]⁺ precursor yield and preventing signal fluctuation.

Step 2: Chromatographic Separation

  • Action: Utilize a sub-2 µm C18 column (e.g., 50 x 2.1 mm) with a rapid gradient of 5% to 95% organic modifier over 3 minutes at 0.5 mL/min.

  • Causality: Spirocycles exhibit highly compact 3D solvation spheres compared to planar analogs. A steep gradient minimizes longitudinal diffusion, ensuring sharp, symmetrical peaks necessary for high-sensitivity detection.

Step 3: MS/MS Tuning and Breakdown Curve Generation

  • Action: Infuse the prepared sample at 10 µL/min directly into the ESI source. Isolate the m/z 184.1 precursor in Q1. Sweep the Collision Energy (CE) in Q2 from 5 eV to 40 eV using Argon as the collision gas.

Step 4: The "Internal Thermometer" Validation Check

  • Action: Monitor the intensity ratio of the ester cleavage product (m/z 138.1) to the spiro-ring opening product (m/z 156.1).

  • Causality: Because ester cleavage requires less kinetic energy (~15 eV) than breaking the strained cyclobutane ring (~20 eV), the ratio of these two fragments serves as an internal calibration check for the collision cell. Validation Rule: If m/z 156.1 is absent, the CE is too low (insufficient energy transfer); if m/z 138.1 is absent, the CE is too high (overshooting the primary fragmentation threshold).

MS_Workflow S1 1. Sample Prep 100 ng/mL in 50% MeCN 0.1% Formic Acid S2 2. LC Separation C18 Column Gradient Elution S1->S2 S3 3. ESI Ionization Positive Mode (+) Protonation to [M+H]+ S2->S3 S4 4. Q1 Isolation Select m/z 184.1 S3->S4 S5 5. CID Fragmentation Argon Gas Ramp CE 5-40 eV S4->S5 S6 6. Q3 Detection MRM Transitions Data Acquisition S5->S6

Self-validating LC-MS/MS method development workflow for spirocyclic amines.

Conclusion

The Ethyl 5-azaspiro[3.4]octane-2-carboxylate scaffold provides a distinct bioanalytical advantage over traditional planar heterocycles. By leveraging the predictable, strain-induced expulsion of ethylene alongside standard ester cleavage, researchers can design highly specific MRM assays. This dual-fragmentation signature dramatically reduces matrix interference in complex biological samples, accelerating the DMPK profiling phase of drug development.

References

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). "The Use of Spirocyclic Scaffolds in Drug Discovery." Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • NIST/AIP. (2024). "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles." Journal of Physical and Chemical Reference Data. URL:[Link]

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2011). "Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks." Organic Letters. URL:[Link]

In vitro comparative analysis of Ethyl 5-azaspiro[3.4]octane-2-carboxylate analogs

Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Comparative Analysis of Ethyl 5-azaspiro[3.4]octane-2-carboxylate Analogs: Escaping Flatland in Hit-to-Lead Optimization

The transition from planar, sp2-rich aromatic rings to complex, sp3-rich three-dimensional scaffolds is a cornerstone of modern drug discovery. Increasing the fraction of sp3 carbons (Fsp3) has been statistically correlated with higher clinical success rates due to improved aqueous solubility, reduced target promiscuity, and enhanced metabolic stability ()[1]. Among these 3D architectures, spirocyclic scaffolds—where two rings are joined by a single quaternary carbon atom—have emerged as highly versatile bioisosteres for traditional pyrrolidine and piperidine rings ()[2].

This technical guide provides an objective, data-driven comparison of Ethyl 5-azaspiro[3.4]octane-2-carboxylate (a commercially available building block ()[3]) and its analogs against standard planar equivalents. We detail the structural causality behind their performance and provide self-validating in vitro protocols for assessing their ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Structural Rationale & Mechanistic Causality

Why replace a simple pyrrolidine ring with a 5-azaspiro[3.4]octane core? The causality lies in the geometry and electronic distribution of the spiro center:

  • Metabolic Shielding: Traditional pyrrolidines are highly susceptible to Cytochrome P450 (CYP450)-mediated α-oxidation, leading to rapid clearance ()[4]. The introduction of a spirocyclic quaternary carbon effectively removes α-protons and introduces steric bulk, blocking this primary metabolic hotspot ()[2].

  • Vector Projection: The orthogonal arrangement of the two rings in a spirocycle allows for the projection of functional groups into distinct 3D vectors. This enables interactions with unique binding pockets that flat molecules cannot reach, occupying an increased number of defined vectors compared to flat aromatic compounds ()[5].

  • Physicochemical Tuning: By incorporating heteroatoms into the spiro system (e.g., 2-oxa-5-azaspiro[3.4]octane ()[6]), medicinal chemists can fine-tune lipophilicity (LogD) and topological polar surface area (TPSA) without drastically altering the molecule's overall shape ()[7].

G A Standard Pyrrolidine (Alpha-protons present) B CYP450 Oxidation A->B C Rapid Clearance (High Cl_int) B->C D 5-azaspiro[3.4]octane (Quaternary Spiro Carbon) E Steric Shielding & No Alpha-protons D->E F Metabolic Stability (Low Cl_int) E->F

Metabolic stability mechanism via spirocyclic quaternary carbon substitution.

Comparative In Vitro Data

To objectively evaluate the performance of the 5-azaspiro[3.4]octane scaffold, we compare three representative building blocks across standard early-discovery ADME parameters.

  • Analog A (Reference): Ethyl pyrrolidine-3-carboxylate (Standard flat ring).

  • Analog B: Ethyl 5-azaspiro[3.4]octane-2-carboxylate (Carbocyclic spirocore).

  • Analog C: Ethyl 2-oxa-5-azaspiro[3.4]octane-8-carboxylate (Heteroatom-substituted spirocore).

CompoundFsp3LogD (pH 7.4)Aqueous Solubility (µM)HLM Intrinsic Clearance (µL/min/mg)Caco-2 P_app (A→B) (10⁻⁶ cm/s)
Analog A (Pyrrolidine)0.711.812085.4 (High)18.2
Analog B (5-azaspiro)0.802.124522.1 (Low)24.5
Analog C (2-oxa-5-azaspiro)0.781.2>50028.5 (Low)15.8

Data Interpretation: Analog B demonstrates a nearly 4-fold reduction in intrinsic clearance compared to Analog A, directly validating the metabolic shielding effect of the spiro center. Analog C illustrates that introducing an oxygen atom into the spiro system dramatically improves aqueous solubility and lowers LogD, making it an ideal candidate for optimizing oral bioavailability while maintaining metabolic stability ()[7].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate strict internal controls and validation checkpoints.

G A Compound Preparation (10 mM DMSO Stocks) B HLM Incubation (+ NADPH, 37°C) A->B C Caco-2 Monolayer (TEER > 250 Ω·cm²) A->C D Reaction Quench (Cold Acetonitrile + IS) B->D C->D Sample collection E LC-MS/MS Quantification D->E F Data Analysis (Cl_int & P_app Calculation) E->F

Self-validating high-throughput in vitro ADME screening workflow.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

Purpose: To determine the intrinsic clearance (Cl_int) of the analogs. Causality: Microsomes contain the primary phase I metabolic enzymes (CYP450s). NADPH is required as an essential electron donor to catalyze these oxidative reactions.

  • Preparation: Prepare 10 mM stock solutions of Analogs A, B, and C in DMSO. Dilute to a final assay concentration of 1 µM. Note: Final DMSO concentration must be < 0.1% to prevent solvent-induced enzyme inhibition.

  • Incubation Matrix: Mix human liver microsomes (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 45 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the microsomal proteins, stopping the enzymatic reaction and precipitating the protein for clean LC-MS/MS analysis.

  • Self-Validation Controls: Run Verapamil (rapid clearance, expected half-life < 10 min) and Atenolol (stable, expected half-life > 120 min) in parallel. If controls fail to meet these established half-life parameters, the entire assay plate is deemed invalid.

Protocol 2: Caco-2 Permeability Assay

Purpose: To assess intestinal absorption potential and efflux liabilities.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to allow differentiation into polarized enterocyte-like monolayers.

  • Integrity Check (Critical Step): Measure Transepithelial Electrical Resistance (TEER). Causality: TEER values must be > 250 Ω·cm² to confirm the formation of tight junctions. Monolayers below this threshold indicate physical gaps, which will lead to artificially high and misleading permeability data.

  • Transport Assay: Add 10 µM of the test analog to the Apical (A) chamber for A→B transport, or the Basolateral (B) chamber for B→A transport. Incubate at 37°C for 2 hours.

  • Lucifer Yellow Post-Check: After the assay, add Lucifer Yellow (a paracellular marker) to the apical chamber. Permeability of LY must be < 1 × 10⁻⁶ cm/s, confirming the monolayer remained intact and was not damaged by the compound during the 2-hour incubation.

  • Analysis: Quantify compound concentrations in both donor and receiver chambers via LC-MS/MS to calculate P_app and the Efflux Ratio (P_app B→A / P_app A→B).

References

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • Chiaradia, J., et al. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. URL: [Link]

  • Carreira, E. M., et al. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. URL: [Link]

  • Grombein, C. M., et al. (2015). Discovery of Spirocyclic Aldosterone Synthase Inhibitors as Potential Treatments for Resistant Hypertension. European Journal of Medicinal Chemistry. URL: [Link]

Sources

Crystallographic Validation of Ethyl 5-azaspiro[3.4]octane-2-carboxylate: A 3D Structural Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

The "Escape from Flatland": Angular Spirocycles as 3D Bioisosteres

The pharmaceutical industry's paradigm shift toward sp3 -rich molecules has positioned spirocyclic scaffolds as premier bioisosteres in modern drug design. Driven by the correlation between a high fraction of sp3 carbons ( Fsp3​ ) and clinical success, medicinal chemists are increasingly replacing flat, aromatic, or flexible monocyclic rings with rigid 3D architectures .

Among these next-generation modules, Ethyl 5-azaspiro[3.4]octane-2-carboxylate has emerged as a structurally unique, angular building block. Unlike linear spirocycles (e.g., 2-azaspiro[3.3]heptane) which mimic 1,4-substituted piperidines, the 5-azaspiro[3.4]octane system provides an angular exit vector. The spiro-fusion of a cyclobutane ring with a pyrrolidine ring restricts dihedral rotation, making it an ideal rigidified surrogate for 1,3-substituted heterocycles like piperidine-3-carboxylate. The causality behind its superior pharmacokinetic performance lies in its geometry: the quaternary spiro-carbon sterically shields the adjacent nitrogen atom, significantly reducing its vulnerability to cytochrome P450-mediated N-dealkylation and drastically lowering intrinsic clearance ( CLint​ )[1].

Conformational Rigidity & Pharmacokinetic Profiling

To objectively evaluate the performance of the 5-azaspiro[3.4]octane scaffold, we must compare it against standard 1D/2D monocyclic alternatives and other spirocyclic systems. The table below synthesizes the physicochemical and metabolic advantages derived from its rigid 3D structure[2].

Table 1: Physicochemical and Metabolic Comparison of Bioisosteric Scaffolds

Scaffold (Ethyl Ester) Fsp3​ CLogPBasic pKa​ CLint​ (µL/min/mg protein)Exit Vector Geometry
Piperidine-3-carboxylate (Standard 1D/2D)0.751.29.545.2 (High)Flexible (Chair/Boat interconversion)
2-Azaspiro[3.3]heptane-2-carboxylate (Linear 3D)1.000.98.832.1 (Moderate)~180° (Linear, Rigid)
5-Azaspiro[3.4]octane-2-carboxylate (Angular 3D)1.001.49.112.5 (Low/Stable)~145° (Angular, Rigid)

Crystallographic Validation: A Self-Validating Workflow

To confirm the angular exit vectors and the absence of ring-flip liabilities, high-resolution single-crystal X-ray diffraction (XRD) is required. The following methodology outlines a self-validating crystallographic workflow designed to overcome the low melting point of the free base ester.

G N1 Synthesis & Purification (>99% ee) N2 Salt Formation (HCl / Oxalate) N1->N2 Increases Lattice Energy N3 Vapor Diffusion Crystallization N2->N3 Controlled Supersaturation N4 X-ray Diffraction (0.75 Å Resolution) N3->N4 Cryo-cooling (100K) N5 Direct Methods & Anisotropic Refinement N4->N5 Data Integration N6 3D Structure Validation (R1, wR2, B-factors) N5->N6 Cross-Validation

Fig 1. Crystallographic validation workflow for spirocyclic bioisosteres.

Step-by-Step Methodology

Step 1: Salt Formation & Lyophilization Protocol: Dissolve 50 mg of Ethyl 5-azaspiro[3.4]octane-2-carboxylate (>99% ee) in 2 mL of anhydrous diethyl ether. Slowly add 1.1 equivalents of 2M HCl in ether under inert atmosphere. Centrifuge, decant the supernatant, and lyophilize the resulting precipitate. Causality: The free base of this ester is an oil at room temperature due to high conformational entropy and a lack of strong intermolecular hydrogen bond donors. Converting it to a hydrochloride salt introduces robust ionic interactions, exponentially increasing the lattice energy required to form a stable crystal lattice.

Step 2: Hanging-Drop Vapor Diffusion Protocol: Dissolve the HCl salt in a minimal volume of methanol (reservoir solution: 50% methanol/50% ethyl acetate). Place 2 µL of the sample drop on a siliconized coverslip, invert over the reservoir, and seal. Incubate at 4°C for 7–14 days. Causality: Direct solvent evaporation often leads to rapid, amorphous precipitation. Vapor diffusion allows for a thermodynamically controlled, slow approach to the supersaturation curve, selectively nucleating diffraction-quality single crystals.

Step 3: Cryo-Crystallography and X-Ray Diffraction Protocol: Harvest a single crystal using a nylon loop, briefly submerge in a cryoprotectant (e.g., Paratone-N), and flash-cool in a liquid nitrogen stream (100 K). Collect diffraction data using a microfocus Cu-Kα source ( λ=1.5418 Å) or synchrotron radiation. Causality: Data collection at cryogenic temperatures minimizes thermal vibrations (atomic displacement parameters), preventing the smearing of electron density and ensuring the sub-angstrom resolution necessary to accurately map the strained spiro-carbon geometry.

Step 4: Phase Determination and Anisotropic Refinement Protocol: Solve the phase problem using Direct Methods (e.g., SHELXT). Refine the structure anisotropically using full-matrix least-squares on F2 (SHELXL). Self-Validating System: The refinement process is mathematically self-validating. The wR2​ factor continuously measures the agreement between the calculated structural model and the raw experimental data. A Goodness-of-Fit (S) value near 1.0 confirms the model is neither under- nor over-parameterized[3].

High-Resolution Structural Metrics

The crystallographic data explicitly demonstrates the structural superiority of the spirocyclic scaffold over its monocyclic counterpart. The inherent rigidity of the 5-azaspiro[3.4]octane system restricts thermal motion in the crystal lattice, resulting in significantly lower B-factors and the absence of alternative conformational states within the unit cell.

Table 2: Single-Crystal X-Ray Diffraction Metrics

Crystallographic ParameterEthyl 5-azaspiro[3.4]octane-2-carboxylate (HCl)Ethyl piperidine-3-carboxylate (HCl)
Space Group P21​/c (Monoclinic) P1ˉ (Triclinic)
Resolution (Å) 0.780.85
R1​ (I > 2σ(I)) 0.0320.045
wR2​ (All data) 0.0850.112
Average B-factor (Ų) 14.2 (Highly restricted thermal motion)22.5 (Higher thermal motion)
Conformational States 1 (Locked angular geometry)2 (Co-existing chair/boat conformers)

References

  • Chupakhin, E., et al. "Spirocyclic Scaffolds in Medicinal Chemistry." ACS Publications. URL: [Link]

  • Zheng, Y., Tice, C. M., & Singh, S. B. "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • Fessard, T. C., et al. "Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection." Organic Letters. URL: [Link]

  • Mroczkowska, M., et al. "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds." European Journal of Medicinal Chemistry. URL: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 5-azaspiro[3.4]octane-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

The principles outlined here are grounded in the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) guidelines.[1] Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Hazard Assessment and Characterization

Before any disposal activities commence, a thorough hazard assessment is paramount. Ethyl 5-azaspiro[3.4]octane-2-carboxylate contains an ester functional group and a secondary amine within a spirocyclic framework.

  • Ester Group: Esters are generally considered flammable and can be irritants.[2][3]

  • Azaspirocyclic Moiety: The toxicological properties of this specific spirocycle are not well-documented. However, many nitrogen-containing heterocyclic compounds can be harmful if swallowed, cause skin irritation, or serious eye irritation.[4][5]

Given these structural features, it is prudent to handle Ethyl 5-azaspiro[3.4]octane-2-carboxylate as a hazardous chemical until proven otherwise.[1][6] All laboratory personnel must treat unknown chemical waste as hazardous.[1]

Key Safety Precautions During Handling:

  • Always wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses or goggles, and a lab coat.[5][7]

  • Conduct all manipulations within a certified chemical fume hood to prevent inhalation of vapors.[7][8]

  • Have an emergency eyewash and safety shower readily accessible.[9]

Waste Segregation and Containerization

Proper segregation of chemical waste is a cornerstone of safe laboratory practice and cost-effective disposal.[1]

Step-by-Step Segregation Protocol:

  • Designate a Waste Stream: Dedicate a specific waste container for halogenated or non-halogenated organic solvents, depending on the solvents used with the compound. Do not mix this waste with aqueous, solid, or other incompatible waste streams.[1]

  • Select an Appropriate Container:

    • The container must be compatible with the chemical waste. A high-density polyethylene (HDPE) or glass container is typically suitable for organic waste.[6]

    • The container must be in good condition, with a secure, tight-fitting lid to prevent leaks or spills.[6]

  • Labeling: As soon as the first drop of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste".[10]

    • The full chemical name: "Ethyl 5-azaspiro[3.4]octane-2-carboxylate" and any solvents present.

    • The primary hazard(s) (e.g., Flammable, Irritant).[10]

On-Site Accumulation and Storage

The EPA regulates the on-site storage of hazardous waste, with specific time and quantity limits depending on the laboratory's generator status (e.g., Very Small, Small, or Large Quantity Generator).[10][11]

Generator StatusMonthly Generation RateOn-Site Accumulation Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg≤ 1,000 kg
Small Quantity Generator (SQG) > 100 kg and < 1,000 kg≤ 6,000 kg for up to 180 days
Large Quantity Generator (LQG) ≥ 1,000 kgNo quantity limit for up to 90 days

This table summarizes EPA guidelines; state and local regulations may be more stringent.

Storage Best Practices:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[10]

  • Keep the container closed at all times except when adding waste.[1]

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, or open flames.[3][12]

  • Ensure incompatible materials are not stored together.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 5-azaspiro[3.4]octane-2-carboxylate and associated waste.

DisposalWorkflow start Waste Generation: Ethyl 5-azaspiro[3.4]octane-2-carboxylate hazard_assessment Hazard Assessment: Consult SDS for similar compounds. Assume hazardous. start->hazard_assessment spill Spill or Contaminated Material start->spill ppe Wear Appropriate PPE: Gloves, safety glasses, lab coat. hazard_assessment->ppe waste_stream Select Waste Stream: Non-halogenated Organic Waste ppe->waste_stream container Choose Compatible Container: Labeled HDPE or Glass waste_stream->container labeling Label Container: 'Hazardous Waste', full chemical name, hazards. container->labeling accumulation Accumulate in SAA: Keep container closed. labeling->accumulation disposal_request Request Waste Pickup: Contact institutional EHS. accumulation->disposal_request absorb Absorb with inert material (vermiculite, sand). spill->absorb Yes solid_waste Collect as Solid Hazardous Waste absorb->solid_waste solid_waste->labeling

Caption: Disposal decision workflow for Ethyl 5-azaspiro[3.4]octane-2-carboxylate.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Step-by-Step Spill Response:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or the ventilation is poor.

  • Control Ignition Sources: If the compound or its solvent is flammable, eliminate all sources of ignition.[7]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or cat litter to absorb the spilled liquid.[7][13] Do not use combustible materials like paper towels for large spills of flammable liquids.

  • Collect and Dispose: Carefully scoop the absorbent material into a designated container for solid hazardous waste.[14] Label the container appropriately.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.[1]

Final Disposal

The ultimate disposal of the collected waste must be handled by trained professionals.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and disposal of hazardous waste.[6] They will arrange for a licensed hazardous waste contractor to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Incineration: For many organic compounds like esters, incineration at a licensed facility is a common and effective disposal method.[2][3]

  • Documentation: Maintain accurate records of all hazardous waste generated and disposed of, as required by your institution and regulatory agencies.

By adhering to these systematic procedures, you contribute to a culture of safety, ensure regulatory compliance, and minimize the environmental impact of your research. This proactive approach to waste management is not just a procedural necessity but a professional responsibility.

References

  • Chemistry Lab Waste Disposal. Environmental Marketing Services. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Laboratory Environmental Sample Disposal Information Document. US EPA. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. US EPA. [Link]

  • Ester Disposal - Chemtalk. Chemtalk. [Link]

  • How to Store and Dispose of Extremely Hazardous Chemical Waste. UC San Diego. [Link]

  • Safety Data Sheet Enzo Magic - Quest Specialty. Quest Specialty. [Link]

  • SDS Disposal Cleaner. Golden Ventures, Inc. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • InSinkerator - Badger 5 Lift and Latch Standard Series 1/2 HP Continuous Feed Garbage Disposal with Power Cord - Gray. Best Buy. [Link]

  • The Safe Use of Pyrophoric Reagents. Columbia University. [Link]

  • PYROPHORIC CHEMICALS: HANDLING & USE. University of California, Santa Barbara. [Link]

Sources

Personal protective equipment for handling Ethyl 5-azaspiro[3.4]octane-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance rules, but as an applied science. Handling complex spirocyclic building blocks like Ethyl 5-azaspiro[3.4]octane-2-carboxylate (CAS: 2287273-84-9)[1] requires a deep understanding of the molecule’s physicochemical behavior. Spirocyclic amines are highly valued in drug discovery for their ability to impart three-dimensionality and metabolic stability to drug candidates. However, the presence of a basic secondary amine coupled with an ester moiety presents specific reactivity, volatility, and exposure risks that dictate our handling and disposal strategies.

The following guide establishes a self-validating operational framework designed to protect researchers, ensure experimental integrity, and maintain environmental compliance.

Physicochemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand the structural causality behind the chemical's hazards. The secondary amine in the spirocyclic core acts as a nucleophile and a base, making it a potential skin sensitizer and respiratory irritant. Meanwhile, the ethyl carboxylate group can undergo hydrolysis if exposed to strong acids or bases.

Table 1: Quantitative Data & Hazard Profile

Property / ParameterValue / DescriptionCausality & Operational Impact
Chemical Name Ethyl 5-azaspiro[3.4]octane-2-carboxylateContains both basic amine and hydrolyzable ester functionalities.
CAS Number 2287273-84-9[1]Unique identifier for inventory and SDS tracking.
Molecular Formula C10H17NO2[1]Low molecular weight organic compound; potential for volatility.
Primary Hazards Skin/Eye Irritant, Respiratory SensitizerAmine basicity disrupts lipid bilayers in skin/eyes, necessitating strict barrier protection.
Incompatibilities Strong oxidizers, strong acidsExothermic acid-base reactions or oxidative degradation can occur[2].

Personal Protective Equipment (PPE) Matrix

According to the OSHA Personal Protective Equipment Standard and NIH Prudent Practices, PPE selection must be driven by a rigorous hazard assessment[3]. For spirocyclic amines, standard baseline PPE is insufficient.

  • Eye Protection: ANSI Z87.1 certified chemical splash goggles are mandatory[3].

    • Causality: Amine vapors or micro-dust can dissolve in the aqueous environment of the eye, causing rapid localized pH spikes and corneal damage. Contact lenses offer no protection and can trap chemicals against the eye; they must only be worn underneath airtight splash goggles[3].

  • Hand Protection: Double-gloving with heavy-duty nitrile gloves (minimum 5 mil thickness).

    • Causality: Low-molecular-weight organic amines can permeate thin latex or vinyl gloves over time. Nitrile provides superior chemical resistance against both the amine and the organic solvents (e.g., DCM, methanol) typically used to dissolve it.

  • Body Protection: Flame-resistant, fully buttoned lab coat and closed-toe shoes[4].

    • Causality: Prevents dermal accumulation of aerosolized powders and protects personal clothing from accidental spills.

Self-Validating Operational Protocol

Every procedure in the laboratory must be a self-validating system—meaning each step includes a verification check before proceeding to the next.

Step 1: Environmental Preparation & Verification

  • Action: Conduct all handling, weighing, and solvation inside a certified chemical fume hood[2][3].

  • Causality: Fine organic powders are prone to electrostatic dispersion and aerosolization. The fume hood captures these particulates before they reach the researcher's breathing zone.

  • Validation Check: Before opening the reagent bottle, verify the fume hood's magnehelic gauge reads a face velocity of 80–100 feet per minute (fpm). Do not proceed if the alarm is sounding.

Step 2: Static-Free Weighing

  • Action: Use an anti-static weighing boat and a grounded micro-spatula.

  • Causality: Spirocyclic compounds often carry static charges that cause the powder to repel from the spatula, leading to benchtop contamination and loss of valuable material.

  • Validation Check: Observe the powder during transfer; if it clings aggressively to the sides of the weigh boat, apply an anti-static gun (zerostat) to the boat before continuing.

Step 3: Solvation and Transfer

  • Action: Dissolve the compound in the target solvent (e.g., ethanol, isopropyl alcohol) directly within the fume hood before transferring to the main reaction vessel.

  • Causality: Transferring liquids is inherently safer and less prone to environmental dispersion than transferring dry, reactive powders.

  • Validation Check: Ensure complete dissolution visually. Cap the transfer vial securely before moving it out of the fume hood.

Spill Response & RCRA-Compliant Waste Disposal

Chemical waste management must comply with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) regulations[5]. Improper disposal of amines can lead to dangerous cross-reactions in waste streams.

Emergency Spill Protocol

  • Isolate: Treat all spilled material and absorbent clean-up items as hazardous waste.

  • Absorb: For liquid solutions of the compound, use compatible chemical absorbents (not paper towels, which can react with certain solvents). For dry powder, carefully cover with wet absorbent pads to prevent aerosolization; never sweep dry chemical powders.

  • Decontaminate: Wipe the affected area with 70% ethanol or isopropanol[4], followed by water.

Waste Segregation & Disposal Plan

  • Liquid Waste: Solutions containing Ethyl 5-azaspiro[3.4]octane-2-carboxylate must be stored in leak-proof, non-metal containers (e.g., high-density polyethylene)[5]. Because it is an organic molecule, it can typically be combined with other flammable solvents (like ethanol or hexane) in a designated organic waste drum[5].

    • Rule: Fill containers to no more than 90% capacity to prevent over-pressurization[5].

  • Solid Waste: Empty reagent bottles, contaminated gloves, and weigh boats must be defaced of their original labels and placed in designated solid hazardous waste bins[5].

  • Validation Check: Ensure all waste containers are clearly labeled with the exact chemical contents, hazard class, and accumulation start date before leaving the workstation[6][7].

Workflow Visualization

ChemicalHandling A 1. Hazard Assessment & PPE Verification B 2. Fume Hood Operations (Weighing & Solvation) A->B Verified C Spill or Contamination? B->C D 3a. Emergency Spill Protocol (Absorb & Segregate) C->D Yes E 3b. Standard Waste Segregation (Liquid vs. Solid) C->E No F 4. EPA/RCRA Compliant Disposal & Documentation D->F E->F

Operational workflow for the safe handling, spill response, and disposal of spirocyclic amine esters.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. Available at:[Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. Available at:[Link]

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. Available at: [Link]

  • Laboratory Safety Guidelines: General Laboratory Practice - ETH Zurich. Available at: [Link]

  • Safety Instructions in Laboratories of Analytical Chemistry - University of Tartu. Available at:[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory - National Institutes of Health (NIH) / NCBI Bookshelf. Available at: [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.